Nona-3,5-diyn-2-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
116428-95-6 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
nona-3,5-diyn-2-one |
InChI |
InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h3-4H2,1-2H3 |
InChI Key |
QWONPZQEZBKNSN-UHFFFAOYSA-N |
SMILES |
CCCC#CC#CC(=O)C |
Canonical SMILES |
CCCC#CC#CC(=O)C |
Synonyms |
3,5-Nonadiyn-2-one (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Nona-3,5-diyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nona-3,5-diyn-2-one is a polyyne ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic data, and predicted reactivity. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with data extrapolated from closely related compounds and general principles of ynone and polyyne chemistry.
Introduction
Polyynes are a class of organic compounds characterized by the presence of two or more carbon-carbon triple bonds. These compounds are of significant interest due to their unique electronic properties and diverse biological activities, which include antimicrobial, antiviral, antifungal, and cytotoxic effects.[1][2] this compound, with its conjugated diyyne and ketone functionalities, represents a potentially valuable synthon for the construction of more complex molecules and a candidate for biological screening. This document aims to consolidate the available information on this compound and provide a technical foundation for its use in research and development.
Chemical Structure and Properties
This compound is a nine-carbon chain containing a ketone at the 2-position and two conjugated triple bonds at the 3- and 5-positions.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 116428-95-6 | ChemicalBook |
| Molecular Formula | C₉H₁₀O | ChemicalBook |
| Molecular Weight | 134.18 g/mol | ChemicalBook |
| Canonical SMILES | CCCC#CC#CC(=O)C | PubChem |
| InChIKey | QWONPZQEZBKNSN-UHFFFAOYSA-N | SpectraBase[3] |
Synthesis
Proposed Synthetic Pathway: Cadiot-Chodkiewicz Coupling
A potential route to this compound could involve a Cadiot-Chodkiewicz coupling reaction between 1-hexyne and a suitable 3-halo-2-butynone derivative, followed by deprotection if necessary. A more direct and likely approach would be the coupling of a terminal alkyne with an acid chloride.
Logical Flow of a General Synthesis:
Caption: General synthetic approach to this compound.
General Experimental Protocol for Synthesis of a Diynone (Illustrative)
The following is a generalized protocol based on the synthesis of similar conjugated diynones and should be adapted and optimized for the specific synthesis of this compound.
-
Preparation of the Alkynyl Nucleophile: 1-Hexyne would be deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (e.g., -78 °C).
-
Coupling Reaction: To the solution of the lithium or magnesium hexynide, a solution of a suitable electrophile, such as 3-bromo-2-butynone or acetyl chloride in the presence of a palladium and/or copper catalyst (e.g., for Sonogashira-type couplings), would be added dropwise at low temperature.
-
Work-up: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent removed under reduced pressure.
-
Purification: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Workflow for a General Diynone Synthesis:
Caption: Generalized experimental workflow for diynone synthesis.
Spectroscopic Data
Spectroscopic data for this compound is available in spectral databases, confirming its structure and providing a means for its identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the raw spectral data is not publicly available, the expected chemical shifts can be predicted based on the structure and data for similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH₃) | ~ 1.0 (t) | ~ 13 |
| 2 (C=O) | - | ~ 185 |
| 3 (C≡) | - | ~ 80 |
| 4 (C≡) | - | ~ 75 |
| 5 (C≡) | - | ~ 70 |
| 6 (C≡) | - | ~ 85 |
| 7 (CH₂) | ~ 2.3 (t) | ~ 20 |
| 8 (CH₂) | ~ 1.6 (m) | ~ 30 |
| 9 (CH₃) | ~ 2.4 (s) | ~ 32 |
Note: These are estimated values and may differ from experimental data.
Mass Spectrometry (MS)
A GC-MS spectrum is available for this compound.[3] The expected molecular ion peak [M]⁺ would be observed at m/z = 134.18.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 134 | [M]⁺ |
| 119 | [M - CH₃]⁺ |
| 91 | [M - C₃H₇]⁺ |
| 43 | [CH₃CO]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic peaks for the functional groups present in the molecule.
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C≡C (conjugated) | ~ 2200 - 2100 (weak to medium) |
| C=O (conjugated ketone) | ~ 1685 - 1665 (strong) |
| C-H (sp³) | ~ 2960 - 2850 (medium) |
Reactivity
The reactivity of this compound is dictated by the presence of the conjugated diyyne system and the ketone functionality.
Nucleophilic Addition
The α,β-unsaturated ketone moiety is susceptible to both 1,2- and 1,4- (conjugate) nucleophilic addition. Hard nucleophiles, such as Grignard reagents and organolithium compounds, are more likely to attack the carbonyl carbon in a 1,2-addition. Softer nucleophiles, such as cuprates, amines, and thiols, will preferentially add to the β-carbon (C-5) via a 1,4-conjugate addition.
Signaling Pathway of Nucleophilic Addition:
Caption: Pathways of nucleophilic addition to this compound.
Cycloaddition Reactions
The conjugated diyyne system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component, or in [2+2] cycloadditions.
Reduction
The triple bonds and the carbonyl group can be selectively reduced using various reagents. For example, catalytic hydrogenation with Lindlar's catalyst would be expected to reduce the alkynes to Z-alkenes. Stronger reducing agents like sodium borohydride would reduce the ketone to a secondary alcohol.
Potential Biological Activity
While no specific biological studies on this compound have been identified, the broader class of polyynes exhibits a wide range of biological activities.[1][4] These activities are often attributed to the rigid, linear structure and the electron-rich nature of the triple bonds. It is plausible that this compound could exhibit similar properties and warrants investigation as a potential therapeutic agent.
Conclusion
This compound is a molecule with interesting structural features that suggest a rich and varied chemistry. Although specific experimental data is sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in organic chemistry and drug discovery.
References
Nona-3,5-diyn-2-one: A Technical Guide to its Molecular Structure and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nona-3,5-diyn-2-one is a polyyne ketone with a chemical structure that suggests potential for significant biological activity. This document provides a comprehensive overview of its molecular characteristics, including spectroscopic data, and explores potential synthetic methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and extrapolates from related compounds to provide a thorough technical understanding for research and development purposes. The potential cytotoxic properties, common to polyynes, are discussed in the context of possible mechanisms of action, laying the groundwork for future investigation into its therapeutic applications.
Molecular Structure and Properties
This compound is an organic compound with the systematic IUPAC name this compound. Its structure is characterized by a nine-carbon chain containing two conjugated triple bonds (a diyne) and a ketone functional group at the second carbon position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| CAS Number | 116428-95-6 | |
| Canonical SMILES | CCCC#CC#CC(=O)C | |
| InChI Key | QWONPZQEZBKNSN-UHFFFAOYSA-N |
Spectroscopic Data
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is a powerful tool for elucidating the carbon framework of a molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments. The approximate chemical shifts can be predicted based on the functional groups present.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) | Notes |
| C1 (CH₃) | sp³ | 20-30 | Attached to a carbonyl group. |
| C2 (C=O) | sp² | 190-200 | Ketone carbonyl carbon. |
| C3 (C≡) | sp | 80-90 | Alkyne carbon adjacent to the ketone. |
| C4 (≡C) | sp | 65-75 | Alkyne carbon. |
| C5 (C≡) | sp | 65-75 | Alkyne carbon. |
| C6 (≡C) | sp | 80-90 | Alkyne carbon adjacent to the alkyl chain. |
| C7 (CH₂) | sp³ | 20-30 | Methylene group. |
| C8 (CH₂) | sp³ | 10-20 | Methylene group. |
| C9 (CH₃) | sp³ | ~14 | Terminal methyl group. |
Note: These are predicted values and actual experimental values may vary.
¹H NMR Spectroscopy
The ¹H NMR spectrum would provide information on the number and types of protons and their connectivity.
Table 3: Predicted ¹H NMR Data for this compound
| Proton(s) | Multiplicity | Predicted Chemical Shift (ppm) | Coupling Constant (J) |
| H1 (3H) | Singlet | ~2.2 | - |
| H7 (2H) | Triplet | ~2.3 | ~7 Hz |
| H8 (2H) | Sextet | ~1.6 | ~7 Hz |
| H9 (3H) | Triplet | ~1.0 | ~7 Hz |
Note: These are predicted values and actual experimental values may vary.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) for this compound would be expected at m/z = 134.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 119 | [M - CH₃]⁺ |
| 105 | [M - C₂H₅]⁺ |
| 91 | [M - C₃H₇]⁺ |
| 67 | [M - C₅H₅O]⁺ |
| 43 | [CH₃CO]⁺ (likely base peak) |
The fragmentation pattern of ketones often involves cleavage of the bonds adjacent to the carbonyl group.[2][3] The acylium ion [CH₃CO]⁺ is a common and stable fragment, often leading to the base peak in the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy would reveal the presence of key functional groups.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2260-2100 | C≡C stretch (conjugated) |
| ~1680 | C=O stretch (conjugated ketone) |
| ~2960-2850 | C-H stretch (alkane) |
Proposed Synthetic Methodologies
While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry reactions for the formation of diynes and alkynones. A likely two-step process would involve the synthesis of a diyne precursor followed by oxidation.
Step 1: Synthesis of Nona-3,5-diyn-2-ol (Glaser Coupling)
A common method for the synthesis of symmetrical diynes is the Glaser coupling, which involves the oxidative homocoupling of terminal alkynes.[4][5][6] In a potential adaptation for an unsymmetrical diyne, a terminal alkyne, such as 1-hexyne, could be coupled with a protected propargyl alcohol derivative, followed by deprotection. A more direct approach for unsymmetrical diynes is the Cadiot-Chodkiewicz coupling.
Alternatively, a simpler conceptual pathway for the precursor Nona-3,5-diyn-2-ol would involve the coupling of 1-hexyne with 1-propyn-1-ol.
Experimental Protocol (General Glaser Coupling):
-
A terminal alkyne is dissolved in a suitable solvent, often with a base like pyridine or an amine.
-
A catalytic amount of a copper(I) salt, such as CuCl or CuI, is added.[4]
-
An oxidant, typically air or oxygen, is bubbled through the reaction mixture.[4]
-
The reaction is stirred at room temperature or with gentle heating until completion, monitored by techniques like TLC.
-
Workup typically involves extraction and purification by column chromatography.
Caption: Proposed synthesis of the precursor Nona-3,5-diyn-2-ol via a coupling reaction.
Step 2: Oxidation of Nona-3,5-diyn-2-ol to this compound
The secondary alcohol, Nona-3,5-diyn-2-ol, can then be oxidized to the corresponding ketone, this compound. Several reagents are suitable for this transformation, with care taken to avoid side reactions with the diyne functionality.[7][8]
Experimental Protocol (General Oxidation with PCC):
-
Pyridinium chlorochromate (PCC) is suspended in a chlorinated solvent such as dichloromethane (DCM).
-
A solution of Nona-3,5-diyn-2-ol in DCM is added to the PCC suspension.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography.
Caption: Proposed oxidation of Nona-3,5-diyn-2-ol to the target ketone.
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound are not currently available in the public domain. However, the polyyne class of compounds is known for a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[9]
Cytotoxicity
Many naturally occurring polyynes exhibit significant cytotoxicity against various cancer cell lines.[9] The mechanism of action is often attributed to their ability to alkylate biological macromolecules, such as DNA and proteins, leading to apoptosis or other forms of cell death. The conjugated diyne system in this compound makes it a potential candidate for such activity. The α,β-unsaturated ketone moiety can also act as a Michael acceptor, reacting with nucleophilic residues in proteins.
Antimicrobial Activity
Polyynes isolated from various natural sources have demonstrated potent antimicrobial properties.[10][11] Their mechanism of action can involve disruption of cell membranes or inhibition of essential enzymes. The lipophilic nature of this compound may facilitate its passage through microbial cell walls and membranes.
Potential Signaling Pathway Interactions
Given the general cytotoxic nature of many polyynes, a potential interaction with cell death signaling pathways can be hypothesized.
Caption: Hypothetical signaling pathway for polyyne-induced cytotoxicity.
This proposed pathway suggests that this compound could induce cellular stress through various mechanisms, ultimately leading to programmed cell death. Experimental validation is required to confirm these hypotheses.
Conclusion and Future Directions
This compound presents an intriguing molecular architecture with the potential for significant biological activity. This guide has provided a comprehensive theoretical framework for its structure, spectroscopic properties, and synthesis. The lack of specific experimental data highlights a clear opportunity for further research. Future work should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its biological properties. Screening for cytotoxic and antimicrobial activities, followed by mechanistic studies to elucidate its interactions with cellular pathways, will be crucial in determining its potential as a lead compound in drug discovery.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. Polyyne - Wikipedia [en.wikipedia.org]
- 10. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Nona-3,5-diyn-2-one
This guide details a plausible and robust synthetic pathway for this compound, a molecule of interest in synthetic chemistry and potential drug discovery programs. The presented route is based on established and reliable chemical transformations, ensuring reproducibility. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key steps are provided.
I. Overview of the Synthetic Pathway
The synthesis of this compound is proposed via a four-step sequence, commencing with the preparation of two key precursors, 1-heptyne and a suitable C4 building block. These are subsequently coupled using a Cadiot-Chodkiewicz reaction to form the diyne backbone as a secondary alcohol, which is then oxidized to the target ketone.
Caption: Overview of the four-step synthesis of this compound.
II. Experimental Protocols
Step 1a: Synthesis of 1-Heptyne
1-Heptyne is a key precursor, providing the pentyl chain of the target molecule. A reliable method for its synthesis is the alkylation of an acetylide anion with an appropriate alkyl halide.[1][2]
Reaction: HC≡CNa + CH₃(CH₂)₄Br → CH₃(CH₂)₄C≡CH + NaBr
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, add 200 mL of anhydrous liquid ammonia.
-
Slowly add 11.5 g (0.5 mol) of sodium metal in small pieces to the liquid ammonia with vigorous stirring.
-
Once the sodium has dissolved to form a deep blue solution, bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Add 100 mL of anhydrous diethyl ether.
-
Slowly add 68.5 g (0.45 mol) of 1-bromopentane dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 4 hours.
-
Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add 100 mL of water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 50 mL of 2 M HCl, 50 mL of saturated aqueous sodium bicarbonate, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to afford 1-heptyne.
| Parameter | Value |
| Reactants | Sodium (11.5 g, 0.5 mol), Acetylene (excess), 1-Bromopentane (68.5 g, 0.45 mol) |
| Solvent | Liquid Ammonia (200 mL), Diethyl Ether (100 mL) |
| Temperature | -33 °C |
| Reaction Time | 4 hours |
| Typical Yield | 75-85% |
| Boiling Point | 99-100 °C |
Step 1b: Synthesis of a Haloalkyne Partner
For the Cadiot-Chodkiewicz coupling, a 1-haloalkyne is required. While various haloalkynes could be used, the synthesis of a protected 1-bromo-3-butyn-2-ol is a strategic choice. However, for simplicity and to illustrate the core coupling, we will outline the coupling with 1-bromo-2-propyne (propargyl bromide) to form an intermediate that would then require further steps. A more direct, albeit potentially lower-yielding, approach would be to couple with a bromo-acetylenic ketone. For the purpose of this guide, we will proceed with a conceptual coupling partner leading to the desired carbon skeleton. The most direct conceptual haloalkyne would be 1-bromo-3-butyn-2-one, though its stability might be a concern. A more practical laboratory approach involves the synthesis and coupling of a protected alcohol followed by oxidation.
Step 2: Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical diynes.[3][4][5][6] It involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.
References
- 1. kbfi.ee [kbfi.ee]
- 2. Nona-3,5-diene | C9H16 | CID 20981477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR of Nona-3,5-diyn-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of Nona-3,5-diyn-2-one. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring high-quality NMR spectra, and a logical workflow for spectral analysis. The information presented is intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds.
Chemical Structure
This compound is a polyunsaturated ketone with the following chemical structure:
Molecular Formula: C₉H₁₀O Molar Mass: 134.18 g/mol
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments. These predictions are based on established chemical shift theory and data from analogous acetylenic and ketonic compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.3 | s | 3H | CH₃-C=O |
| 7 | ~2.4 | t | 2H | -C≡C-CH₂- |
| 8 | ~1.6 | sext | 2H | -CH₂-CH₂-CH₃ |
| 9 | ~1.0 | t | 3H | -CH₂-CH₃ |
Predicted in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Position | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~28 | C H₃-C=O |
| 2 | ~184 | C =O |
| 3 | ~85 | -C ≡C- |
| 4 | ~75 | -C≡C - |
| 5 | ~78 | -C ≡C- |
| 6 | ~90 | -C≡C - |
| 7 | ~20 | -C H₂-CH₂-CH₃ |
| 8 | ~22 | -CH₂-C H₂-CH₃ |
| 9 | ~13 | -CH₂-C H₃ |
Predicted in CDCl₃ at 100 MHz.
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Receiver Gain: Optimized automatically or manually.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Acquisition Time: ≥ 1 second
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
Decoupling: Proton broadband decoupling.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the NMR data for this compound.
Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.
Signaling Pathways and Logical Relationships
In the context of NMR spectroscopy of a small molecule, "signaling pathways" are not directly analogous to biological pathways. However, we can represent the logical relationships between the structural features of this compound and their expected NMR signatures.
Caption: Correlation of Structural Fragments to Predicted NMR Signals.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. For definitive structural confirmation, it is recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, to establish the connectivity of the proton and carbon atoms.
Mass Spectrometry of Nona-3,5-diyn-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of Nona-3,5-diyn-2-one. Due to the absence of publicly available experimental mass spectral data for this specific compound, this document focuses on a theoretical analysis of its fragmentation patterns under electron ionization (EI), drawing upon established principles for the mass spectrometry of ketones and alkynes.
Introduction to the Mass Spectrometry of this compound
This compound is a molecule of interest due to its conjugated diyne and ketone functionalities. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various research and development settings. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of volatile organic compounds, and the resulting fragmentation patterns provide a veritable fingerprint for structural elucidation.
The structure of this compound suggests several likely fragmentation pathways. The presence of a ketone allows for characteristic alpha-cleavage events, while the conjugated diyne system will also influence the fragmentation, leading to the formation of resonance-stabilized ions.
Theoretical Fragmentation Analysis
Upon electron ionization, this compound will form a molecular ion (M•+). The fragmentation of this molecular ion is predicted to be driven by the presence of the carbonyl group and the unsaturated diyne chain.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is a primary site for cleavage.[1] For this compound, two alpha-cleavage pathways are possible:
-
Loss of the methyl group (•CH₃) to yield a resonance-stabilized acylium ion.
-
Loss of the hept-2,4-diynyl radical to form an acylium ion.
-
-
Cleavage within the Diyne System: Fragmentation can also be initiated along the unsaturated carbon chain, often leading to the formation of stable propargyl-type cations.[2]
-
McLafferty Rearrangement: For a McLafferty rearrangement to occur, a γ-hydrogen atom is required.[3] In this compound, the absence of a hydrogen atom on the γ-carbon relative to the carbonyl group makes this rearrangement unlikely.
Predicted Mass Spectral Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization, based on the theoretical fragmentation pathways described above. The relative abundance is a qualitative prediction.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance | Fragmentation Pathway |
| 134 | [C₉H₁₀O]•⁺ | Molecular Ion | Moderate | Ionization |
| 119 | [C₈H₇O]⁺ | Acylium ion | High | α-cleavage (Loss of •CH₃) |
| 91 | [C₇H₇]⁺ | Tropylium ion or related isomer | Moderate | Rearrangement and cleavage |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | Moderate | Further fragmentation |
| 43 | [C₂H₃O]⁺ | Acylium ion | High | α-cleavage (Loss of •C₇H₇) |
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
4.1. Sample Preparation
-
Dissolve a small quantity (approximately 1 mg) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
Ensure the sample is free of particulate matter by filtration if necessary.
4.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-400.
-
Scan Speed: 1000 amu/s.
4.3. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Process the acquired data using the instrument's software to obtain a background-subtracted mass spectrum.
-
Analyze the fragmentation pattern to confirm the structure of the compound.
Visualizations of Predicted Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted major fragmentation pathways of this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Nona-3,5-diyn-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the infrared (IR) spectroscopic characteristics of nona-3,5-diyn-2-one, a conjugated ynone of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on the predicted vibrational modes based on established principles of infrared spectroscopy. It also outlines a general experimental protocol for its synthesis and subsequent IR analysis.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: a conjugated ketone, an internal dialkyne, and saturated hydrocarbon moieties. The predicted wavenumbers and their assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2970 - 2860 | Medium | C-H (sp³) stretching (from methyl and ethyl groups) |
| ~2260 - 2190 | Weak to Medium | C≡C stretching (conjugated, internal alkyne) |
| ~1685 - 1665 | Strong | C=O stretching (conjugated ketone) |
| ~1465 | Medium | C-H bending (CH₂ scissors) |
| ~1375 | Medium | C-H bending (CH₃ symmetric deformation) |
| ~1200 - 1000 | Medium | C-C stretching |
Note: The intensity and exact position of the C≡C stretching band can be variable for symmetrical or near-symmetrical internal alkynes due to a small change in dipole moment during vibration.
Experimental Protocols
Synthesis of this compound (General Approach)
A common and effective method for the synthesis of ynones involves the coupling of an acyl chloride with a terminal alkyne, followed by further coupling reactions. A plausible synthetic route for this compound could involve a Sonogashira or a related coupling reaction.
Materials:
-
1-Hexyne
-
Acetyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or toluene)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a solution of 1-hexyne in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and the base.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by thin-layer chromatography or gas chromatography).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Infrared Spectroscopy Analysis
The infrared spectrum of the purified this compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
Instrumentation:
-
Fourier-transform infrared (FTIR) spectrometer
-
Sample holder (e.g., salt plates (NaCl or KBr) for a neat liquid film, or a solution cell)
Procedure:
-
Sample Preparation:
-
Neat Liquid Film: If this compound is a liquid at room temperature, place a small drop of the purified compound between two salt plates to create a thin film.
-
Solution: Alternatively, dissolve a small amount of the compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform). Transfer the solution to a solution cell of a known path length.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent-filled cell) to subtract any atmospheric or solvent-related absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the infrared spectrum. Typically, a range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the expected functional groups.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from the synthesis of this compound to its characterization by infrared spectroscopy.
Nona-3,5-diyn-2-one: A Technical Overview for Advanced Research
Introduction to Nona-3,5-diyn-2-one
This compound is a polyunsaturated ketone with a nine-carbon backbone. Its structure is characterized by the presence of two conjugated carbon-carbon triple bonds (a diyne system) at the 3 and 5 positions, and a ketone functional group at the 2 position. This arrangement of functional groups, particularly the α,β-unsaturation of the ketone, suggests a high degree of reactivity and potential for diverse chemical transformations and biological interactions. The conjugated diyne system is a feature found in a number of naturally occurring and synthetic bioactive molecules.
Potential Synthetic Strategies
The synthesis of this compound can be approached through several established methods for the formation of ynones and diynes. A plausible retrosynthetic analysis would involve the coupling of a suitable organometallic acetylide with an activated carboxylic acid derivative.
Generalized Experimental Protocol: Cadiot-Chodkiewicz Coupling
A potential route for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz coupling. A generalized protocol for a similar transformation is provided below.
Materials:
-
1-bromoalkyne (e.g., 1-bromo-1-butyne)
-
Terminal alkyne (e.g., 3-pentyn-2-one)
-
Copper(I) chloride or bromide
-
A primary amine (e.g., butylamine) in a suitable solvent (e.g., THF or methanol)
-
Hydroxylamine hydrochloride (to reduce any oxidized copper)
Procedure:
-
A reaction flask is charged with copper(I) chloride and a solution of the primary amine in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Hydroxylamine hydrochloride is added to the mixture to ensure the copper remains in the +1 oxidation state.
-
The terminal alkyne is added to the reaction mixture and stirred for a short period.
-
The 1-bromoalkyne is then added, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Data of Analogous Compounds
While specific data for this compound is unavailable, the following table summarizes expected and observed data for structurally related diynone compounds.
| Property | Expected Value / Observation for this compound (or Analogs) |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, ether) |
| ¹H NMR | Signals expected for methyl, methylene, and acetylenic protons. |
| ¹³C NMR | Characteristic signals for carbonyl carbon and four sp-hybridized carbons of the diyne. |
| IR Spectroscopy (cm⁻¹) | ~2200-2260 (C≡C stretch, weak), ~1680-1700 (C=O stretch) |
| UV-Vis Spectroscopy | Absorption maxima expected due to the extended π-conjugation. |
Potential Biological Activity and Signaling Pathways
The chemical structure of this compound suggests potential for significant biological activity. The conjugated diyne and enone moieties are known electrophiles that can participate in Michael additions with biological nucleophiles such as the thiol groups of cysteine residues in proteins.
Postulated Mechanism of Action
The reactivity of the enone system as a Michael acceptor is a well-established mechanism for the biological activity of many compounds. This can lead to the covalent modification of key signaling proteins, thereby altering their function. For example, α,β-unsaturated carbonyl compounds have been shown to modulate inflammatory pathways by targeting proteins such as Keap1, which leads to the activation of the Nrf2 antioxidant response, or by inhibiting pro-inflammatory transcription factors like NF-κB.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an electrophilic compound like this compound, leading to an anti-inflammatory response.
Conclusion
This compound represents an intriguing, albeit underexplored, chemical entity. Its synthesis is feasible through established organic chemistry methodologies. The conjugated diyne and enone functionalities suggest a high potential for biological activity, likely mediated through covalent interactions with cellular proteins. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to explore their potential in drug discovery and development.
A Technical Guide to the Natural Occurrence of Conjugated Diyne Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated diyne ketones are a class of polyacetylenic natural products characterized by a molecular structure containing two conjugated carbon-carbon triple bonds and a ketone functional group. These compounds are biosynthesized by a variety of organisms, including plants, fungi, and marine invertebrates.[1] Possessing a unique and highly reactive chemical scaffold, conjugated diyne ketones have garnered significant interest from the scientific community due to their diverse and potent biological activities. These activities range from cytotoxic and anti-inflammatory to antimicrobial and neurotoxic effects, highlighting their potential as lead compounds in drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive overview of the natural occurrence, isolation, characterization, and biological activities of conjugated diyne ketones, with a focus on experimental methodologies and the elucidation of their mechanisms of action.
Natural Occurrence
Conjugated diyne ketones are found in a range of natural sources, with prominent examples isolated from terrestrial plants and marine sponges.
Terrestrial Plants
Echinacea pallida (Pale Purple Coneflower): The roots of Echinacea pallida are a rich source of polyacetylenic compounds, including several conjugated diyne ketones. These compounds are believed to contribute to the medicinal properties of the plant.[3][4]
-
Pentadeca-(8Z,13Z)-dien-11-yn-2-one: This is one of the major and most biologically active polyacetylenes found in E. pallida roots.[4][5]
-
8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one: A hydroxylated diyne ketone also isolated from this plant.[6]
-
Pentadeca-(9E)-ene-11,13-diyne-2,8-dione: A dicarbonyl conjugated diyne.[6]
Daucus carota (Carrot): Carrots and other members of the Apiaceae family are known to produce falcarinol-type polyacetylenes, some of which possess a ketone functionality. These compounds are investigated for their anti-inflammatory and cancer-preventive properties.[7][8]
Marine Organisms
Haliclona sp. (Marine Sponge): Sponges of the genus Haliclona are a prolific source of novel marine natural products, including long-chain polyacetylenic ketones.
-
Halicynones: A class of long-chain polyacetylenic compounds, including ketones, isolated from a Micronesian species of Haliclona.
Biological Activities
Conjugated diyne ketones exhibit a broad spectrum of biological activities, with cytotoxicity and anti-inflammatory effects being the most extensively studied.
Cytotoxic Activity
Many conjugated diyne ketones have demonstrated potent cytotoxic activity against various cancer cell lines. This has led to interest in their potential as anticancer agents.
Table 1: Cytotoxic Activity of Conjugated Diyne Ketones from Echinacea pallida
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | COLO320 (colonic) | 2.3 ± 0.3 | [5] |
| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | MCF-7 (breast) | 2.5 ± 0.7 | [5] |
| Pentadeca-(9E)-ene-11,13-diyne-2,8-dione | MIA PaCa-2 (pancreatic) | Moderately active | [6] |
| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | MIA PaCa-2 (pancreatic) | Moderately active | [6] |
Anti-inflammatory Activity
Falcarinol-type polyacetylenes from carrots have been shown to possess significant anti-inflammatory properties. They exert their effects by modulating key inflammatory signaling pathways.[7][9]
Table 2: Anti-inflammatory Activity of Falcarinol-type Polyacetylenes
| Compound/Extract | Model | Key Findings | Reference |
| Falcarinol (FaOH) and Falcarindiol (FaDOH) | Azoxymethane (AOM)-induced rat model of colorectal cancer | Downregulated NF-κB and its downstream inflammatory markers TNFα, IL-6, and COX-2.[7] | [7] |
| Falcarinol (FaOH) | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | Inhibited COX-2 expression and PGE2 production.[9] | [9] |
| Falcarinol (FaOH) | Dextran sulphate sodium (DSS)-induced colitis in mice | Reduced the number of CD11b+ macrophages and the inflammation marker COX-2.[9] | [9] |
Experimental Protocols
Isolation and Purification
The isolation of conjugated diyne ketones from their natural sources typically involves solvent extraction followed by chromatographic purification.
1. Extraction from Echinacea pallida Roots
A common method for extracting lipophilic compounds like polyacetylenes from E. pallida roots is Soxhlet extraction.[10]
-
Protocol:
-
Powdered dried roots of E. pallida (e.g., 40 g) are placed in a Soxhlet apparatus.
-
Extraction is performed for 4 hours using n-hexane (e.g., 200 ml).
-
The resulting extract is evaporated to dryness under vacuum to yield a crude extract.
-
The crude extract should be stored under an inert atmosphere (e.g., argon) at low temperature (-20 °C) and protected from light to prevent degradation.[10]
-
2. Extraction from Haliclona sp. Sponge
The extraction of metabolites from marine sponges requires careful handling to preserve the integrity of the compounds.
-
Protocol:
-
The freeze-dried and powdered sponge material is extracted with methanol at room temperature.
-
The methanolic extract is then partitioned between dichloromethane (DCM) and water.
-
The organic layer is further partitioned with n-hexane and 15% aqueous methanol to separate compounds based on polarity.[11]
-
3. Chromatographic Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of individual conjugated diyne ketones from crude extracts.[12][13]
-
General Protocol:
-
The crude extract is dissolved in a suitable solvent and filtered.
-
Purification is performed on a C18 or other suitable reversed-phase column.
-
A gradient elution system is typically employed, using a mixture of water and an organic solvent such as acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA).[13]
-
Fractions are collected and monitored by UV detection at appropriate wavelengths.
-
Structure Elucidation
The determination of the chemical structure of isolated conjugated diyne ketones relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of atoms within the molecule.[6][14][15][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can help to confirm the structure.[6]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups, such as the ketone (C=O) and alkyne (C≡C) moieties. UV spectroscopy provides information about the conjugated system.[6]
Signaling Pathways and Mechanisms of Action
Conjugated diyne ketones exert their biological effects by interacting with specific cellular signaling pathways.
NF-κB Signaling Pathway
The anti-inflammatory effects of falcarinol-type polyacetylenes are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
-
Mechanism of Inhibition: Falcarinol and related compounds have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents it from translocating to the nucleus to activate the transcription of inflammatory mediators like TNF-α, IL-6, and COX-2.[7][9]
Wnt/β-catenin Signaling Pathway
Certain polyacetylenes have been found to suppress the metastasis of cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway plays a crucial role in cell proliferation, differentiation, and migration, and its dysregulation is often associated with cancer.
-
Mechanism of Inhibition: Some polyacetylenes can inhibit the nuclear accumulation of β-catenin, a key effector of the Wnt pathway. They can achieve this by promoting the degradation of β-catenin and inhibiting the expression of its downstream target genes, such as c-Myc and MMPs, which are involved in cell proliferation and invasion.[1]
Conclusion
Conjugated diyne ketones represent a fascinating and biologically significant class of natural products. Their diverse origins and potent activities make them attractive targets for further research and development. This guide has provided a comprehensive overview of their natural occurrence, isolation, characterization, and mechanisms of action. The detailed experimental protocols and visualization of signaling pathways are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating future investigations into this promising class of compounds.
References
- 1. Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential… [ouci.dntb.gov.ua]
- 3. Isolation, structure elucidation, synthesis and cytotoxic activity of polyacetylenes and polyenes from Echinacea pallida [iris.unimore.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
An In-depth Technical Guide to Nona-3,5-diyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nona-3,5-diyn-2-one is a naturally occurring polyacetylene that has been identified as a constituent of the essential oil of Selinum tenuifolium. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, including its discovery, physicochemical properties, and potential for further research. While specific biological activities and a dedicated chemical synthesis have not been extensively reported in publicly available literature, this guide consolidates the existing data and proposes logical experimental pathways for its synthesis and biological evaluation based on related compounds.
Discovery and History
This compound was first identified as a natural product isolated from the volatile oil of the roots of Selinum tenuifolium Wall.[1] This discovery places it within the broader class of polyacetylenes, which are known for their presence in various plant species and their diverse biological activities. Research into the chemical composition of Selinum tenuifolium has revealed a variety of polyacetylenic compounds, with this compound being one of the identified constituents.[1]
Physicochemical Properties
While a comprehensive experimental characterization is not widely published, spectral data from online databases confirms the structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | SpectraBase |
| Molecular Weight | 134.18 g/mol | SpectraBase |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Table 2: Spectroscopic Data for this compound
| Technique | Data (Predicted/Referenced) | Source |
| ¹³C NMR | Data available but specific shifts not published. | SpectraBase |
| Mass Spectrometry (GC-MS) | Data available but fragmentation not detailed. | SpectraBase |
Experimental Protocols
Proposed Protocol for Isolation from Selinum tenuifolium
Based on the general methods for extracting essential oils, a plausible protocol for the isolation of this compound is as follows:
-
Plant Material: Freshly collected roots of Selinum tenuifolium.
-
Extraction: Hydrodistillation of the ground plant material using a Clevenger-type apparatus for a sufficient duration (e.g., 3-4 hours) to extract the volatile components.
-
Separation: The collected essential oil is then separated from the aqueous layer.
-
Fractionation: The crude essential oil is subjected to column chromatography on silica gel using a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate the different constituents.
-
Identification: Fractions are analyzed by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing this compound.
-
Purification: The identified fraction is further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Characterization: The structure of the isolated compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
Proposed Protocol for Chemical Synthesis
While a specific synthesis for this compound is not documented, a plausible synthetic route can be designed based on established methods for the synthesis of conjugated diynones. A potential approach involves the coupling of a terminal alkyne with an acyl chloride.
Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Steps:
-
Protection of 1-Heptyne (if necessary): Depending on the specific coupling conditions, the terminal alkyne of 1-heptyne may need to be protected.
-
Coupling Reaction: A Sonogashira coupling of 1-heptyne (or its protected form) with acetyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., THF or DMF).
-
Deprotection (if necessary): If a protecting group was used, it would be removed in this step.
-
Work-up and Purification: The reaction mixture is worked up by quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating. The crude product is then purified by column chromatography.
Biological Activity and Signaling Pathways
There is currently no specific data on the biological activity or the signaling pathways modulated by pure this compound. However, the class of polyacetylenes is known to exhibit a range of biological effects.
General Activities of Polyacetylenes:
-
Antimicrobial and Antifungal Activity: Many polyacetylenes have shown potent activity against various bacteria and fungi.
-
Anti-inflammatory Effects: Some polyacetylenes have been reported to inhibit inflammatory pathways.
-
Cytotoxic and Anti-cancer Activity: Certain polyacetylenes have demonstrated cytotoxicity against various cancer cell lines.
Given these general activities, a logical workflow for the initial biological screening of this compound can be proposed.
Workflow for Biological Screening:
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound is a naturally occurring polyacetylene with a confirmed structure, yet it remains a largely understudied molecule. The lack of detailed experimental data on its synthesis and biological activity presents a significant opportunity for future research. The proposed protocols for its isolation and synthesis, along with a strategic approach to biological screening, provide a framework for researchers to further investigate this compound. Elucidation of its biological activities could pave the way for its development as a lead compound in drug discovery, particularly in the areas of antimicrobial and anticancer therapies. Further investigation into the essential oil of Selinum tenuifolium may also yield more insights into the biosynthesis and ecological role of this and related polyacetylenes.
References
A Technical Guide to Polyyne Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyyne compounds, characterized by a structure of alternating single and triple carbon-carbon bonds, represent a fascinating and biologically significant class of molecules.[1][2] Found in a variety of natural sources such as plants, fungi, and bacteria, these compounds exhibit a broad spectrum of biological activities, including potent antifungal, antiviral, and anticancer properties.[1][3][4] Their unique rigid, linear structure and high electron conductivity also make them promising candidates for applications in molecular nanotechnology.[1] However, the inherent instability of long polyyne chains presents a significant challenge in their synthesis and therapeutic development.[1] This technical guide provides a comprehensive review of polyyne compounds, covering their synthesis, characterization, and biological activities, with a focus on their potential in drug development. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize key processes to facilitate a deeper understanding of these remarkable molecules.
Introduction to Polyyne Compounds
Polyynes, also referred to as polyacetylenes or oligoynes, are a class of organic compounds defined by the presence of two or more conjugated triple bonds (−C≡C−)n, where n > 1.[1][2] The simplest member of this family is diacetylene (butadiyne).[1] The sp-hybridized carbon atoms in the polyyne backbone result in a linear and rigid molecular geometry.[1] This structural feature, along with their high conductivity, has garnered interest in their potential use as molecular wires in nanotechnology.[1]
Naturally occurring polyynes are synthesized by a wide array of organisms and demonstrate diverse biological functions, from flavorings and pigments to chemical defense mechanisms.[1] Many of these natural polyynes, such as falcarindiol from carrots and thiarubrines from the giant ragweed, have shown promising cytotoxic, antibiotic, and antiviral activities, making them attractive leads for pharmaceutical research.[1]
Despite their potential, the development of polyyne-based therapeutics is hampered by their stability. Long polyyne chains are prone to exothermic cross-linking, which can be explosive.[1] Stability can be enhanced by the addition of bulky end-groups, such as tert-butyl or trifluoromethyl, which sterically hinder intermolecular reactions.[1] Encapsulation within structures like double-walled carbon nanotubes or rotaxanes has also been shown to stabilize these molecules.[1][5]
Synthesis of Polyyne Compounds
The synthesis of polyynes has evolved significantly since the first reported synthesis in 1869.[1] Early methods relied heavily on oxidative acetylenic coupling reactions, while modern approaches have incorporated transition-metal-catalyzed reactions to improve efficiency and access to a wider range of structures.[3]
Key Synthetic Methodologies
Several key reactions are central to the synthesis of polyynes:
-
Glaser Coupling: This is an oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, such as CuCl or CuI, an oxidant (typically air or oxygen), and a base. The first synthesis of a polyyne, diphenylbutadiyne, was achieved via this method.[1]
-
Eglinton and Hay Couplings: These are modifications of the Glaser coupling. The Eglinton coupling uses a copper(II) salt in pyridine, while the Hay coupling employs a catalytic amount of a copper(I)-TMEDA complex, which often leads to higher yields.[1]
-
Cadiot-Chodkiewicz Coupling: This is a versatile cross-coupling reaction between a terminal alkyne and a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of a base.[6][7] This method is particularly useful for the synthesis of unsymmetrical polyynes.
-
Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: This reaction involves the rearrangement of a 1,1-dihalo-2,2-diaryl(or dialkynyl)ethene with a strong base to form a diaryl(or dialkynyl)acetylene.[1][7] It is a valuable tool for constructing polyynes with multiple triple bonds.
-
Transition-Metal-Catalyzed Alkynylation: Modern synthetic strategies often employ transition-metal catalysts, such as palladium, to facilitate the coupling of alkyne building blocks, expanding the accessibility to complex polyyne natural products.[3]
Experimental Protocol: Glaser-Hay Coupling for the Synthesis of 1,4-diphenyl-1,3-butadiyne
This protocol describes a common method for synthesizing a simple polyyne.
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Oxygen balloon
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (e.g., 2.0 g, 19.6 mmol) in 40 mL of acetone.
-
Catalyst Preparation: In a separate small flask, prepare the catalyst solution by dissolving CuCl (e.g., 0.2 g, 2.0 mmol) and TMEDA (e.g., 0.23 g, 2.0 mmol) in 10 mL of acetone. The solution should turn green.
-
Reaction Initiation: Add the catalyst solution to the phenylacetylene solution. Attach an oxygen-filled balloon to the top of the condenser.
-
Reaction Progress: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. A pale yellow precipitate will form.
-
Workup: Once the reaction is complete, filter the mixture to collect the crude product. Wash the solid with a small amount of cold methanol to remove residual catalyst.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of DCM and hexane, to obtain pure 1,4-diphenyl-1,3-butadiyne as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and melting point analysis.
Characterization of Polyyne Compounds
A variety of spectroscopic and analytical techniques are employed to characterize polyyne compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the overall structure of polyynes. The sp-hybridized carbons of the alkyne units typically appear in a distinct region of the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy: The C≡C triple bond stretch in polyynes gives rise to characteristic absorption bands in the IR spectrum, typically in the region of 2100-2300 cm⁻¹.[8] The intensity of these bands can be weak for symmetrical polyynes. Bending modes of C-H bonds are also observable.[8]
-
UV-Visible (UV-Vis) Spectroscopy: Polyynes exhibit strong absorption in the UV-Vis region due to their conjugated π-electron systems.[8][9] As the number of conjugated triple bonds increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic shift).[10][11] The spectra often show a characteristic vibronic fine structure.[10][11]
-
Raman Spectroscopy: Raman spectroscopy is particularly useful for characterizing polyynes, as the C≡C stretch provides a strong and sharp signal.[9][10] The frequency of this peak shifts to lower wavenumbers as the length of the polyyne chain increases.[10]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of polyynes and can provide information about their structure through fragmentation patterns.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the separation and purification of polyyne mixtures.[12]
-
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These advanced techniques allow for the visualization of individual polyyne molecules on a surface, providing direct, bond-resolved images of their linear structure.[13][14][15]
Biological Activities and Therapeutic Potential
Polyyne compounds have demonstrated a wide range of biological activities, making them a rich source of potential therapeutic agents.
Antifungal Activity
Polyene antifungals, such as Amphotericin B and Nystatin, are a well-established class of drugs used to treat serious fungal infections.[16][17][18] While structurally distinct from the linear polyynes discussed here (they are macrocyclic polyenes), their mechanism of action provides insight into the potential of polyyne-like structures. These drugs interact with ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent leakage of cellular contents.[16][17][18]
Naturally occurring linear polyynes also exhibit significant antifungal properties. For instance, falcarindiol, found in carrots, protects the plant from fungal pathogens by disrupting the plasma membrane of the fungi.[19] Feldin, a polyyne isolated from the beefsteak fungus Fistulina hepatica, shows strong activity against Candida albicans.[19]
Anticancer Activity
A significant number of polyynes have been investigated for their cytotoxic effects against various cancer cell lines.[7][20][21] Their proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and anti-inflammatory effects.[21]
-
Falcarinol-type Polyynes: Compounds like falcarinol and falcarindiol, found in Apiaceae vegetables, have demonstrated potent anticancer activity.[1][20] Studies have shown that these compounds can induce apoptosis in cancer cells and may modulate signaling pathways such as the NF-κB pathway.[21]
-
Polyynes from Oplopanax horridus (Devil's Club): Several polyynes isolated from this medicinal plant have shown significant anti-proliferative activity against human breast, lung, and liver cancer cell lines.[20][22]
The anticancer activity of some polyynes is summarized in the table below.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| (3S, 8S)-falcarindiol (OH-1) | MCF-7 (Breast) | 15.3 | [20][22] |
| A549 (Lung) | 23.5 | [20][22] | |
| HepG2 (Liver) | 7.7 | [20][22] | |
| MDA-MB-231 (Breast) | 4.7 | [22] | |
| Oplopandiol (OH-2) | MCF-7 (Breast) | > 50 | [20] |
| A549 (Lung) | > 50 | [20] | |
| HepG2 (Liver) | > 50 | [20] | |
| Oplopantriol (OH-3) | MCF-7 (Breast) | 36.4 | [20] |
| A549 (Lung) | > 50 | [20] | |
| HepG2 (Liver) | 39.2 | [20] |
Antiviral and Antibacterial Activity
Certain polyynes have also been reported to have antiviral and antibacterial properties. Thiarubrines, for example, exhibit light-mediated activity against HIV-1.[1] Falcarindiol has also been shown to possess antibacterial activity.[19]
Experimental Protocols for Biological Assays
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Polyyne compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the polyyne compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations of Workflows and Pathways
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of polyyne compounds.
Caption: General workflow for the synthesis and evaluation of polyyne compounds.
Signaling Pathway Diagram
This diagram illustrates a simplified representation of how a polyyne compound like falcarindiol might induce apoptosis in a cancer cell.
Caption: A potential pathway for polyyne-induced apoptosis.
Conclusion and Future Directions
Polyyne compounds represent a structurally unique and biologically potent class of molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. While their natural sources provide a rich library of lead compounds, challenges related to their stability and synthesis have historically limited their clinical development. However, advances in synthetic methodologies, including transition-metal catalysis and the development of stabilizing strategies like end-capping and encapsulation, are paving the way for the creation of more robust and accessible polyyne derivatives.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the polyyne chain length, end-groups, and stereochemistry affect biological activity and stability is crucial for designing more potent and drug-like candidates.
-
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by polyynes will be essential for their rational development as therapeutic agents.
-
Drug Delivery Systems: The formulation of polyynes into nanocarriers or other drug delivery systems could help to improve their solubility, stability, and pharmacokinetic profiles, thereby enhancing their therapeutic efficacy and reducing potential toxicity.
-
Exploration of New Biological Activities: The vast chemical space of polyynes remains largely unexplored, and further screening of both natural and synthetic polyynes may reveal novel biological activities and therapeutic applications.
By addressing these challenges and continuing to explore the rich chemistry and biology of these compounds, the scientific community can unlock the full therapeutic potential of polyynes for the benefit of human health.
References
- 1. Polyyne - Wikipedia [en.wikipedia.org]
- 2. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]
- 3. Synthesis of naturally occurring polyynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lisa.u-pec.fr [lisa.u-pec.fr]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. On-surface synthesis and characterization of polyynic carbon chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 17. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 18. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Anticancer Activities of Polyynes from the Root Bark of Oplopanax horridus and Their Acetylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of Action of Polyacetylenes’ Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment[v1] | Preprints.org [preprints.org]
- 22. Naturally occurring and synthetic polyyne glycosides [ouci.dntb.gov.ua]
Nona-3,5-diyn-2-one: A Technical Guide to Stability and Reactivity for Researchers and Drug Development Professionals
Introduction
Nona-3,5-diyn-2-one is a polyyne compound characterized by a nine-carbon chain containing two conjugated triple bonds and a ketone functional group. While specific research on this compound is limited, this guide provides an in-depth analysis of its predicted stability and reactivity based on the well-established chemistry of polyynes and diynes. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential of such molecules.
The core structure of this compound, featuring the conjugated diyne moiety, is a key feature in various natural products and has garnered significant interest for its potential applications in medicinal chemistry and materials science.[1] The inherent electronic and structural properties of polyynes, however, also present unique challenges in terms of their stability.
Predicted Stability of this compound
The stability of polyynes is a critical consideration for their synthesis, storage, and application. Generally, long polyyne chains are inherently unstable and can be prone to exothermic cross-linking, which can present an explosion hazard.[2] However, several factors can influence the stability of these compounds.
Key Factors Influencing Stability:
-
Chain Length: Shorter polyyne chains exhibit greater stability compared to their longer counterparts. For instance, studies on cyanopolyynes have shown that HC₉N disappears 4.5 times faster than HC₇N.[3] As a nine-carbon chain diyne, this compound is expected to have moderate stability.
-
End Groups: The nature of the terminal groups significantly impacts stability. Bulky end groups, such as tert-butyl or trifluoromethyl, can sterically hinder intermolecular interactions and prevent cross-linking, thereby enhancing stability.[2] In this compound, the methyl group at one end and the propyl group at the other are relatively small, suggesting a moderate level of steric protection.
-
Concentration: More concentrated solutions of polyynes tend to have lower stability, often leading to the rapid formation of insoluble, cross-linked precipitates.[3]
-
Environmental Factors: Exposure to air, light, and certain chemicals can affect stability. For example, polyyne solutions in aliphatic hydrocarbons have been found to be unstable in air.[4] Monocyanopolyynes are particularly sensitive to nucleophiles like ammonia.[3] While this compound lacks a cyano group, the electrophilic nature of the carbonyl carbon could influence its reactivity towards nucleophiles.
Quantitative Stability Data (General Polyynes)
| Compound Type | Conditions | Observation | Reference |
| Hydrogen-terminated polyynes (C₁₀H₂, C₁₂H₂) | Acetonitrile solution, room temperature, diffuse daylight | C₁₀H₂ concentration starts to decrease after 110 hours; C₁₂H₂ after 224 hours. | [3] |
| Hydrogen-terminated polyynes (C₆H₂, C₈H₂) | Acetonitrile solution, room temperature, diffuse daylight | Stable for over 632 hours (26 days). | [3] |
| Monocyanopolyynes | Acetonitrile solution | Can be stored for days at room temperature. | [4] |
| Dicyanopolyynes | Acetonitrile solution | Stable for only hours at room temperature. | [4] |
Predicted Reactivity of this compound
The reactivity of this compound is dictated by the presence of the conjugated diyne system and the ketone functional group. These features make the molecule susceptible to a variety of chemical transformations.
Key Reaction Types:
-
Nucleophilic Addition: The carbon atoms of the diyne system, particularly those adjacent to the electron-withdrawing ketone group, are expected to be electrophilic and thus susceptible to nucleophilic attack. This is a common reaction for polyynes, especially those with polar end groups.[3]
-
Cycloaddition Reactions: The diyne moiety can participate in various cycloaddition reactions, such as the Bergman cyclization, which is characteristic of enediyne compounds and leads to the formation of highly reactive diradicals capable of cleaving DNA.[5] While this compound is not an enediyne, the potential for related cyclizations under specific conditions should be considered.
-
Transition-Metal Catalyzed Reactions: Conjugated diynes are versatile precursors in transition-metal-catalyzed C-H functionalization reactions.[6] These reactions allow for the straightforward synthesis of complex functionalized molecules.
-
Reduction: The ketone and the triple bonds can be reduced using various reducing agents. The selectivity of the reduction would depend on the choice of reagent and reaction conditions.
-
Cross-linking: As with many polyynes, this compound may have a tendency to undergo interchain cross-linking, particularly at higher concentrations or upon exposure to heat or light.[7]
Potential Applications in Drug Development
The 1,3-diyne scaffold is present in numerous natural products with interesting biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] This suggests that this compound and its derivatives could serve as valuable starting points for the design of novel therapeutic agents.
-
Antidepressant Agents: Synthetic 1,3-diyne compounds have shown promise as potent antidepressant agents in preclinical studies.[1][8] The mechanism of action is thought to involve the regulation of apoptosis-related proteins.[8]
-
Anticancer Agents: The structural motif of conjugated diynes is found in enediyne anticancer antibiotics.[5] These molecules can undergo Bergman cyclization to produce diradicals that cause DNA damage in cancer cells.[5] While this compound itself is not an enediyne, its diyne core could be a building block for designing new DNA-cleaving agents.
-
Neuritogenic Activity: Derivatives of 1,3-diynes have been studied for their neuritogenic activity, suggesting potential applications in neurodegenerative disease research.[9]
Experimental Protocols
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Methodology for Synthesis:
-
Preparation of the Alkynyl Nucleophile: 1,3-Butadiyne would be deprotonated using a strong base like n-butyllithium or an ethylmagnesium bromide to form the corresponding lithium or magnesium acetylide.
-
Reaction with Aldehyde: The acetylide would then be reacted with propionaldehyde in an appropriate solvent like THF at low temperatures.
-
Oxidation: The resulting secondary alcohol, nona-3,5-diyn-2-ol, would be oxidized to the ketone, this compound, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Purification: The final product would be purified using column chromatography on silica gel.
Stability Assessment Workflow:
Caption: Workflow for assessing the stability of this compound.
Methodology for Stability Assessment:
-
Sample Preparation: Prepare solutions of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Storage: Store the samples under a matrix of conditions, varying temperature, light exposure, and the atmosphere (air vs. an inert gas like argon).
-
Analysis: At regular intervals, an aliquot of each sample would be analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify any degradation products.
-
Data Analysis: The rate of degradation under each condition would be determined to establish the compound's shelf-life and optimal storage conditions.
Conclusion
While specific data on this compound is scarce, a comprehensive understanding of its stability and reactivity can be extrapolated from the extensive research on polyynes and diynes. The compound is predicted to have moderate stability and a rich reactivity profile, making it an interesting candidate for further investigation, particularly in the field of medicinal chemistry. The protocols outlined in this guide provide a framework for the synthesis and evaluation of this and similar molecules, paving the way for the development of novel therapeutics and materials. Further research into stabilizing this class of compounds, for example through the introduction of bulky end groups or encapsulation, could significantly enhance their potential for practical applications.[2][10]
References
- 1. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01268C [pubs.rsc.org]
- 2. Polyyne - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Designed enediynes: a new class of DNA-cleaving molecules with potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Nona-3,5-diyn-2-one: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nona-3,5-diyn-2-one, a polyacetylene compound of interest. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes the theoretical principles governing its solubility, general expectations for its behavior in various organic solvents, and detailed experimental protocols for determining its solubility.
Introduction to this compound
This compound is a naturally occurring polyacetylene that has been identified as a component of the volatile oil extracted from the roots of Selinum tenuifolium.[1][2][3] Polyacetylenes are a class of compounds characterized by the presence of two or more triple bonds in their molecular structure. The structure of this compound, featuring a conjugated system of two triple bonds and a ketone functional group, suggests a molecule with a moderate polarity. Its chemical formula is C₉H₁₀O.
Predicted Solubility in Organic Solvents
The fundamental principle of "like dissolves like" is the primary determinant of a solute's solubility in a particular solvent. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses both nonpolar (the hydrocarbon chain) and polar (the ketone group) characteristics.
Based on its structure, the following qualitative predictions can be made about its solubility in common organic solvents. It is important to note that these are estimations and should be confirmed through experimental validation.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The significant hydrocarbon portion of this compound will interact favorably with the nonpolar solvent molecules through London dispersion forces. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | The ketone functional group can participate in dipole-dipole interactions with these solvents. The overall solubility will be a balance between the polar interactions of the ketone and the nonpolar interactions of the hydrocarbon chain. |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to Low | These solvents can act as hydrogen bond donors, but the ketone group of this compound can only act as a hydrogen bond acceptor. The solubility will be lower than in polar aprotic solvents of similar polarity. |
| Highly Polar Solvents | Water | Very Low / Insoluble | The nonpolar hydrocarbon chain is the dominant feature of the molecule, making it hydrophobic. The single ketone group is insufficient to overcome the energy required to disrupt the strong hydrogen bonding network of water. |
Experimental Protocol for Solubility Determination
The following is a general and robust gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent to gently evaporate the solvent. Alternatively, a desiccator under vacuum can be used.
-
Once all the solvent has evaporated, a solid residue of this compound will remain.
-
Place the evaporation dish in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the evaporation dish with the dried solid on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are often flammable and may have toxic properties.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, a strong theoretical basis exists to predict its behavior in a range of organic solvents. It is anticipated to exhibit high solubility in nonpolar and polar aprotic solvents, with decreasing solubility in more polar and protic environments. For researchers and professionals in drug development, the provided experimental protocol offers a reliable method for obtaining the precise quantitative data necessary for formulation, purification, and other critical applications. The principles and methodologies outlined in this guide serve as a foundational resource for the effective handling and application of this compound.
References
Methodological & Application
Synthesis of Nona-3,5-diyn-2-one from Terminal Alkynes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of nona-3,5-diyn-2-one, a conjugated diynone, from terminal alkyne precursors. The synthesis involves a two-step process commencing with a Cadiot-Chodkiewicz coupling to form the carbon backbone, followed by an oxidation to yield the final ketone. This protocol is intended for laboratory use by qualified researchers.
Introduction
Conjugated diynones are an important class of organic compounds that serve as versatile building blocks in the synthesis of complex molecules, including natural products and pharmacologically active agents. Their unique electronic and structural features make them valuable intermediates in medicinal chemistry and materials science. This application note details a reliable method for the preparation of this compound, starting from commercially available terminal alkynes.
The synthetic strategy hinges on two key transformations:
-
Cadiot-Chodkiewicz Coupling: This copper-catalyzed cross-coupling reaction of a terminal alkyne with a 1-haloalkyne is a powerful tool for the construction of unsymmetrical 1,3-diynes.[1][2][3][4][5] In this protocol, 1-hexyne is coupled with a suitable three-carbon 1-haloalkyne synthon.
-
Oxidation of a Secondary Propargylic Alcohol: The resulting secondary diynol from the coupling reaction is subsequently oxidized to the corresponding ketone. Manganese dioxide (MnO2) is an effective and selective oxidizing agent for this transformation.[6][7]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields and reaction times may vary depending on the specific reaction scale and purity of reagents.
| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Cadiot-Chodkiewicz Coupling | 1-Hexyne, 3-Bromo-2-propyn-1-ol | CuBr, n-Butylamine | Ethanol | Room Temp | 0.5 - 2 | 70-85 |
| 2 | Oxidation | Nona-3,5-diyn-2-ol | Manganese Dioxide (activated) | Dichloromethane | Room Temp | 2 - 6 | 80-95 |
Experimental Protocols
Materials and Methods
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Product purification should be performed using flash column chromatography on silica gel.
Step 1: Synthesis of Nona-3,5-diyn-2-ol via Cadiot-Chodkiewicz Coupling
This procedure outlines the coupling of 1-hexyne with 3-bromo-2-propyn-1-ol.
Reagents:
-
1-Hexyne
-
3-Bromo-2-propyn-1-ol
-
Copper(I) Bromide (CuBr)
-
n-Butylamine
-
Ethanol (anhydrous)
-
Sodium Ascorbate (optional, as a reductant to suppress side reactions)[8]
-
Hydroxylamine hydrochloride (optional, as a reducing agent for the copper catalyst)[1]
Procedure:
-
To a stirred, cooled (ice bath) suspension of ethanol, CuBr (10 mol%), and optionally sodium ascorbate (1.0 eq) in a flask open to the air, add a solution of 1-hexyne (1.2 eq) in ethanol.[8]
-
Add n-butylamine (1.0 eq) to the mixture.[8]
-
Slowly add a solution of 3-bromo-2-propyn-1-ol (1.0 eq) in ethanol to the reaction mixture.
-
Remove the reaction mixture from the ice bath and allow it to stir at room temperature for 30 minutes to 2 hours.[8] Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 M aqueous NaOH.[8]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford nona-3,5-diyn-2-ol.
Step 2: Synthesis of this compound via Oxidation
This procedure describes the oxidation of nona-3,5-diyn-2-ol to the target ketone using activated manganese dioxide.
Reagents:
-
Nona-3,5-diyn-2-ol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve nona-3,5-diyn-2-ol (1.0 eq) in dichloromethane.
-
Add activated manganese dioxide (5-10 eq by weight) to the solution in one portion.[9]
-
Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by TLC. The reaction is heterogeneous.[10]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Characterization Data for this compound
-
Molecular Formula: C₉H₁₀O
-
Molecular Weight: 134.18 g/mol
-
Appearance: Pale yellow oil
-
¹³C NMR: Spectral data available in public databases such as SpectraBase.[11]
-
Mass Spectrometry (GC-MS): Spectral data available in public databases such as SpectraBase.[11]
Visualizations
References
- 1. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. nanotrun.com [nanotrun.com]
- 7. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 8. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 11. spectrabase.com [spectrabase.com]
Application Notes and Protocols for Diyne Synthesis via Cadiot-Chodkiewicz Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cadiot-Chodkiewicz coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the synthesis of unsymmetrical 1,3-diynes.[1][2][3] This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base.[1][3] The resulting diyne motif is a key structural element in numerous biologically active compounds, natural products, and functional materials.[2][4] This document provides detailed application notes, experimental protocols, and data for the successful implementation of the Cadiot-Chodkiewicz coupling in a laboratory setting.
The key advantages of the Cadiot-Chodkiewicz coupling include its high selectivity for hetero-coupling, relatively mild reaction conditions, and tolerance of a wide range of functional groups.[1] However, a common challenge is the competing Glaser-Hay homocoupling of the terminal alkyne, which can reduce the yield of the desired unsymmetrical diyne.[5] Recent advancements in protocol development have focused on mitigating this side reaction and improving the overall efficiency and environmental footprint of the coupling.[5][6]
Reaction Mechanism
The generally accepted mechanism for the Cadiot-Chodkiewicz coupling proceeds through a catalytic cycle involving a copper(I) species. The key steps are:
-
Deprotonation and Copper Acetylide Formation: The amine base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a copper(I) acetylide intermediate.[1][7]
-
Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-C bond of the 1,3-diyne product and regenerate the catalytically active copper(I) species.[1]
Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.
Experimental Protocols
This section provides detailed protocols for the Cadiot-Chodkiewicz coupling, including a classical procedure, a modern air-tolerant method, and a protocol for the in situ generation of volatile bromoalkynes.
Protocol 1: Classical Cadiot-Chodkiewicz Coupling
This protocol is a general procedure for the coupling of a terminal alkyne with a 1-bromoalkyne.
Materials:
-
Terminal alkyne
-
1-Bromoalkyne
-
Copper(I) bromide (CuBr)
-
Piperidine
-
Hydroxylamine hydrochloride
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the terminal alkyne (1.0 mmol) in methanol (10 mL) in a round-bottom flask is added piperidine (1.2 mmol), hydroxylamine hydrochloride (0.1 mmol), and copper(I) bromide (0.05 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of the 1-bromoalkyne (1.0 mmol) in methanol (5 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous ammonium chloride solution and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,3-diyne.
Protocol 2: Air-Tolerant Cadiot-Chodkiewicz Coupling with Ascorbate
This modified protocol utilizes sodium ascorbate as a reductant to suppress unwanted side reactions, allowing the coupling to be performed under aerobic conditions.[5]
Materials:
-
Terminal alkyne
-
1-Bromoalkyne
-
Copper(I) bromide (CuBr)
-
Sodium ascorbate
-
n-Butylamine
-
Ethanol
-
Diethyl ether
-
1 M aqueous NaOH
-
2 M aqueous HCl
-
Anhydrous sodium sulfate
-
Vial with a screw cap
Procedure:
-
To a vial open to the air, add ethanol (0.5 mL), copper(I) bromide (3.6 mg, 0.025 mmol, 10 mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv).
-
Cool the stirred suspension in an ice bath.
-
Add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL), followed by n-butylamine (52 µL, 0.25 mmol, 1.0 equiv).
-
Add a solution of the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).
-
Remove the vial from the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
For work-up, dilute the reaction mixture with diethyl ether (30 mL) and extract with 1 M aqueous NaOH (3 x 10 mL).
-
Acidify the combined aqueous phase with 2 M aqueous HCl (60 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Coupling with in situ Generated Volatile Bromoalkynes
This protocol is particularly useful for coupling with low molecular weight, volatile bromoalkynes, as it avoids their hazardous isolation and handling.[8][9]
Materials:
-
1,1-Dibromoolefin precursor
-
Terminal alkyne
-
Lithium hexamethyldisilazide (LiHMDS)
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Schlenk flask
Procedure:
-
To a Schlenk flask containing a solution of the 1,1-dibromoolefin (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add LiHMDS (1.0 M in THF, 1.0 mL, 1.0 mmol) dropwise.
-
Stir the mixture at -78 °C for 1 hour to generate the bromoalkyne in situ.
-
In a separate flask, prepare a solution of copper(I) chloride (0.1 mmol) and hydroxylamine hydrochloride (0.2 mmol) in water (2 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.2 mmol) to the aqueous copper solution.
-
Transfer the freshly prepared bromoalkyne solution at -78 °C to the aqueous mixture via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the yields of various unsymmetrical diynes synthesized via the Cadiot-Chodkiewicz coupling under different conditions.
Table 1: Scope of the Air-Tolerant Cadiot-Chodkiewicz Coupling
| Entry | Terminal Alkyne (R¹) | 1-Bromoalkyne (R²) | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Bromo-2-phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | 95 |
| 2 | 4-Methoxyphenylacetylene | 1-Bromo-2-phenylacetylene | 1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diyne | 92 |
| 3 | 4-Nitrophenylacetylene | 1-Bromo-2-phenylacetylene | 1-(4-Nitrophenyl)-4-phenylbuta-1,3-diyne | 88 |
| 4 | 1-Octyne | 1-Bromo-2-phenylacetylene | 1-Phenyldeca-1,3-diyne | 85 |
| 5 | Phenylacetylene | 1-Bromo-1-octyne | 1-Phenyldeca-1,3-diyne | 87 |
Table 2: Coupling with in situ Generated 1-Bromopropyne [8]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Phenylpenta-1,3-diyne | 82 |
| 2 | 4-Bromophenylacetylene | 1-(4-Bromophenyl)penta-1,3-diyne | 75 |
| 3 | 2-Ethynylpyridine | 2-(Penta-1,3-diyn-1-yl)pyridine | 69 |
| 4 | Propargyl alcohol | Hexa-2,4-diyn-1-ol | 78 |
| 5 | 3-Butyn-1-ol | Hepta-2,4-diyn-1-ol | 71 |
Applications in Drug Development
The 1,3-diyne scaffold is a prevalent feature in a variety of biologically active natural products and synthetic molecules, making the Cadiot-Chodkiewicz coupling a valuable tool in drug discovery and development.
-
Anticancer Agents: The enediyne class of natural products, known for their potent anticancer activity, contains a diyne unit within a larger ring system.[7][10] The Cadiot-Chodkiewicz coupling has been employed in the synthesis of analogues of these complex molecules.[8] For instance, it was a key step in the total synthesis of the highly anticancer active compound (S)-(E)-15,16-dihydrominquartynoic acid.[8]
-
Antidepressant Agents: Recent studies have identified 1,3-diyne compounds as novel and potent antidepressant agents.[11] The synthesis of a library of these compounds for structure-activity relationship (SAR) studies relies on efficient methods for diyne formation, such as the Cadiot-Chodkiewicz coupling.[11]
-
Natural Product Synthesis: The Cadiot-Chodkiewicz coupling is frequently used in the total synthesis of complex natural products with diverse biological activities. Its ability to form carbon-carbon bonds with high stereospecificity is crucial for constructing intricate molecular architectures.
Experimental Workflow
The following diagram illustrates a general workflow for performing a Cadiot-Chodkiewicz coupling experiment.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. Recent trends and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Before you continue to YouTube [consent.youtube.com]
- 7. Designed enediyne antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Designed enediynes: a new class of DNA-cleaving molecules with potent and selective anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Glaser Coupling Reaction in Symmetrical Diyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Glaser Coupling Reaction
The Glaser coupling, first reported by Carl Andreas Glaser in 1869, is a foundational and versatile method for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes.[1][2] This carbon-carbon bond-forming reaction is typically catalyzed by copper(I) salts, such as CuCl or CuI, in the presence of a base and an oxidant.[1] Over the years, several modifications have been developed to improve the reaction's efficiency and substrate scope, most notably the Hay and Eglinton variations. The Hay coupling utilizes a soluble CuCl-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which enhances its versatility in various organic solvents.[1][2] The Eglinton modification employs a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in a pyridine solution, which is particularly useful when an oxygen atmosphere is undesirable.[1]
The symmetrical diyne motif is a valuable building block in a wide range of chemical disciplines. In materials science, these rigid, linear structures are integral to the synthesis of conjugated polymers, molecular wires, and carbon-rich materials like graphdiyne. In the realm of drug discovery and natural product synthesis, the 1,3-diyne unit is found in numerous biologically active compounds exhibiting antifungal, antibacterial, anti-inflammatory, anti-HIV, and anticancer properties.
Mechanism of the Glaser Coupling
The generally accepted mechanism for the Glaser coupling reaction involves three key steps:
-
Formation of a Copper(I) Acetylide: The terminal alkyne is deprotonated by a base in the presence of a copper(I) salt to form a copper(I) acetylide complex.[1]
-
Oxidative Coupling: Two of these copper(I) acetylide complexes undergo an oxidative coupling process, facilitated by an external oxidant (typically oxygen in the Glaser and Hay couplings), to form the 1,3-diyne product and a reduced copper species.
-
Catalyst Regeneration: The active copper(I) catalyst is regenerated from the reduced copper species by the oxidant, allowing the catalytic cycle to continue. In the Eglinton variation, Cu(II) acts as both the catalyst and the oxidant.
Applications in Drug Development and Materials Science
Symmetrical 1,3-diynes are key structural motifs in various applications:
-
Drug Discovery: The diyne functionality is present in a number of natural products with interesting biological activities. Synthetic symmetrical diynes are also being explored as potential therapeutic agents. For instance, derivatives of lembehyne B, a marine natural product, have been synthesized as 1,3-diyne analogues and have shown promising antitumor and neuritogenic activities.[3] Furthermore, some 1,3-diyne compounds have been investigated as novel and potent antidepressant agents.
-
Materials Science: The rigid and linear nature of the butadiyne linker makes it an ideal component for the construction of advanced materials. Symmetrical diynes are crucial precursors for the synthesis of conjugated polymers, which have applications in organic electronics. They are also fundamental units in the formation of graphdiyne, a 2D carbon allotrope with unique electronic and optical properties.
-
Bioconjugation: The Glaser-Hay coupling has been adapted for bioconjugation reactions, enabling the linking of biomolecules under mild, aqueous conditions. This has been used to create well-defined protein dimers and other bioconjugates with applications in diagnostics and therapeutics.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of various symmetrical diynes using the Glaser coupling and its modifications.
| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand/Base | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuCl (10) | TMEDA | O₂ (air) | Methanol | RT | 1 | 92 |
| 2 | 1-Octyne | CuCl (5) | n-propylamine | O₂ (air) | None | 60 | 3 | 95 |
| 3 | 4-Ethynyltoluene | CuI (5) | TMEDA | O₂ (air) | None | 100 | 3 | 93 |
| 4 | 1,7-Octadiyne | Cu(OAc)₂ (excess) | Pyridine | - | Pyridine | 55 | 4 | 75 |
| 5 | Propargyl alcohol | CuCl (10) | 2-aminopyridine | O₂ (air) | DMF | RT | 6 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Diphenylbutadiyne via Hay Coupling
This protocol describes the synthesis of a symmetrical aryl diyne using the Hay coupling modification.
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add methanol.
-
Add CuCl (10 mol%) and TMEDA (1.2 equivalents). Stir the mixture at room temperature until a clear green solution is formed.
-
Add phenylacetylene (1 equivalent) to the reaction mixture.
-
Open the flask to the air and stir vigorously at room temperature for 1 hour. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford 1,4-diphenylbutadiyne as a white solid.
Protocol 2: Solvent-Free Synthesis of 7,9-Hexadecadiyne
This protocol outlines a greener, solvent-free approach for the synthesis of a symmetrical aliphatic diyne.
Materials:
-
1-Octyne
-
Copper(I) chloride (CuCl)
-
n-propylamine
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, add 1-octyne (1 equivalent).
-
To the alkyne, add CuCl (5 mol%) and n-propylamine (1 equivalent).
-
Seal the vial and stir the mixture at 60°C for 3 hours in the air.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a short pad of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification by column chromatography on silica gel (eluting with hexanes) affords pure 7,9-hexadecadiyne as a colorless oil.
Protocol 3: Intramolecular Glaser Coupling for the Synthesis of a Macrocycle (e.g., Cyclotetradeca-1,3-diyne)
This protocol describes the synthesis of a macrocyclic diyne via an intramolecular Eglinton-type coupling.
Materials:
-
1,7-Octadiyne
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
Procedure:
-
Set up a high-dilution apparatus. This typically involves two syringe pumps to slowly add the substrate and the catalyst solution to a large volume of refluxing solvent.
-
In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, bring a large volume of pyridine to a gentle reflux (around 115°C).
-
In one syringe, prepare a solution of 1,7-octadiyne in pyridine.
-
In a second syringe, prepare a solution of copper(II) acetate in pyridine.
-
Simultaneously, add the two solutions dropwise to the refluxing pyridine over a period of 4-6 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired macrocyclic diyne.
Visualizations
References
Application Note: Purification of Nona-3,5-diyn-2-one by Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of nona-3,5-diyn-2-one using silica gel column chromatography. This compound is a polyyne ketone of interest in synthetic organic chemistry and drug development. The described method effectively separates the target compound from reaction byproducts and unreacted starting materials, yielding a product of high purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a functionalized diyne that serves as a versatile building block in the synthesis of more complex molecules. Due to its potential biological activity and utility in click chemistry, obtaining this compound in high purity is crucial for subsequent applications. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1][2][3][4] This note outlines a robust method for the purification of this compound utilizing a silica gel stationary phase and a hexane/ethyl acetate mobile phase.
Data Presentation
The following table summarizes the typical results obtained from the purification of 1.5 g of crude this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) |
| Mobile Phase (Eluent) | Gradient: 5% to 20% Ethyl Acetate in Hexane |
| Crude Sample Loading | 1.5 g |
| Silica Gel Mass | 75 g (50:1 ratio to crude sample)[3] |
| Column Dimensions | 40 mm x 300 mm |
| Elution Volume (5% EtOAc) | 200 mL |
| Elution Volume (10-15% EtOAc) | 400 mL (Product Elutes) |
| Elution Volume (20% EtOAc) | 200 mL (To elute polar impurities) |
| Isolated Yield | 1.1 g |
| Purity (by ¹H NMR) | >98% |
| Rf of this compound | ~0.4 (in 15% EtOAc/Hexane) |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 70-230 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass column (40 mm x 300 mm) with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20%) to determine the optimal solvent system for separation. The ideal system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[5]
-
-
Column Preparation (Wet Packing Method): [3]
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1][6]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[6]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be 30-50 times the weight of the crude sample.[1]
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel to prevent disturbance during sample loading.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent that will be evaporated.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the sample solution or the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column with the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).[2]
-
Collect the eluate in fractions of appropriate volume (e.g., 20 mL) in test tubes or flasks.
-
Systematically increase the polarity of the mobile phase (gradient elution) as needed based on TLC analysis of the collected fractions (e.g., to 10%, 15%, and then 20% ethyl acetate in hexane).[6]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS).[7]
-
Visualizations
References
Application Notes and Protocols for the Recrystallization of Nona-3,5-diyn-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of Nona-3,5-diyn-2-one via recrystallization. The following procedures are based on established principles of organic chemistry for the purification of solid compounds. Due to the lack of specific literature on the recrystallization of this compound, a systematic approach to solvent selection is outlined, followed by a comprehensive recrystallization protocol.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of a compound in a hot versus a cold solvent.[2][3][4] An ideal solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[5] Upon slow cooling of the saturated hot solution, the compound's solubility decreases, leading to the formation of crystals. Impurities, which are either highly soluble in the solvent at all temperatures or present in smaller quantities, will remain in the solution, known as the mother liquor.[2]
For this compound, a compound with both nonpolar (hydrocarbon chain) and polar (ketone) functionalities, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.
Data Presentation
As no specific experimental data for the recrystallization of this compound is publicly available, the following table presents a hypothetical but realistic set of data that could be obtained during a solvent screening and recrystallization process.
| Solvent/Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Appearance | Purity (by HPLC) | Yield (%) |
| Hexane | < 1 | ~ 15 | Fine needles | 98.5% | 75% |
| Acetone | > 100 | > 200 | No crystals formed | - | - |
| Ethanol | ~ 20 | > 200 | No crystals formed | - | - |
| Isopropanol | ~ 10 | ~ 150 | Small prisms | 99.2% | 85% |
| Hexane/Ethyl Acetate (9:1) | ~ 2 | ~ 50 | Well-defined plates | 99.5% | 88% |
| Water | Insoluble | Insoluble | - | - | - |
Experimental Protocols
Solvent Selection Protocol
A systematic approach to selecting an appropriate solvent is crucial for successful recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, isopropanol, water)
-
Small test tubes (10 x 75 mm)
-
Hot plate or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
To each test tube, add 0.5 mL of a different solvent.
-
Agitate the mixtures at room temperature using a vortex mixer for 1-2 minutes. Observe and record the solubility. An ideal solvent should show low solubility at this stage.[6]
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate until the solvent boils. Add small increments of solvent (0.2 mL at a time) until the solid completely dissolves. Record the approximate volume of solvent required.
-
Allow the hot solution to cool slowly to room temperature.
-
If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of pure this compound (if available).[7]
-
Once the solution has reached room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
-
If no single solvent is suitable, a mixed solvent system can be employed.[4][8] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
Recrystallization Protocol for this compound (using a single solvent)
This protocol is based on the selection of a suitable single solvent from the screening process described above. Isopropanol or a hexane/ethyl acetate mixture are proposed as good starting points based on the expected polarity of the compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry. Heat the mixture to the boiling point of the solvent with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is important to use the minimum amount of hot solvent to ensure a good yield.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure.[7][10][11] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute.[7] In this case, heat the solution to boil off some of the solvent and then allow it to cool again. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[7]
-
Rapid Crystallization: If crystals form too quickly, they may trap impurities.[11] To avoid this, ensure the solution cools slowly and is not disturbed. If rapid precipitation occurs, reheat the solution, add a small amount of extra solvent, and cool again more slowly.[11]
Visualizations
The following diagrams illustrate the logical workflows for solvent selection and the recrystallization process.
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Step-by-step protocol for the recrystallization process.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. Selecting a Solvent [wiredchemist.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Diyne Click Chemistry
Disclaimer: Extensive literature searches did not yield specific data or protocols for "Nona-3,5-diyn-2-one" in the context of click chemistry. This suggests that it may not be a commercially available or widely studied reagent for this application. The following application notes and protocols are therefore provided as a general guide for the use of a hypothetical, functionalized diyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, based on established principles of click chemistry.
Application Note: Bioconjugation and Labeling using Functionalized Diynes
Introduction
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern chemical biology, drug discovery, and materials science.[1][2][3][4] This reaction's high efficiency, selectivity, and biocompatibility make it an ideal tool for covalently linking molecules in complex biological environments.[1][5][6] Functionalized diynes, molecules containing two alkyne groups, offer a versatile platform for creating intricate molecular architectures and bioconjugates. The presence of two reactive sites allows for the attachment of multiple moieties, such as fluorescent dyes, targeting ligands, or drug molecules.
Principle of the Method
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[2][][8] This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[2][9] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and prevent catalyst degradation.[10] A functionalized diyne can react with one or two equivalents of an azide-bearing molecule, enabling either monofunctionalization or the creation of a bifunctional conjugate.
Applications
The use of a keto-functionalized diyne, such as the hypothetical this compound, could enable a variety of applications:
-
Drug Discovery: The diyne can serve as a scaffold for generating libraries of compounds by reacting with a diverse set of azide-containing building blocks. The resulting triazole products can then be screened for biological activity.[1][4][6]
-
Bioconjugation: The diyne can be used to label proteins, nucleic acids, or other biomolecules.[1][9] For instance, an azide-modified protein could be reacted with the diyne, followed by the attachment of a fluorescent azide reporter molecule to the second alkyne. This would allow for the tracking and imaging of the protein within a cell.
-
Materials Science: Diynes can be used as cross-linkers to create novel polymers and hydrogels with tailored properties.[3][11]
Experimental Protocols
Protocol 1: General Procedure for CuAAC with a Functionalized Diyne
This protocol describes a general method for the reaction of a functionalized diyne with an azide-containing molecule.
Materials:
-
Functionalized Diyne (e.g., hypothetical this compound)
-
Azide-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
-
Deionized Water
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the functionalized diyne in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the functionalized diyne stock solution.
-
Add the azide-containing molecule stock solution. The molar ratio of diyne to azide can be varied depending on the desired product (e.g., 1:1 for monofunctionalization, 1:2 for bifunctionalization).
-
Add the THPTA stock solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Purification:
-
The product can be purified by standard methods such as silica gel chromatography, preparative HPLC, or precipitation. The choice of method will depend on the properties of the product.
-
Protocol 2: Labeling of an Azide-Modified Protein with a Diyne and a Fluorescent Reporter
This protocol outlines a two-step procedure for labeling a protein with a diyne and a subsequent fluorescent reporter.
Materials:
-
Azide-modified protein
-
Functionalized Diyne
-
Azide-functionalized fluorescent dye (e.g., Azide-Cy5)
-
Reagents from Protocol 1
-
Phosphate Buffered Saline (PBS)
-
Size-exclusion chromatography column
Procedure:
-
Step 1: Reaction of Azide-Protein with Diyne:
-
Dissolve the azide-modified protein in PBS.
-
Follow the reaction setup and initiation steps from Protocol 1, using a 1:1.1 molar ratio of protein to diyne.
-
Incubate for 1 hour at room temperature.
-
Remove excess diyne and catalyst components using a size-exclusion chromatography column equilibrated with PBS.
-
-
Step 2: Reaction of Diyne-Protein with Fluorescent Azide:
-
To the purified diyne-protein conjugate, add the azide-functionalized fluorescent dye in a 1:1.1 molar ratio.
-
Repeat the catalyst addition steps from Protocol 1.
-
Incubate for 1 hour at room temperature in the dark.
-
Purify the fluorescently labeled protein using size-exclusion chromatography.
-
Data Presentation
The following table summarizes typical reaction parameters for CuAAC reactions involving diynes. Note that these are general ranges and optimal conditions should be determined empirically for each specific reaction.
| Parameter | Typical Range | Notes |
| Diyne Concentration | 1-10 mM | Higher concentrations can lead to faster reactions but may also increase side products. |
| Azide Concentration | 1.1-2.2 equivalents | A slight excess of the azide is often used to ensure complete reaction of the diyne. |
| CuSO₄ Concentration | 0.1-1 mM (1-10 mol%) | Higher catalyst loading can accelerate the reaction but may require more extensive purification. |
| Sodium Ascorbate Conc. | 5-10 mM (5-10 fold excess over Cu) | A sufficient excess is crucial to maintain the copper in the Cu(I) state.[2][9] |
| THPTA Concentration | 1-5 mM (1-5 fold excess over Cu) | The ligand accelerates the reaction and protects biomolecules from damage.[10] |
| Solvent | DMSO, DMF, t-BuOH/H₂O, H₂O | The choice of solvent depends on the solubility of the reactants.[2] |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature.[2] |
| Reaction Time | 1-4 hours | Reaction progress should be monitored to determine the optimal time. |
| Typical Yield | >90% | CuAAC reactions are known for their high yields.[2][4] |
Visualizations
Caption: General workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) experiment.
Caption: Simplified mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a diyne.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Polymerization of Diyne-Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of diyne-containing monomers, with a primary focus on the synthesis and application of polydiacetylenes (PDAs). Polydiacetylenes are a class of conjugated polymers renowned for their unique chromatic properties, transitioning from a blue, non-fluorescent state to a red, fluorescent state in response to various external stimuli. This characteristic makes them highly valuable for applications in biosensing, drug delivery, and smart materials development.[1][2][3]
Overview of Polymerization Methods
Diyne-containing monomers can be polymerized through several methods, with the most common being topochemical polymerization and oxidative coupling reactions.
-
Topochemical Polymerization: This solid-state polymerization technique relies on the specific alignment of monomer units within a crystal lattice or a self-assembled structure like a vesicle.[4][5] Polymerization is typically initiated by UV or gamma irradiation, leading to a highly ordered polymer with a conjugated backbone.[3][6] This method is particularly advantageous for producing crystalline and stereoregular polymers.[4]
-
Glaser-Hay Coupling: This is an oxidative homocoupling reaction of terminal alkynes to form symmetric 1,3-diynes, catalyzed by copper(I) salts in the presence of a base and an oxidant.[7][8] The Hay modification of this reaction utilizes a CuCl-TMEDA complex, which offers better solubility in a wider range of organic solvents.[8] This method is a versatile tool for synthesizing diyne-containing polymers in solution.[3][7]
Experimental Protocols
Synthesis of a Functionalized Diyne Monomer: N-Hydroxysuccinimide Ester of 10,12-Pentacosadiynoic Acid (PCDA-NHS)
This protocol describes the functionalization of a common diyne monomer, 10,12-pentacosadiynoic acid (PCDA), to enable its conjugation to amine-containing molecules for biosensing applications.[9][10]
Materials:
-
10,12-Pentacosadiynoic acid (PCDA)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
In a clean, dry round bottom flask, dissolve 100 mg of PCDA in 10 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) to the solution.
-
Add 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the reaction mixture.
-
Purge the flask with nitrogen or argon gas and stir the reaction at room temperature overnight in the dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude PCDA-NHS ester. The product can be further purified by column chromatography if necessary.
Preparation of Polydiacetylene Vesicles
This protocol details the formation of PDA vesicles from PCDA monomers using the solvent injection method.[11][12]
Materials:
-
10,12-Pentacosadiynoic acid (PCDA)
-
Ethanol
-
Deionized water
-
Heated magnetic stirrer and stir bar
-
Beaker
-
Syringe and needle
Procedure:
-
Prepare a 2 mg/mL solution of PCDA in ethanol.
-
In a beaker, heat 15 mL of deionized water to a temperature 5-10 °C above the melting point of PCDA (approximately 63-65°C), while stirring vigorously.
-
Slowly inject 500 µL of the PCDA/ethanol solution into the heated, stirring water.
-
Continue to stir the solution vigorously for 1 hour as the ethanol evaporates and the PCDA monomers self-assemble into vesicles.[12]
-
Allow the vesicle solution to cool to room temperature and then anneal at 4°C overnight to stabilize the vesicle structure.[12][13]
Topochemical Polymerization of PDA Vesicles
This protocol describes the UV-induced polymerization of self-assembled PCDA vesicles.
Materials:
-
PDA vesicle solution (from Protocol 2.2)
-
UV cabinet or lamp with a 254 nm light source
-
Quartz cuvette or a suitable UV-transparent container
Procedure:
-
Transfer the annealed PDA vesicle solution to a quartz cuvette or another UV-transparent container.
-
Expose the solution to UV irradiation at 254 nm.[4][14] The duration of exposure will influence the extent of polymerization and the properties of the resulting PDA.[14] A typical exposure time can range from 1 to 20 minutes.[4][14]
-
The solution will gradually turn a deep blue color, indicating the formation of the polydiacetylene backbone.[13]
-
Store the polymerized PDA vesicle solution at 4°C in the dark until further use.
Glaser-Hay Polymerization of a Diyne Monomer
This protocol provides a general procedure for the polymerization of a terminal diyne monomer using a modified Glaser-Hay coupling.[7][8][15]
Materials:
-
Terminal diyne monomer
-
Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Oxygen or air supply
-
Magnetic stirrer and stir bar
-
Schlenk flask or a two-neck round bottom flask
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the terminal diyne monomer in the chosen organic solvent.
-
In a separate vial, prepare the catalyst complex by mixing CuCl or CuI with TMEDA in the solvent.
-
Add the catalyst solution to the monomer solution.
-
Introduce oxygen or air into the reaction mixture via a needle or by opening the flask to the air while stirring vigorously.
-
The reaction progress can be monitored by observing a color change or by analytical techniques such as TLC or NMR.
-
Upon completion, the polymer can be precipitated by adding a non-solvent and collected by filtration.
Characterization of Polydiacetylene Vesicles
3.1. UV-Vis Spectroscopy
UV-Vis spectroscopy is used to monitor the polymerization process and the colorimetric response of the PDA vesicles.
Protocol:
-
Dilute the PDA vesicle solution to an appropriate concentration to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0).[14]
-
Record the absorbance spectrum from 400 nm to 800 nm.
-
The blue phase of PDA exhibits a characteristic absorption maximum at approximately 640 nm.[16][17]
-
Upon exposure to a stimulus (e.g., heat, pH change, analyte binding), the blue phase transitions to a red phase, which has an absorption maximum around 540 nm.[16][17]
3.2. Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution and stability of the PDA vesicles.[18][19][20]
Protocol:
-
Dilute the vesicle solution in an appropriate buffer to a suitable concentration for DLS analysis.
-
Filter the sample through a 0.22 µm filter to remove any large aggregates.
-
Perform the DLS measurement according to the instrument's instructions.
-
The resulting data will provide the average hydrodynamic diameter and the polydispersity index (PDI) of the vesicles.
3.3. Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology and size of the PDA vesicles.[18][21]
Protocol:
-
Place a drop of the diluted vesicle solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick off the excess solution with filter paper.
-
(Optional) Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.
-
Allow the grid to dry completely before imaging in the transmission electron microscope.
Quantitative Data
The colorimetric response of PDA vesicles to external stimuli can be quantified to allow for comparative analysis.
Table 1: Quantitative Analysis of Polydiacetylene Colorimetric Response
| Parameter | Formula/Value | Reference |
| Colorimetric Response (CR%) | [(PB₀ - PBᵢ) / PB₀] x 100 | [16] |
| PB (Blue Phase Contribution) | A_blue / (A_blue + A_red) | [16] |
| A_blue (Absorbance of Blue Phase) | Absorbance at ~640 nm | [16][17] |
| A_red (Absorbance of Red Phase) | Absorbance at ~540 nm | [16][17] |
| PB₀ | PB value in the absence of stimulus | [16] |
| PBᵢ | PB value in the presence of stimulus | [16] |
Table 2: Effect of UV Irradiation Time on Poly(PCDA-mBzA) Absorbance
| UV Exposure Time (min) | λ_max (nm) | Absorbance Intensity (a.u.) |
| 1 | ~641 | (relative value) |
| 3 | ~640 | (relative value) |
| 5 | ~638 | (relative value) |
| 10 | ~635 | (relative value) |
| 15 | ~630 | (relative value) |
| 20 | ~627 | (relative value) |
| Data adapted from reference[14]. The absorbance intensity generally increases with longer exposure times up to a certain point. |
Visualizations
Experimental Workflow for PDA Vesicle-Based Biosensors
Caption: Workflow for the preparation and use of PDA vesicles in biosensing.
Stimuli-Responsive Mechanism of Polydiacetylenes
References
- 1. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Topochemical polymerization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative Colorimetric Detection of Dissolved Ammonia Using Polydiacetylene Sensors Enabled by Machine Learning Classifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. datapdf.com [datapdf.com]
- 19. researchgate.net [researchgate.net]
- 20. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 21. Characterization of Extracellular Vesicles by Transmission Electron Microscopy and Immunolabeling Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nona-3,5-diyn-2-one in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-3,5-diyn-2-one is a polyunsaturated ketone containing a conjugated diyne moiety. While direct applications of this specific molecule in the total synthesis of natural products are not extensively documented in publicly available scientific literature, its structural features suggest its potential as a versatile building block. The conjugated diyne system is a key feature in various biologically active natural products, including polyketides and enediynes. This document provides a hypothetical framework for the synthesis and potential applications of this compound in the context of natural product synthesis, based on established chemical principles and reactions of analogous compounds.
Hypothetical Synthetic Protocol for this compound
The synthesis of this compound can be envisioned through a Cadiot-Chodkiewicz coupling reaction, a well-established method for the formation of unsymmetrical diynes. This would be followed by an oxidation step to furnish the target ketone.
Table 1: Proposed Reaction Scheme and Conditions for the Synthesis of this compound
| Step | Reaction | Reactants | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | Cadiot-Chodkiewicz Coupling | 1-bromo-1-butyne, 1-pentyne | CuCl, amine base (e.g., ethylamine), in a suitable solvent (e.g., THF/H₂O) | Nona-3,5-diyne | 75 |
| 2 | Oxidation | Nona-3,5-diyne | Jones reagent (CrO₃, H₂SO₄, acetone) or other suitable oxidizing agents (e.g., PCC, DMP) | This compound | 60 |
Experimental Protocol: Synthesis of this compound (Hypothetical)
Materials:
-
1-bromo-1-butyne
-
1-pentyne
-
Copper(I) chloride (CuCl)
-
Ethylamine (70% in water)
-
Tetrahydrofuran (THF)
-
Jones reagent (prepared from CrO₃ and H₂SO₄ in acetone)
-
Acetone
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of Nona-3,5-diyne via Cadiot-Chodkiewicz Coupling
-
To a stirred solution of copper(I) chloride (5 mol%) in aqueous ethylamine (30 mL) and THF (30 mL) under an inert atmosphere (e.g., argon), add 1-pentyne (1.0 eq).
-
To this mixture, add a solution of 1-bromo-1-butyne (1.1 eq) in THF (10 mL) dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford nona-3,5-diyne.
Step 2: Oxidation to this compound
-
Dissolve the purified nona-3,5-diyne (1.0 eq) in acetone (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the green color of Cr(III) persists.
-
Filter the mixture through a pad of celite and wash the celite with acetone.
-
Concentrate the filtrate under reduced pressure and partition the residue between diethyl ether (100 mL) and water (100 mL).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Potential Applications in Natural Product Synthesis
The conjugated diyne ketone moiety in this compound presents several opportunities for its application as a synthetic intermediate.
-
Michael Addition: The α,β-unsaturated system is susceptible to Michael addition by various nucleophiles, allowing for the introduction of diverse functional groups at the C-2 position. This could be a key step in building up the carbon skeleton of more complex molecules.
-
Diels-Alder Reactions: While less common for diyne systems compared to dienes, the diyne can potentially act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of highly functionalized cyclic structures.
-
Precursor to Polyketide Chains: Through a series of reductions and functional group manipulations, the diyne unit can be converted into various unsaturated and saturated carbon chains, mimicking biosynthetic pathways of polyketide natural products.
-
Cyclization Reactions: The terminal alkyne can be involved in various metal-catalyzed cyclization reactions to form heterocyclic or carbocyclic ring systems.
Hypothetical Experimental Workflow: Michael Addition and Cyclization
The following workflow illustrates a hypothetical application of this compound in a synthetic sequence.
Figure 1: Hypothetical workflow from synthesis to application of this compound.
Signaling Pathway Analogy: Biosynthesis of Enediyne Core
While this compound is not directly involved, its diyne structure is reminiscent of intermediates in the biosynthesis of enediyne natural products. The formation of the diyne core in these pathways involves a complex series of enzymatic reactions starting from a polyketide precursor. This analogy highlights the importance of the diyne motif in the generation of potent bioactive molecules.
Figure 2: Simplified analogy to enediyne biosynthesis.
Although direct evidence for the use of this compound in natural product synthesis is limited, its chemical structure suggests significant potential as a synthetic building block. The protocols and applications outlined in this document are based on well-established chemical principles and provide a conceptual framework for researchers interested in exploring the utility of this and similar diyne ketones in the synthesis of complex, biologically active molecules. Further research is warranted to explore and validate these hypothetical applications.
Application Notes and Protocols for Nona-3,5-diyn-2-one
Disclaimer: There is currently limited direct scientific literature detailing the biological activities of Nona-3,5-diyn-2-one. The following application notes are based on the known activities of structurally related polyacetylenes, which are a class of natural products known for a variety of biological effects. The protocols provided are standardized methods to investigate these potential activities.
Introduction
This compound is a polyacetylene, a class of compounds characterized by the presence of one or more carbon-carbon triple bonds. Polyacetylenes are found in various plant species and have been the subject of research for their potential pharmacological properties. Structurally similar polyacetylenes have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and receptor-modulating effects. This document outlines potential biological activities of this compound based on this existing knowledge and provides detailed protocols for their investigation.
Potential Biological Activities
Based on the activities of related polyacetylenes, this compound is hypothesized to potentially exhibit the following biological activities:
-
Cytotoxicity against Cancer Cell Lines: Many polyacetylenes exhibit cytotoxic effects against various cancer cell lines, making this a primary area of investigation.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: Some polyacetylenes act as partial agonists of PPARγ, a nuclear receptor involved in the regulation of metabolism and inflammation.
-
Inhibition of Nitric Oxide (NO) Production: Certain polyacetylenes can inhibit the production of nitric oxide in inflammatory cells, suggesting potential anti-inflammatory properties.
Section 1: Cytotoxicity
Application Note:
This compound, as a polyacetylene ketone, may possess cytotoxic properties against cancer cells. The conjugated diyne and ketone functionalities can potentially interact with biological macromolecules, leading to cell cycle arrest or apoptosis. Evaluation of its cytotoxic potential across a panel of cancer cell lines is a critical first step in characterizing its bioactivity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | IC₅₀ (µM) |
| HeLa | Data |
| MCF-7 | Data |
| A549 | Data |
| PC-3 | Data |
This table should be populated with experimental data.
Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay.
Section 2: PPARγ Agonism
Application Note:
Related polyacetylenes have been identified as partial agonists of PPARγ.[1] this compound could potentially modulate PPARγ activity, which would have implications for its use in metabolic diseases or inflammatory conditions. A reporter gene assay is a common method to screen for such activity.
Experimental Protocol: PPARγ Luciferase Reporter Assay
This protocol outlines a cell-based assay to measure the activation of PPARγ by a test compound.
Materials:
-
This compound
-
Cell line stably transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Rosiglitazone (positive control)
-
GW9662 (PPARγ antagonist)
-
Cell culture medium
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well plate at an appropriate density.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound.
-
Include a vehicle control, a positive control (Rosiglitazone), and antagonist control wells (this compound + GW9662).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a multiplexed assay).
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Data Presentation
Table 2: Hypothetical PPARγ Activation by this compound.
| Compound | EC₅₀ (µM) | Max Fold Activation |
| This compound | Data | Data |
| Rosiglitazone (Control) | Data | Data |
This table should be populated with experimental data.
Signaling Pathway
Caption: PPARγ activation pathway.
Section 3: Inhibition of Nitric Oxide Production
Application Note:
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is a common in vitro model for inflammation.
Experimental Protocol: Griess Assay for Nitric Oxide
This protocol measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
L-NMMA (positive control inhibitor)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL). Include a vehicle control, a positive control (L-NMMA), and a negative control (unstimulated cells).
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Determine the IC₅₀ value.
-
Data Presentation
Table 3: Hypothetical Inhibition of Nitric Oxide Production by this compound.
| Compound | IC₅₀ (µM) |
| This compound | Data |
| L-NMMA (Control) | Data |
This table should be populated with experimental data.
Logical Relationship Diagram
Caption: LPS-induced NO production logic.
References
Application Notes and Protocols for the Derivatization of the Ketone in Nona-3,5-diyn-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the ketone functional group in Nona-3,5-diyn-2-one. This highly conjugated system, featuring both a ketone and a diyne moiety, offers a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and development. The following protocols are based on established methodologies for the derivatization of α,β-alkynyl ketones and are intended to serve as a starting point for the exploration of the chemical space around this unique molecule.
Synthesis of Pyrazole Derivatives via Reaction with Hydrazine
The reaction of ynones with hydrazine and its derivatives is a well-established method for the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities. The conjugated diyne system in this compound is expected to readily undergo cyclocondensation with hydrazines to yield highly functionalized pyrazoles.
Logical Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of 3-(Buta-1,3-diyn-1-yl)-5-methyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol (0.2 M).
-
Reagent Addition: Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature. For the synthesis of N-substituted pyrazoles, a substituted hydrazine (e.g., phenylhydrazine) can be used.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole derivative.
Quantitative Data: Expected Yields for Pyrazole Synthesis
| Derivative | R-Group on Hydrazine | Expected Yield (%) |
| 1a | H | 85-95 |
| 1b | Phenyl | 80-90 |
| 1c | 4-Nitrophenyl | 75-85 |
| 1d | Methyl | 88-96 |
Spectroscopic Data for a Representative Pyrazole Derivative (3-(Buta-1,3-diyn-1-yl)-5-methyl-1H-pyrazole)
| Data Type | Expected Chemical Shifts/Signals |
| ¹H NMR | δ (ppm): ~2.3 (s, 3H, CH₃), ~6.2 (s, 1H, pyrazole-H), ~12.5 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): ~12 (CH₃), ~105 (pyrazole-CH), ~140 (pyrazole-C), ~150 (pyrazole-C), alkyne carbons between 60-90 ppm |
| IR (cm⁻¹) | ~3150 (N-H stretch), ~2200 (C≡C stretch), ~1580 (C=N stretch) |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ |
Reduction of the Ketone to a Secondary Alcohol
The reduction of the ketone functionality in this compound to a secondary alcohol can be achieved using selective reducing agents such as sodium borohydride (NaBH₄). This transformation introduces a chiral center and provides a precursor for further synthetic modifications.
Signaling Pathway for Ketone Reduction
Caption: Pathway for the reduction of the ketone.
Experimental Protocol: Synthesis of Nona-3,5-diyn-2-ol
-
Reaction Setup: Dissolve this compound (1.0 eq.) in methanol (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq.) portion-wise to the cooled solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid (1 M) until the effervescence ceases. Remove the methanol under reduced pressure and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude alcohol. Purify by flash chromatography on silica gel.
Quantitative Data: Expected Yields for Ketone Reduction
| Reducing Agent | Solvent | Expected Yield (%) |
| NaBH₄ | Methanol | 90-98 |
| LiAlH₄ | Diethyl Ether | 92-99 (less selective) |
Spectroscopic Data for Nona-3,5-diyn-2-ol
| Data Type | Expected Chemical Shifts/Signals |
| ¹H NMR | δ (ppm): ~1.4 (d, 3H, CH₃), ~4.5 (q, 1H, CH-OH), ~2.0 (d, 1H, OH), alkyne protons |
| ¹³C NMR | δ (ppm): ~23 (CH₃), ~58 (CH-OH), alkyne carbons between 60-90 ppm |
| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~2200 (C≡C stretch), ~1050 (C-O stretch) |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ and fragmentation corresponding to loss of water [M-18]⁺ |
Wittig Reaction for Alkene Formation
The Wittig reaction provides a reliable method for converting the ketone into an alkene, thereby extending the carbon chain and introducing a new double bond into the conjugated system. The stereoselectivity of the reaction can be controlled by the choice of the phosphonium ylide.
Experimental Workflow for Wittig Reaction
Caption: General workflow for the Wittig reaction.
Experimental Protocol: Synthesis of a Substituted Alkene Derivative
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon), suspend the desired phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to -78 °C and add n-butyllithium (1.1 eq.) dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour to form the ylide (a color change is typically observed).
-
Reaction with Ketone: Cool the ylide solution back to -78 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Quantitative Data: Expected Yields for Wittig Reaction
| Phosphonium Ylide | Expected Product | Expected Yield (%) |
| Ph₃P=CH₂ | Terminal alkene | 60-75 |
| Ph₃P=CHCO₂Et (stabilized) | (E)-α,β-unsaturated ester | 70-85 |
Spectroscopic Data for a Representative Alkene Derivative (from Ph₃P=CH₂)
| Data Type | Expected Chemical Shifts/Signals |
| ¹H NMR | δ (ppm): ~5.0-5.2 (m, 2H, =CH₂), ~1.9 (s, 3H, CH₃), alkyne protons |
| ¹³C NMR | δ (ppm): ~115 (=CH₂), ~140 (=C<), ~20 (CH₃), alkyne carbons between 60-90 ppm |
| IR (cm⁻¹) | ~3080 (=C-H stretch), ~2200 (C≡C stretch), ~1640 (C=C stretch) |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ |
Disclaimer
The provided protocols and data are based on established chemical principles and literature precedents for similar compounds. These should be considered as starting points, and optimization of reaction conditions may be necessary to achieve the desired outcomes for the specific substrate, this compound. All experiments should be conducted by trained personnel in a properly equipped laboratory, following all necessary safety precautions.
Application Notes and Protocols for Handling and Storage of Acetelenic Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe handling, storage, and use of acetylenic ketones in a laboratory setting. Acetylenic ketones, also known as ynones, are valuable synthetic intermediates and have garnered significant interest in drug development as potential covalent inhibitors. Their unique chemical structure, featuring a reactive triple bond conjugated to a carbonyl group, necessitates specific handling and storage procedures to ensure stability and safety.
Chemical Properties and Hazards
Acetylenic ketones are characterized by the presence of a ketone functional group and a carbon-carbon triple bond. α,β-Acetylenic ketones, where the carbonyl and alkyne groups are conjugated, are common examples. This conjugation renders them susceptible to nucleophilic attack, acting as Michael acceptors.
General Hazards:
-
Flammability: Like many organic solvents, acetylenic ketones can be flammable.
-
Reactivity: The triple bond makes them reactive towards various nucleophiles. They can also undergo cycloaddition reactions.
-
Toxicity: Specific toxicity data may vary depending on the exact structure. However, as reactive electrophiles, they have the potential to react with biological nucleophiles, such as cysteine residues in proteins, which can lead to cellular dysfunction if not handled properly.
-
Instability: Some acetylenic ketones can be unstable and may decompose, particularly at elevated temperatures or in the presence of certain reagents.
Handling Protocols
2.1 Personal Protective Equipment (PPE)
When handling acetylenic ketones, the following PPE is mandatory:
-
Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals.
-
Eye Protection: Safety goggles or a face shield must be worn at all times.
-
Lab Coat: A flame-resistant lab coat is essential.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For operations with a higher risk of aerosol generation, a respirator with organic vapor cartridges may be necessary.
2.2 General Handling Precautions
-
All manipulations should be performed in a certified chemical fume hood.
-
Avoid contact with skin and eyes.
-
Prevent inhalation of vapors.
-
Keep away from sources of ignition, such as heat, sparks, and open flames.
-
Use non-sparking tools and equipment.
-
Ground and bond containers when transferring large quantities to prevent static discharge.
-
Have appropriate spill containment materials readily available.
Storage Protocols
Proper storage is crucial to maintain the integrity and stability of acetylenic ketones.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended. | Prevents degradation and reduces vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |
| Light | Store in amber-colored vials or in the dark. | Protects from light-induced decomposition or polymerization. |
| Containers | Use tightly sealed glass containers with secure caps. | Prevents evaporation and contamination. |
| Segregation | Store separately from strong oxidizing agents, strong bases, and nucleophiles. | Avoids potentially violent reactions. |
Stability Considerations: The stability of acetylenic ketones can be influenced by pH. Acidic or basic conditions can catalyze decomposition or unwanted reactions. It is generally recommended to store them in a neutral state. While specific quantitative data on the stability of all acetylenic ketones is not readily available and is structure-dependent, following these storage protocols will maximize their shelf life. For instance, some acetylenic ketones may be sensitive to acidic conditions which can promote hydration of the alkyne.
Experimental Protocols
4.1 General Purification Protocol for Acetylenic Ketones
This protocol describes a general method for the purification of acetylenic ketones synthesized in the laboratory.
Materials:
-
Crude acetylenic ketone reaction mixture
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Methodology:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent using a rotary evaporator.
-
Column Chromatography Setup: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes). The size of the column will depend on the scale of the reaction.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the elution of the desired product by TLC, visualizing the spots under a UV lamp.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified acetylenic ketone.
4.2 Protocol for a Representative Reaction: Synthesis of an α,β-Acetylenic Ketone
This protocol is a representative example of a common method to synthesize α,β-acetylenic ketones.[1]
Materials:
-
Terminal alkyne
-
Acyl chloride
-
Copper(I) iodide (CuI)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Methodology:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the terminal alkyne and triethylamine in anhydrous toluene.
-
Catalyst Addition: Add the palladium catalyst and copper(I) iodide to the flask.
-
Acyl Chloride Addition: Slowly add the acyl chloride to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography as described in Protocol 4.1.
Acetylenic Ketones in Drug Development: Signaling Pathways
Acetylenic ketones, particularly those that are α,β-unsaturated, are electrophilic species that can act as Michael acceptors. This reactivity allows them to form covalent bonds with nucleophilic residues, such as cysteine, on proteins. This mechanism of action is of significant interest in drug development for designing targeted covalent inhibitors.[2][3]
Covalent Inhibition of Protein Kinases:
Many protein kinases have a cysteine residue in or near their active site. Acetylenic ketones can be designed to first bind non-covalently to the active site and then react with the cysteine residue to form a covalent bond, leading to irreversible inhibition of the kinase. This can be a powerful strategy to achieve high potency and prolonged duration of action.
Experimental Workflow for Assessing Covalent Inhibition:
The following workflow outlines the key steps to determine if an acetylenic ketone acts as a covalent inhibitor of a target protein.
References
Application Notes: Sonogashira Coupling for the Synthesis of Enones
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, is invaluable for constructing conjugated enynes and arylalkynes.[1][3][4] The resulting cross-conjugated enynone motifs are critical building blocks in the synthesis of complex molecules, finding widespread application in the development of pharmaceuticals, natural products, and advanced organic materials.[2][3][5][6]
The reaction is typically performed under mild conditions and proceeds via a synergistic dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[1][2][7] However, variations, including copper-free conditions, have been developed to circumvent side reactions like the homocoupling of alkynes (Glaser coupling).[1][2]
When applied to α,β-unsaturated carbonyl compounds (enones), the Sonogashira coupling presents unique challenges. The inherent reactivity of the carbon-carbon double bond adjacent to the carbonyl group can lead to undesired side reactions or catalyst inhibition.[5][8] Recent advancements have focused on developing highly selective catalyst systems that favor the desired C(sp²)-C(sp) bond formation. One innovative approach involves the use of α,β-unsaturated triazine esters as acyl electrophiles, which, catalyzed by an N-Heterocyclic Carbene (NHC)-Palladium(II) complex, efficiently yield cross-conjugated enynones under base- and phosphine-free conditions.[5][9]
Reaction Mechanism
The mechanism of the copper-co-catalyzed Sonogashira coupling is understood to operate through two interconnected catalytic cycles:
-
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the vinyl or aryl halide (R¹-X).[1][2][10] The resulting Pd(II) complex then engages in a transmetalation step with a copper acetylide species, which is formed in the copper cycle.[1][10] The final step is a reductive elimination that releases the enynone product and regenerates the active Pd(0) catalyst.[1]
-
The Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.[10] This complexation increases the acidity of the alkyne's terminal proton, facilitating its deprotonation by the amine base to generate a highly reactive copper acetylide intermediate, which then participates in the palladium cycle.[3][10]
In copper-free variants, the base is believed to deprotonate the alkyne directly at the palladium center after the formation of a π-alkyne-palladium complex.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the Sonogashira coupling of enones. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Pd/Cu-Catalyzed Coupling of a Vinyl Iodide Enone
This protocol describes a classic approach for coupling a vinyl iodide with a terminal alkyne.
Materials and Equipment:
-
Reactants: Vinyl iodide enone (1.0 equiv), Terminal alkyne (1.2 equiv)
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%), Copper(I) iodide (CuI) (2-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Standard, oven-dried glassware (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl iodide enone (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N). Stir the mixture at room temperature for 10 minutes.
-
Catalyst Addition: Add the copper(I) iodide co-catalyst, followed by the palladium catalyst.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.[11]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute it with an organic solvent like ethyl acetate. Quench the reaction by adding 2 M HCl or a saturated aqueous solution of NH₄Cl.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enynone.
Protocol 2: Copper-Free Coupling of an α,β-Unsaturated Triazine Ester
This modern protocol is adapted from a method for synthesizing cross-conjugated enynones and is notable for its mild, base-free, and phosphine-free conditions.[5][8]
Materials and Equipment:
-
Reactants: α,β-Unsaturated triazine ester (1.0 equiv), Terminal alkyne (2.0 equiv)
-
Catalyst: NHC-Pd(II)-Allyl precatalyst (e.g., Pd-3 containing a less bulky NHC ligand) (1-3 mol%)
-
Solvent: Acetonitrile (MeCN)
-
Screw-cap vial (e.g., 30 mL)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In an oven-dried screw-cap vial equipped with a magnetic stir bar, charge the α,β-unsaturated triazine ester (0.25 mmol, 1.0 equiv), the terminal alkyne (0.5 mmol, 2.0 equiv), and the NHC-Pd(II)-Allyl precatalyst (3.0 mol%).[5]
-
Solvent Addition: Add acetonitrile (2.0 mL) to the vial.[5]
-
Reaction Execution: Seal the vial and place it in a preheated heating block set to 50 °C. Stir the reaction mixture for the required time (typically monitored for completion).[5]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure and purify the resulting residue directly by flash column chromatography on silica gel to isolate the pure cross-conjugated enynone.
Data Presentation
The efficiency of the Sonogashira coupling of enone precursors is highly dependent on the choice of catalyst and reaction conditions.
Table 1: Optimization of Palladium Catalyst for Coupling of Cinnamic Triazine Ester and Phenylacetylene [5][8]
| Entry | Palladium Catalyst (3 mol%) | Solvent | Temperature (°C) | Yield (%)* |
| 1 | Pd(OAc)₂ | MeCN | 50 | 42 |
| 2 | PdCl₂ | MeCN | 50 | 0 |
| 3 | PdCl₂(PPh₃)₂ | MeCN | 50 | 0 |
| 4 | [Pd(cinnamyl)Cl]₂ | MeCN | 50 | 62 |
| 5 | Pd-1 (NHC-Pd-Allyl) | MeCN | 50 | 75 |
| 6 | Pd-2 (NHC-Pd-Allyl) | MeCN | 50 | 78 |
| 7 | Pd-3 (NHC-Pd-Allyl) | MeCN | 50 | 95 |
*Yields determined by GC analysis. Reaction performed on a 0.25 mmol scale.
Table 2: Substrate Scope for the Pd-Catalyzed Coupling of α,β-Unsaturated Triazine Esters with Terminal Alkynes [5][9]
| Entry | α,β-Unsaturated Triazine Ester | Terminal Alkyne | Product Yield (%)* |
| 1 | Cinnamic Triazine Ester | Phenylacetylene | 95 |
| 2 | Cinnamic Triazine Ester | 4-Ethynyltoluene | 93 |
| 3 | Cinnamic Triazine Ester | 1-Octyne | 85 |
| 4 | 4-Methoxycinnamic Triazine Ester | Phenylacetylene | 96 |
| 5 | 4-Chlorocinnamic Triazine Ester | Phenylacetylene | 91 |
| 6 | Acrylic Triazine Ester | Phenylacetylene | 75 |
*Isolated yields after flash chromatography. Reactions performed with 0.25 mmol of triazine ester and 0.5 mmol of alkyne using Pd-3 catalyst.
Table 3: Summary of Key Reaction Parameters
| Parameter | Classic Pd/Cu System | Copper-Free NHC-Pd System |
| Substrate | Vinyl/Aryl Halides (I > Br > Cl)[1] | α,β-Unsaturated Triazine Esters[5] |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄[1][12] | NHC-Pd(II)-Allyl Precatalysts[5][8] |
| Co-catalyst | CuI, CuBr[12] | None[5][8] |
| Base | Amine bases (Et₃N, Et₂NH, DABCO)[12][13] | None[5][8] |
| Solvent | THF, MeCN, DMF, Toluene[12][14] | MeCN[5][8] |
| Temperature | Room Temperature to 100 °C[1][13] | 50 °C[5][8] |
| Atmosphere | Inert (Argon or Nitrogen)[7] | Air[5] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nona-3,5-diyn-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Nona-3,5-diyn-2-one.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Cadiot-Chodkiewicz coupling reaction between 3-butyn-2-one and 1-bromo-1-pentyne.
Q1: My reaction yield is very low. What are the most common causes?
A1: Low yields in the Cadiot-Chodkiewicz coupling are frequently due to the formation of undesired homo-coupling byproducts.[1][2] This occurs when the terminal alkyne (3-butyn-2-one) reacts with itself (Glaser coupling) or the haloalkyne (1-bromo-1-pentyne) reacts with itself.[1] Another significant factor is the choice of base, which can dramatically impact reaction rate and yield.[3]
Q2: How can I minimize the formation of homo-coupling byproducts?
A2: A highly effective method to suppress homo-coupling is the addition of a reducing agent, such as sodium ascorbate, to the reaction mixture.[1][2] This allows the reaction to be run in the presence of air and can lead to excellent yields with a close to stoichiometric ratio of reactants.[1]
Q3: The reaction is proceeding very slowly or not at all. What could be the issue?
A3: The choice of amine base is critical for the reaction rate.[3] For instance, cyclic secondary amines like pyrrolidine have been shown to provide quantitative yields in as little as 15 minutes.[3] In contrast, other secondary amines (e.g., diethylamine) or tertiary amines can lead to significantly longer reaction times and lower yields.[3] Additionally, ensure your copper(I) catalyst is active and that the reaction temperature is appropriate.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are they?
A4: The multiple spots likely correspond to your desired product (this compound), unreacted starting materials (3-butyn-2-one and 1-bromo-1-pentyne), and the homo-coupled byproducts (octa-3,5-diyn-2,7-dione from 3-butyn-2-one and deca-4,6-diyne from 1-bromo-1-pentyne). Careful purification, typically by column chromatography, is required to isolate the desired product.
Q5: Can the solvent affect my reaction yield?
A5: Yes, the solvent can influence the solubility of your reactants and reagents, which in turn can affect the reaction rate and yield.[3] Solvents like methanol, ethanol, DMF, and THF are often used to improve the solubility of the alkyne components.[3] The choice of solvent can also be critical for the stability of reactants and intermediates.[4]
Data Presentation
The following table summarizes the impact of different amine bases on the yield of a Cadiot-Chodkiewicz coupling reaction, demonstrating the critical role of the base in achieving high yields.
| Amine Base | Reaction Time | Isolated Yield (%) |
| Pyrrolidine | 15 min | 95 |
| BuNH₂ | 6 h | 54 |
| Et₂NH | 7 h | 35 |
| i-Pr₂NH | 3 h | 25 |
| Et₃N | 24 h | 20 |
Data adapted from a study on the Cadiot-Chodkiewicz coupling of 1-bromohept-1-yne and 3-butyn-1-ol.[3]
Experimental Protocols
Air-Tolerant Cadiot-Chodkiewicz Coupling for this compound Synthesis
This protocol is adapted from a general procedure for air-tolerant Cadiot-Chodkiewicz cross-couplings.[1]
Materials:
-
3-Butyn-2-one
-
1-Bromo-1-pentyne
-
Copper(I) bromide (CuBr)
-
Sodium ascorbate
-
n-Butylamine (or Pyrrolidine for higher yield)
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Ethanol
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Diethyl ether (Et₂O)
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1 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a vial open to the air, add ethanol, CuBr (10 mol%), and sodium ascorbate (1.0 mol. equiv.).
-
Cool the mixture in an ice bath with stirring.
-
Add a solution of 3-butyn-2-one (1.2 mol. equiv.) in ethanol, followed by n-butylamine (1.0 mol. equiv.). For potentially higher yields and faster reaction, pyrrolidine can be used as the base.[3]
-
Add a solution of 1-bromo-1-pentyne (1.0 mol. equiv.) in ethanol.
-
Remove the reaction from the ice bath and allow it to stir at room temperature for 30 minutes (if using n-butylamine) or monitor by TLC for completion (if using pyrrolidine, the reaction may be complete in as little as 15 minutes).[3]
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Extract the organic layer with 1 M aqueous NaOH.
-
Acidify the combined aqueous phase with 2 M aqueous HCl and extract the product with diethyl ether.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
References
- 1. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 2. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for C-C Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for C-C coupling reactions. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during C-C coupling reactions.
Issue 1: Low or No Product Yield
Q: My C-C coupling reaction (e.g., Suzuki, Heck, Sonogashira) is resulting in a low or no yield. What are the potential causes related to catalyst loading and how can I troubleshoot this?
A: Low or no product yield is a common issue that can often be traced back to the catalyst system. Here are the primary aspects to investigate:
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Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion. While lower catalyst loadings are economically and environmentally desirable, there is a minimum threshold required for efficient catalysis.[1][2]
-
Troubleshooting Step: Incrementally increase the catalyst loading. For example, if you started at 0.1 mol%, try increasing to 0.5 mol%, then 1.0 mol%, and monitor the impact on the yield. For some challenging substrates, higher loadings (2-5 mol%) might be necessary initially.[2]
-
-
Catalyst Deactivation: The active form of the catalyst may be degrading during the reaction. This can be caused by impurities, high temperatures, or reaction with other components.[3][4]
-
Troubleshooting Step:
-
Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1]
-
Consider using a more robust ligand that can stabilize the active catalytic species.[5]
-
If high temperatures are used, try lowering the temperature and extending the reaction time.
-
-
-
Poor Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it may not be efficiently reducing to the active Pd(0) species.[6]
-
Troubleshooting Step: Ensure the reaction conditions (e.g., solvent, base, temperature) are suitable for the reduction of your specific pre-catalyst. In some cases, the addition of a reducing agent or a pre-activation step before adding the substrates can be beneficial.[6]
-
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)
Q: My reaction is producing a significant amount of homocoupling byproducts (e.g., biphenyl from a Suzuki reaction). How can I minimize this side reaction by optimizing the catalyst loading?
A: Homocoupling is a frequent side reaction, particularly in Suzuki couplings, where two molecules of the organoboron reagent couple with each other.[1] This is often promoted by the presence of oxygen.
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Excessive Catalyst Loading: While counterintuitive, sometimes a very high catalyst loading can lead to an increase in side reactions.
-
Troubleshooting Step: After finding a catalyst loading that gives a reasonable yield, try to slightly decrease it to see if the ratio of desired product to byproduct improves.
-
-
Ligand-to-Metal Ratio: The ratio of the ligand to the palladium catalyst is crucial. An inappropriate ratio can lead to the formation of palladium species that favor homocoupling.
-
Troubleshooting Step: Screen different ligand-to-palladium ratios. For monodentate phosphine ligands, a 2:1 or 3:1 ratio is often a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is typically used.
-
-
Reaction Conditions:
-
Troubleshooting Step:
-
Thoroughly degas your solvents and reagents to remove dissolved oxygen.[1]
-
Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]
-
Using an excess of the halide coupling partner can also help to minimize homocoupling of the organoboron reagent.[1]
-
-
Issue 3: Reaction Stalls Before Completion
Q: My reaction starts well but then stalls, leaving a significant amount of starting material. Could this be related to catalyst loading?
A: A stalling reaction is often a sign of catalyst deactivation or instability over the course of the reaction.
-
Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions for the required duration.
-
Product Inhibition: The product of the reaction may be coordinating to the catalyst and inhibiting its activity.
-
Troubleshooting Step: While not directly related to the initial catalyst loading, if product inhibition is suspected, a higher initial catalyst loading might be required to achieve full conversion before the catalyst is significantly inhibited.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a C-C coupling reaction?
A1: A good starting point for many palladium-catalyzed C-C coupling reactions, such as Suzuki, Heck, and Sonogashira, is typically in the range of 0.5 to 2 mol%.[2] For initial screening experiments, 1 mol% is a common choice. If the reaction proceeds well, the loading can be gradually decreased to find the optimal level. For highly active catalyst systems and reactive substrates, loadings as low as 0.0025 mol% have been reported.[8]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a critical role in stabilizing the active palladium catalyst and influencing its reactivity.[5] Bulky, electron-rich ligands can form highly active and stable catalysts that allow for lower catalyst loadings.[1] Conversely, less effective ligands may require higher catalyst loadings to achieve the same level of conversion. Therefore, ligand screening is a crucial step in optimizing catalyst loading.[9]
Q3: When should I consider using a higher catalyst loading?
A3: Higher catalyst loadings (e.g., > 2 mol%) may be necessary under certain circumstances:
-
Challenging Substrates: Sterically hindered or electronically deactivated substrates often require more catalyst to react efficiently.[1]
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Difficult Oxidative Addition: For aryl chlorides, which are less reactive than bromides or iodides, a higher catalyst loading in combination with a highly active ligand is often required.[10]
-
Scale-up Considerations: During the initial scale-up of a reaction, a slightly higher catalyst loading might be used to ensure robustness before further optimization.[1]
Q4: What are the disadvantages of using an excessively high catalyst loading?
A4: While a high catalyst loading might seem like an easy way to ensure a high yield, it has several drawbacks:
-
Cost: Palladium and specialized ligands are expensive, making high catalyst loadings economically unfavorable, especially on an industrial scale.[1]
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Side Reactions: As mentioned in the troubleshooting section, high catalyst concentrations can sometimes lead to an increase in side reactions like homocoupling.[11][12]
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Product Purification: Higher catalyst loadings result in higher levels of residual palladium in the crude product, which can be difficult and costly to remove to meet the stringent limits required in the pharmaceutical industry.[11][12]
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Waste Generation: Increased catalyst usage contributes to more waste, which is undesirable from a green chemistry perspective.[6]
Q5: How can I determine the optimal catalyst loading for my specific reaction?
A5: The optimal catalyst loading is best determined empirically through a systematic optimization study. A typical workflow involves:
-
Initial Screening: Start with a standard catalyst loading (e.g., 1 mol%) to confirm the reaction proceeds.
-
Systematic Reduction: Once the reaction is working, perform a series of experiments with decreasing catalyst loadings (e.g., 0.5 mol%, 0.2 mol%, 0.1 mol%, etc.) while keeping all other parameters constant.
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Analysis: Analyze the yield and purity of the product at each loading to identify the lowest catalyst concentration that provides an acceptable yield in a reasonable timeframe.
This systematic approach allows you to balance reaction efficiency with cost and sustainability considerations.
Quantitative Data Summary
The following tables summarize typical catalyst loadings and their effects on yield for common C-C coupling reactions as reported in the literature. Note that these are examples, and the optimal loading will be substrate and condition-dependent.
Table 1: Catalyst Loading Optimization for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Organoboron Reagent | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ / SPhos | 0.1 | >95 | [6] |
| 2 | Aryl Chloride | Phenylboronic Acid | PdCl₂(APhos) | Not specified (low) | 93 | [7] |
| 3 | Aryl Bromide | Arylboronic Acid | Pd/C | 0.005 (50 ppm) | up to 97 | [13] |
| 4 | 4-Iodoacetophenone | Phenylboronic Acid | 10% Pd/C (in flow) | Not specified | 94-99 | [14] |
Table 2: Catalyst Loading for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Aryl Iodide | Terminal Alkyne | Bis-imidazolyl-derived Pd complex | 0.02 | High | [15] |
| 2 | Aryl Bromide | Phenylacetylene | Pd₆L₈ nanoball | 0.01 (100 ppm) | High | [16] |
| 3 | Aryl Iodide | Phenylacetylene | Pd(PPh₃)₄ / CuI | up to 5 | Good | [15] |
Table 3: Catalyst Loading for Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Aryl Iodide | Butyl Acrylate | Pd(OAc)₂ | 0.01 | 96 | [14] |
| 2 | Aryl Bromide | n-Butyl Acrylate | Pd/Phosphine-Imidazolium Salt | Not specified | High | [17] |
| 3 | Aryl Bromide | Ethyl Acrylate | Pd(PPh₃)₄ | 1 | Low (Pd black formation) | [18] |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk techniques, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) to a reaction vessel equipped with a magnetic stir bar.
-
Catalyst Stock Solution Preparation: Prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent. For example, to prepare a 0.01 M solution for a 1 mol% screen, dissolve the appropriate amounts of the Pd source and ligand in the solvent.
-
Catalyst Addition: To a series of reaction vessels, add the required volume of the catalyst stock solution to achieve the desired catalyst loadings (e.g., for a 5 mL reaction volume: 50 µL for 0.1 mol%, 100 µL for 0.2 mol%, 250 µL for 0.5 mol%, 500 µL for 1.0 mol%).
-
Reaction Execution: Add the reaction solvent to each vessel to reach the desired concentration. Seal the vessels and place them in a pre-heated oil bath or heating block at the desired temperature.
-
Monitoring and Analysis: Monitor the progress of the reactions at set time points (e.g., 1h, 4h, 12h) by taking aliquots and analyzing them by a suitable technique such as TLC, GC, or LC-MS.
-
Work-up and Yield Determination: Once the reactions are complete (or have reached a plateau), cool them to room temperature, perform an appropriate aqueous work-up, and isolate the product. Determine the yield for each catalyst loading.
-
Optimization: Based on the results, identify the lowest catalyst loading that provides the desired yield and reaction time.
Visualizations
Caption: Workflow for optimizing catalyst loading in C-C coupling reactions.
Caption: Troubleshooting guide for low yield in C-C coupling reactions.
References
- 1. jmcct.com [jmcct.com]
- 2. mdpi.com [mdpi.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Heck Reaction [organic-chemistry.org]
- 18. reddit.com [reddit.com]
Preventing homocoupling in cross-coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in cross-coupling reactions, with a specific focus on preventing undesired homocoupling.
Troubleshooting Guides
Issue: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a symmetrical biaryl byproduct derived from the boronic acid reagent.
-
Reduced yield of the desired cross-coupled product.
-
Complex purification profiles.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[1] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the experiment.[1][2][3] A nitrogen subsurface sparge is a highly effective deoxygenation method.[2] |
| Inappropriate Base | The choice and amount of base can significantly influence the reaction outcome.[4] Using a weaker base, such as K₃PO₄, can sometimes minimize homocoupling.[5] The base's role is to activate the boronic acid to a more reactive borate species for transmetalation.[4][6][7] |
| High Concentration of Boronic Acid | A high concentration of the boronic acid can increase the rate of homocoupling. |
| Rapid Addition of Boronic Acid | Adding the boronic acid or its ester derivative slowly to the reaction mixture can help maintain a low instantaneous concentration, thus suppressing homocoupling.[3][5] This "slow-release" strategy is a key method to mitigate side reactions.[8] |
| Catalyst Choice and State | The palladium source can influence the extent of homocoupling. Pd(0) sources are generally preferred over Pd(II) sources to avoid oxidation of the boronic acid.[9] Using a heterogeneous catalyst like palladium on carbon (Pd/C) or palladium black can sometimes reduce homocoupling and simplify catalyst removal.[2] |
| Presence of Pd(II) Species | The homocoupling of boronic acids can occur via a stoichiometric reaction with Pd(II).[2] Adding a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[2] |
Troubleshooting Workflow for Suzuki Coupling Homocoupling:
Caption: Troubleshooting decision tree for addressing homocoupling in Suzuki-Miyaura coupling.
Issue: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Coupling
Symptoms:
-
Formation of a symmetrical diyne byproduct.
-
Consumption of the terminal alkyne starting material.
-
Low yield of the desired enyne product.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Oxygen | Oxygen is a major contributor to the oxidative homocoupling of terminal alkynes, a reaction often referred to as Glaser coupling.[10][11] Rigorous degassing of solvents and reagents and maintaining an inert atmosphere are critical.[10] |
| Copper(I) Co-catalyst | The copper(I) co-catalyst, while activating the alkyne, can also promote homocoupling, especially in the presence of air.[12][13] |
| High Alkyne Concentration | A high concentration of the alkyne can favor the homocoupling side reaction. |
| Reaction Temperature | Elevated temperatures can sometimes increase the rate of homocoupling. |
Troubleshooting Workflow for Sonogashira Coupling Homocoupling:
Caption: Troubleshooting workflow for minimizing alkyne homocoupling in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A: Homocoupling is a common side reaction where two identical molecules of a starting material couple with each other, rather than with the intended cross-coupling partner.[12] For example, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl. In Sonogashira coupling, two terminal alkyne molecules can couple to form a diyne.[12] This side reaction consumes starting materials and reduces the yield of the desired product.
Q2: What are the general strategies to minimize homocoupling across different cross-coupling reactions?
A: Several general strategies can be employed:
-
Rigorous Exclusion of Oxygen: Oxygen is a common culprit in promoting homocoupling, particularly for organoboron and organocopper species.[1][10] Degassing solvents and running reactions under an inert atmosphere is a critical first step.
-
Slow Addition of Reagents: Adding the more reactive coupling partner (often the organometallic reagent) slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the second-order homocoupling reaction relative to the cross-coupling pathway.[3][5]
-
Ligand Selection: Bulky electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of homocoupled products.[9][14]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the rate of the desired cross-coupling.[12] However, for some reactions like the Heck coupling, higher temperatures may be necessary for catalyst activity.[15]
-
Catalyst Loading: In some cases, reducing the catalyst loading can surprisingly improve selectivity by altering the dominant catalytic species in solution.[16]
Q3: How does the choice of base affect homocoupling in Suzuki reactions?
A: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the organoboron species to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium center.[4][6][7] However, a very strong base or a high concentration of base can sometimes promote side reactions, including homocoupling. The choice of base can affect the equilibrium between the boronic acid and the active borate species, and the overall reaction kinetics.[4] Using a milder base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) can often provide a better balance between activating the boronic acid and minimizing side reactions.[5]
Q4: Can homocoupling occur in Stille and Heck couplings?
A: Yes, homocoupling can also be a side reaction in these couplings.
-
Stille Coupling: Homocoupling of the organostannane reagent is a known side reaction.[17][18] This is believed to occur either through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[17]
-
Heck Reaction: While less common than in Suzuki or Sonogashira couplings, homocoupling of the aryl halide can occur, especially at higher temperatures.[19] The mechanism can be complex and may involve the formation of palladium nanoparticles at elevated temperatures.[15]
Q5: Are there any "ligand-free" conditions that can help prevent homocoupling?
A: "Ligand-free" conditions have been developed for various cross-coupling reactions. While seemingly counterintuitive, these systems can be effective. In some cases, the solvent or other additives in the reaction mixture can act as weak ligands. For some Suzuki reactions, ligand-free systems using a heterogeneous catalyst like Pd/C have been shown to proceed without observable homocoupling byproducts.[20] However, the success of ligand-free conditions is highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Boronic Acid Homocoupling in a Suzuki-Miyaura Reaction
This protocol incorporates several best practices to suppress the homocoupling of boronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Mild reducing agent (optional, e.g., Potassium formate, 0.1-0.2 equiv)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, base, and palladium catalyst/ligand.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
If using, add the mild reducing agent at this stage.
-
In a separate flask, dissolve the arylboronic acid in a minimum amount of the same degassed solvent.
-
Heat the reaction mixture of the aryl halide to the desired temperature (e.g., 80-100 °C).
-
Using a syringe pump, add the solution of the arylboronic acid to the reaction mixture over a period of 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This technical support guide provides a starting point for addressing the common issue of homocoupling in cross-coupling reactions. Successful optimization will always depend on the specific substrates and reaction conditions employed.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. chemistai.org [chemistai.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. jmcct.com [jmcct.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Nona-3,5-diyn-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Nona-3,5-diyn-2-one. This resource offers detailed experimental protocols, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions to ensure a smooth and efficient synthesis process.
I. Experimental Protocol: Synthesis of this compound via Acyl Sonogashira Coupling
The recommended synthetic route for this compound is the Acyl Sonogashira coupling of a suitable diyne precursor with an acetylating agent. This method offers a direct and efficient way to form the carbon-carbon bond between the diyne and the ketone moiety.
Reaction Scheme:
Acetyl Chloride + Hepta-1,3-diyne ---(Sonogashira Coupling)--> This compound
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Hepta-1,3-diyne | C₇H₈ | 92.14 | Starting diyne |
| Acetyl chloride | CH₃COCl | 78.50 | Acylating agent |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | Palladium catalyst |
| Copper(I) iodide | CuI | 190.45 | Co-catalyst |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base and solvent |
| Toluene | C₇H₈ | 92.14 | Anhydrous solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | For column chromatography |
| Hexane | C₆H₁₄ | 86.18 | Eluent for chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent for chromatography |
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks and appropriate glassware
-
Magnetic stirrer and heating mantle
-
Syringes and needles for reagent transfer
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and copper(I) iodide (0.04 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Reagents Addition: Add anhydrous toluene and triethylamine (2.0 eq) to the flask. Stir the mixture until the catalysts are fully dissolved.
-
Addition of Diyne: Add hepta-1,3-diyne (1.0 eq) to the reaction mixture dropwise at room temperature.
-
Addition of Acyl Chloride: Slowly add acetyl chloride (1.2 eq) to the mixture. An exothermic reaction may be observed. Maintain the temperature below 40°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
II. Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | 1. Use fresh palladium and copper catalysts. Ensure proper storage under inert conditions. |
| 2. Insufficiently inert atmosphere. | 2. Improve degassing of solvents and ensure the reaction is run under a positive pressure of inert gas. | |
| 3. Poor quality of reagents. | 3. Use freshly distilled triethylamine and acetyl chloride. Ensure the diyne is pure. | |
| 4. Reaction temperature is too low. | 4. While the reaction is often run at room temperature, gentle heating (40-50°C) may be required for less reactive substrates. | |
| Formation of a Black Precipitate (Palladium Black) | 1. Catalyst decomposition. | 1. Use phosphine ligands that are more robust. Ensure the reaction is strictly anaerobic.[1] |
| 2. High reaction temperature. | 2. Avoid excessive heating of the reaction mixture. | |
| Significant Formation of Homocoupled Diyne (Glaser Coupling) | 1. Presence of oxygen. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[2] |
| 2. High catalyst loading, especially copper. | 2. Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol. | |
| 3. High concentration of the terminal alkyne. | 3. Add the diyne slowly to the reaction mixture to maintain a low instantaneous concentration. | |
| Difficult Purification | 1. Presence of highly polar byproducts. | 1. Perform an aqueous work-up to remove amine salts. |
| 2. Co-elution of product with byproducts. | 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. | |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. | 1. Add a fresh portion of the palladium catalyst. |
| 2. Insufficient base. | 2. Add an additional equivalent of triethylamine. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful scale-up of the Sonogashira coupling for this compound synthesis?
A1: Maintaining a strictly inert atmosphere is the most critical factor. The presence of oxygen can lead to the oxidative homocoupling of the diyne (Glaser coupling), which is a major side reaction that reduces the yield of the desired product and complicates purification.[2] Efficient degassing of all solvents and reagents and performing the reaction under a positive pressure of an inert gas like argon or nitrogen are essential.
Q2: Can I use a different base instead of triethylamine?
A2: Yes, other amine bases such as diisopropylethylamine (DIPEA) or piperidine can be used. The choice of base can influence the reaction rate and the formation of byproducts. It is advisable to perform small-scale optimization experiments to determine the most suitable base for your specific conditions.
Q3: My reaction turns black. What does this mean and what should I do?
A3: The formation of a black precipitate usually indicates the decomposition of the palladium catalyst to palladium black, which is inactive. This can be caused by the presence of oxygen, high temperatures, or impurities. While the reaction may still proceed to some extent, the efficiency will be reduced. To avoid this, ensure a strictly anaerobic environment and use high-purity reagents and solvents.
Q4: How can I minimize the formation of the homocoupled diyne byproduct?
A4: To minimize the Glaser homocoupling byproduct, you should:
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Ensure a completely oxygen-free environment.
-
Use the minimum effective amount of the copper co-catalyst, or consider a copper-free protocol.
-
Add the hepta-1,3-diyne slowly to the reaction mixture to keep its concentration low.
Q5: What are the best practices for purifying this compound?
A5: Flash column chromatography on silica gel is the most common method for purifying ynones. A solvent system of hexane and ethyl acetate, starting with a low polarity and gradually increasing it, is typically effective. It is important to remove the triethylamine hydrochloride salt during the aqueous work-up, as it can interfere with the chromatography.
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Incomplete conversion in the synthesis of Nona-3,5-diyn-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Nona-3,5-diyn-2-one, particularly focusing on issues of incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Cadiot-Chodkiewicz Coupling: A copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form the carbon skeleton of the precursor alcohol, Nona-3,5-diyn-2-ol.
-
Oxidation: Subsequent oxidation of the secondary alcohol, Nona-3,5-diyn-2-ol, to the corresponding ketone, this compound. A common and mild oxidizing agent for this transformation is the Dess-Martin periodinane (DMP).[1]
Q2: What are the likely starting materials for the Cadiot-Chodkiewicz coupling to synthesize the precursor, Nona-3,5-diyn-2-ol?
A2: Based on the structure of Nona-3,5-diyn-2-ol (CH₃-CH(OH)-C≡C-C≡C-CH₂CH₂CH₃), the most logical disconnection for the Cadiot-Chodkiewicz coupling would involve the reaction between:
-
1-Hexyne (a terminal alkyne) and 3-bromo-prop-2-yn-1-ol (a haloalkyne).
-
Alternatively, 1-bromo-1-hexyne and prop-2-yn-1-ol (propargyl alcohol) could be used.
Q3: I am observing a significant amount of a side-product with a mass double that of my terminal alkyne starting material. What is happening?
A3: This is a classic sign of a competing side reaction known as the Glaser-Hay or Eglinton coupling.[2] This is an oxidative homo-coupling of the terminal alkyne, leading to a symmetrical diyne. This side reaction is often promoted by the presence of oxygen and can be a major cause of low yields of the desired unsymmetrical diyne.
Q4: My Dess-Martin periodinane (DMP) oxidation of Nona-3,5-diyn-2-ol is sluggish and incomplete. What could be the cause?
A4: Incomplete oxidation with DMP can be attributed to several factors:
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Purity of DMP: Impure or partially hydrolyzed DMP can be less effective.[3]
-
Stoichiometry: An insufficient amount of DMP will lead to incomplete conversion. A slight excess (1.1-1.5 equivalents) is typically recommended.
-
Reaction Time: While often rapid, some sterically hindered or less reactive alcohols may require longer reaction times.
-
Presence of Water: Interestingly, the presence of a small amount of water has been shown to accelerate the rate of DMP oxidations.[1]
Troubleshooting Guide: Incomplete Conversion
This guide addresses specific issues of incomplete conversion during the synthesis of this compound.
| Observation | Potential Cause | Suggested Solution |
| Cadiot-Chodkiewicz Coupling Stage | ||
| Significant amount of unreacted terminal alkyne and 1-haloalkyne remaining. | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II).2. Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the terminal alkyne effectively.3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a Reducing Agent: Add a mild reducing agent like hydroxylamine hydrochloride or sodium ascorbate to the reaction mixture to maintain the copper in the +1 oxidation state. An air-tolerant protocol using sodium ascorbate has been shown to be effective.[4] 2. Change or Increase Base: Switch to a stronger amine base (e.g., a primary amine like butylamine) or increase the equivalents of the current base.3. Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Formation of a significant amount of symmetrical diyne (homo-coupling product). | Glaser-Hay Coupling: Oxidative homo-coupling of the terminal alkyne is competing with the desired cross-coupling. This is often exacerbated by the presence of oxygen. | 1. Degas Solvents: Ensure all solvents are thoroughly degassed before use.2. Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.3. Use an Air-Tolerant Protocol: Employ a protocol that includes a reducing agent like sodium ascorbate to suppress the oxidative homo-coupling. |
| Oxidation Stage | ||
| A mixture of starting alcohol (Nona-3,5-diyn-2-ol) and product ketone (this compound) is observed. | 1. Insufficient DMP: The amount of Dess-Martin periodinane is not enough to fully oxidize the alcohol.2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.3. Low Reaction Temperature: The reaction rate may be too low at the current temperature. | 1. Increase DMP Stoichiometry: Add an additional portion of DMP (0.2-0.5 equivalents) to the reaction mixture.2. Extend Reaction Time: Continue to stir the reaction at room temperature and monitor its progress every 30-60 minutes.3. Gentle Warming: If the reaction is still sluggish, gently warm the reaction mixture to 30-40 °C. |
| The reaction appears to have stalled, with no further conversion of the starting alcohol. | Decomposition of DMP: The Dess-Martin periodinane may have decomposed due to moisture in the solvent or on the glassware. | 1. Use Anhydrous Conditions: Ensure that the solvent (typically dichloromethane) is anhydrous and that all glassware is thoroughly dried before use.2. Use Fresh DMP: Use a freshly opened bottle of DMP or a sample that has been stored under inert gas in a desiccator. |
Data Presentation
The following tables summarize typical reaction conditions for the Cadiot-Chodkiewicz coupling and Dess-Martin periodinane oxidation. Note that optimal conditions can vary depending on the specific substrates.
Table 1: Cadiot-Chodkiewicz Coupling - Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst | CuCl or CuBr | 1-10 mol% |
| Base | Primary or secondary amines (e.g., n-butylamine, diethylamine, piperidine) | 1.0 - 2.0 equivalents |
| Solvent | Methanol, Ethanol, THF, DMF | Co-solvents can improve solubility.[5] |
| Reducing Agent (Optional) | Hydroxylamine hydrochloride, Sodium ascorbate | Used to prevent catalyst oxidation and suppress homo-coupling. |
| Temperature | 0 °C to Room Temperature | Exothermic reaction, often started at 0 °C. |
| Reaction Time | 30 minutes to several hours | Monitored by TLC or GC. |
| Yield | 60-95% | Highly dependent on substrates and conditions. |
Table 2: Dess-Martin Periodinane (DMP) Oxidation - Reaction Parameters
| Parameter | Typical Range | Notes |
| Oxidant | Dess-Martin Periodinane (DMP) | 1.1 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM), Chloroform | Must be anhydrous. |
| Additive (Optional) | Pyridine or NaHCO₃ | Used to buffer the acetic acid byproduct. |
| Temperature | Room Temperature | Mild conditions are a key advantage.[1] |
| Reaction Time | 0.5 - 3 hours | Typically rapid.[6] |
| Yield | 85-98% | Generally high for unhindered secondary alcohols. |
Experimental Protocols
Protocol 1: Synthesis of Nona-3,5-diyn-2-ol via Air-Tolerant Cadiot-Chodkiewicz Coupling
This protocol is adapted from a general procedure for air-tolerant Cadiot-Chodkiewicz couplings.
-
To a vial open to the air, add CuBr (0.025 mmol, 5 mol%), sodium ascorbate (0.5 mmol, 1.0 equiv), and ethanol (1.0 mL).
-
Cool the stirred suspension in an ice bath.
-
Add a solution of 1-hexyne (0.6 mmol, 1.2 equiv) in ethanol (1.0 mL).
-
Add n-butylamine (0.5 mmol, 1.0 equiv).
-
Add a solution of 3-bromo-prop-2-yn-1-ol (0.5 mmol, 1.0 equiv) in ethanol (1.0 mL).
-
Remove the reaction mixture from the ice bath and allow it to stir at room temperature for 1 hour, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Nona-3,5-diyn-2-ol.
Protocol 2: Synthesis of this compound via Dess-Martin Periodinane Oxidation
-
Dissolve Nona-3,5-diyn-2-ol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 mmol, 1.2 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a saturated aqueous solution of NaHCO₃ (20 mL) containing sodium thiosulfate (Na₂S₂O₃) (approx. 5 g).
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
References
Improving the stability of Nona-3,5-diyn-2-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Nona-3,5-diyn-2-one in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a conjugated diyne ketone, is primarily influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation pathways such as polymerization and decomposition.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation. This is a known issue for compounds with conjugated systems like enediynes.
-
pH: The pH of the solution can significantly impact stability. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions of the ketone functional group and the conjugated diyne system.
-
Solvent: The choice of solvent is crucial. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the molecule.
-
Presence of Catalysts: Trace metals or other catalytic impurities can promote decomposition.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, based on its structure as a conjugated diyne ketone, the following pathways are plausible:
-
Polymerization: Diynes are known to undergo polymerization, especially at elevated temperatures or in the presence of catalysts.
-
Oxidation: The conjugated system can be susceptible to oxidation, potentially leading to the formation of various oxygenated products.
-
Hydrolysis: The ketone functional group may be susceptible to hydrolysis under certain pH conditions.
-
Photodecomposition: Similar to other conjugated systems, exposure to light can lead to complex photochemical reactions and decomposition.
Q3: How can I monitor the stability of this compound in my experiments?
A3: Several analytical techniques can be employed to monitor the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of its degradation over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to observe changes in the chemical structure of the molecule and identify degradation products.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of degradation products, aiding in their structural elucidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Rapid discoloration (yellowing or browning) of the solution. | Photodegradation or thermal degradation. | 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.2. Work with solutions at the lowest practical temperature.3. Prepare solutions fresh before use. |
| Precipitate formation in the solution upon storage. | Polymerization of the diyne or formation of insoluble degradation products. | 1. Store solutions at low temperatures (e.g., -20°C or -80°C).2. Consider using a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration if compatible with the experiment.[1][2][3][4]3. Degas the solvent before preparing the solution to remove oxygen. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of this compound leading to lower effective concentration. | 1. Verify the purity of the stock solution before each experiment using HPLC.2. Prepare fresh dilutions for each experiment from a recently prepared stock solution.3. Minimize the time the compound spends in the final assay buffer before analysis. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times.2. Use a photodiode array (PDA) detector to check for peak purity.3. Employ LC-MS to identify the mass of the unknown peaks. |
| Loss of compound during workup procedures. | Instability under the pH or temperature conditions of the workup. | 1. Perform workup steps at low temperatures (e.g., on an ice bath).2. Use neutral pH washes if possible.3. Minimize the duration of the workup. |
Data Presentation: Illustrative Stability Data
Disclaimer: The following data is illustrative and based on the general behavior of analogous conjugated diyne compounds. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Half-Life of this compound in Different Solvents at Room Temperature (25°C) with Light Protection
| Solvent | Polarity | Protic/Aprotic | Illustrative Half-Life (t½) |
| Acetonitrile | Polar | Aprotic | ~48 hours |
| Dichloromethane | Nonpolar | Aprotic | ~72 hours |
| Methanol | Polar | Protic | ~24 hours |
| Water (pH 7) | Polar | Protic | ~12 hours |
Table 2: Illustrative Effect of Temperature on the Degradation of this compound in Acetonitrile (after 24 hours)
| Temperature (°C) | % Remaining Compound |
| -20 | >99% |
| 4 | ~95% |
| 25 (Room Temp) | ~75% |
| 40 | ~50% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for monitoring the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
For stability testing, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the desired solvent or buffer.
-
Store aliquots of the working solution under the desired test conditions (e.g., different temperatures, light exposure).
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At each time point, inject the sample onto the HPLC system.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial time point (T=0).
-
Monitor the formation of new peaks, which indicate degradation products.
Protocol 2: NMR Spectroscopy for Degradation Monitoring
1. Sample Preparation:
-
Prepare a concentrated solution of this compound (e.g., 5-10 mg/mL) in a deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum at time zero.
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, light exposure).
-
Acquire subsequent ¹H NMR spectra at regular intervals.
3. Data Analysis:
-
Compare the spectra over time. Look for:
-
A decrease in the intensity of peaks corresponding to this compound.
-
The appearance of new peaks, which correspond to degradation products.
-
Changes in the integrals of characteristic peaks to quantify the extent of degradation.
-
-
2D NMR techniques (e.g., COSY, HSQC) can be used to help elucidate the structure of major degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: HPLC Analysis of Nona-3,5-diyn-2-one
This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and a foundational method development protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Nona-3,5-diyn-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to HPLC?
A1: this compound is a chemical compound featuring a nine-carbon chain with a ketone functional group at the second position and two triple bonds (alkynes) at the third and fifth positions. For HPLC analysis, its key characteristics are its relatively non-polar nature due to the long carbon chain and the presence of a ketone group, which can engage in specific interactions. A summary of its estimated properties is below.
| Property | Value |
| Molecular Formula | C₉H₈O |
| Molecular Weight | 132.16 g/mol |
| Structure | A nine-carbon chain with a ketone and two alkyne groups. |
| Polarity | Considered non-polar to moderately polar. |
| logP (o/w) (est.) | 2.170[1] |
| Solubility (est.) | Soluble in organic solvents like acetonitrile and methanol; limited solubility in water (543.8 mg/L @ 25 °C).[1] |
Q2: What is the recommended starting point for developing an HPLC method for this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is the most suitable starting point due to the compound's non-polar characteristics. A C18 column is the standard choice for initial method development. The mobile phase should consist of a mixture of water and an organic solvent like acetonitrile or methanol.
Q3: What detection method is appropriate for this compound?
A3: this compound contains a conjugated system of triple bonds and a carbonyl group, which will absorb UV light. Therefore, a UV detector is the most appropriate and common choice. An initial wavelength scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Experimental Protocol: Foundational RP-HPLC Method
This protocol provides a robust starting point for the analysis of this compound. Further optimization may be required based on sample matrix and specific analytical goals.
1. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column and system blockage.[2]
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| HPLC System | Standard Analytical HPLC | A system with a binary or quaternary pump and UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A general-purpose reversed-phase column suitable for non-polar analytes. |
| Mobile Phase A | HPLC-grade Water | |
| Mobile Phase B | HPLC-grade Acetonitrile | Acetonitrile is often preferred for its lower UV cutoff and viscosity. |
| Gradient Program | 60% B to 95% B over 15 min | An initial gradient helps to determine the optimal elution conditions quickly. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[3] |
| Column Temperature | 30 °C | Using a column oven improves retention time reproducibility.[4][5] |
| Injection Volume | 10 µL | Adjust as needed based on concentration and sensitivity. Avoid overloading.[6] |
| Detector | UV-Vis or Diode Array Detector (DAD) | |
| Detection Wavelength | Determine λ-max (start at 220 nm) | Scan a standard solution from 200-400 nm to find the optimal wavelength. |
HPLC Method Development Workflow
The following diagram illustrates a systematic approach to HPLC method development.
Caption: A workflow for systematic HPLC method development.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
Q4: My peak is tailing. What are the possible causes and solutions?
A4: Peak tailing is a common issue where the peak appears asymmetrical with a drawn-out trailing edge.[6]
| Possible Cause | Solution |
| Secondary Interactions | The ketone group in this compound may interact with active silanol groups on the silica-based column packing.[5][6] Solution: Add a small amount of a competing agent like triethylamine (TEA) (0.1%) to the mobile phase or switch to a column with end-capping or a different stationary phase.[6] |
| Column Overload | Injecting too much sample can saturate the column.[6] Solution: Reduce the injection volume or dilute the sample. |
| Column Contamination/Void | Particulates from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column.[7] Solution: Use a guard column to protect the analytical column.[5] If a void is suspected, reverse-flush the column (disconnected from the detector) or replace the column. |
| Incorrect Mobile Phase pH | If silanol interactions are the cause, lowering the mobile phase pH (e.g., to pH 3 with formic or acetic acid) can suppress their ionization and reduce tailing.[6] |
Q5: My peak is fronting. What does this indicate?
A5: Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still occur.
| Possible Cause | Solution |
| Sample Overload | Similar to tailing, injecting a very high concentration of the analyte can lead to fronting.[7] Solution: Dilute the sample and re-inject. |
| Incompatible Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile) can cause peak distortion.[8] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8] |
| Low Column Temperature | Unusually low temperatures can sometimes affect peak shape.[7] Solution: Use a column oven set to a stable temperature, such as 30 °C. |
Troubleshooting Asymmetric Peaks
This decision tree provides a logical path for diagnosing and resolving peak shape issues.
Caption: A decision tree for troubleshooting asymmetric peaks.
Q6: My retention times are drifting or changing between injections. What should I check?
A6: Inconsistent retention times are a critical issue, especially for quantitative analysis.
| Possible Cause | Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase, especially when changing solvents or after a gradient run.[4] Solution: Increase the column equilibration time before the first injection. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.[4] |
| Mobile Phase Composition Change | The mobile phase was prepared incorrectly, or volatile components have evaporated, changing the solvent ratio.[2][4] Solution: Prepare fresh mobile phase daily.[2] Keep solvent reservoirs capped to minimize evaporation. Ensure accurate mixing if preparing manually. |
| Temperature Fluctuations | The ambient laboratory temperature is changing, affecting retention.[4][5] Solution: Use a thermostatted column oven to maintain a constant temperature.[4] |
| Pump or Flow Rate Issues | Leaks in the system or worn pump seals can cause the flow rate to fluctuate.[7] Solution: Check for any visible leaks, especially at fittings.[7] If pressure is fluctuating, degas the mobile phase and purge the pump. If the problem persists, pump seals may need replacement. |
Q7: I'm seeing baseline noise or drift. How can I fix this?
A7: A stable baseline is essential for accurate integration and quantification.
| Possible Cause | Solution |
| Air Bubbles in the System | Air bubbles passing through the detector cell are a common cause of sharp spikes or general noise.[2] Solution: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging.[2] Purge the pump to remove any trapped air. |
| Contaminated Mobile Phase | Impurities in the solvents or additives can cause a drifting or noisy baseline, especially during gradient elution.[8][9] Solution: Use high-purity, HPLC-grade solvents. Filter all mobile phases through a 0.45 µm filter.[2] |
| Detector Lamp Failing | An aging detector lamp can lose intensity and stability.[4] Solution: Check the lamp energy or intensity through the instrument software. Replace the lamp if it is near the end of its lifetime. |
| Column Bleed/Contamination | Strongly retained compounds from previous injections may slowly elute, causing baseline drift.[4] Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Include a high-organic wash step at the end of each gradient run. |
References
- 1. 3,5-nonadien-2-one, 41628-40-4 [thegoodscentscompany.com]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. hplc.eu [hplc.eu]
- 7. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: Managing Exothermic Reactions in Alkyne Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during alkyne synthesis.
Frequently Asked Questions (FAQs)
Q1: Which alkyne synthesis reactions are known to be significantly exothermic?
A1: Several common alkyne synthesis reactions can be highly exothermic. Electrophilic addition reactions to alkynes, for instance, are generally more exothermic than similar additions to alkenes.[1] Dehydrohalogenation of vicinal or geminal dihalides using strong bases, a standard method for creating the triple bond, can also generate significant heat.[2][3][4][5] Additionally, "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, are known to be highly exothermic.[6]
Q2: What are the primary risks associated with uncontrolled exothermic reactions in alkyne synthesis?
A2: The primary risk is a "thermal runaway," an uncontrolled increase in temperature and pressure that can lead to violent reaction acceleration, boiling of solvents, and potentially an explosion.[7] This can cause equipment failure, release of toxic or flammable materials, and pose a significant safety hazard to personnel.[7]
Q3: What are the key parameters to monitor and control during an exothermic alkyne synthesis?
A3: The most critical parameter is the internal reaction temperature.[7] Other important parameters to monitor include the rate of reagent addition, stirring speed, and the pressure within the reaction vessel. Continuous monitoring of these parameters is essential for early detection of any deviation from normal reaction conditions.
Q4: How can I qualitatively assess the potential for a thermal runaway in my planned alkyne synthesis?
A4: A qualitative risk assessment should consider the scale of the reaction, the specific reagents being used (some strong bases like sodium amide are particularly reactive), the reaction concentration, and the efficiency of the available cooling system.[3][4][5] A reaction that is difficult to control at a small scale will be significantly more hazardous at a larger scale.
Q5: Are there any specific safety recommendations for Sonogashira coupling reactions?
A5: Yes, while many modern protocols for Sonogashira coupling are conducted under mild conditions, such as at room temperature, it is crucial to ensure that the reaction is proceeding as expected.[8] Some protocols may require heating, which increases the importance of temperature control.[8] It is also important to work under anhydrous and anaerobic conditions for many Sonogashira procedures.[9]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase
Symptoms:
-
A sudden spike in the internal reaction temperature that exceeds the set point.
-
Vigorous boiling of the solvent, even with adequate cooling.
-
A noticeable increase in pressure within the reaction vessel.
Possible Causes:
-
Reagent Addition Rate is Too High: The rate of addition of a reactive species (e.g., a strong base or a catalyst solution) is exceeding the capacity of the cooling system to remove the generated heat.
-
Inadequate Cooling: The cooling system (e.g., ice bath, cryocooler, jacketed reactor) is not sufficient for the scale or exothermic nature of the reaction.
-
Poor Stirring: Inefficient mixing can lead to localized "hot spots" where the reaction accelerates rapidly.
-
Induction Period: Some reactions have an induction period where there is a delayed onset of the exothermic process, which can lead to an accumulation of unreacted reagents and a subsequent rapid temperature rise.[7]
Solutions:
-
Immediately stop the addition of all reagents.
-
Increase the efficiency of the cooling system. This could involve adding more ice to the bath, lowering the temperature of the circulator, or ensuring good thermal contact between the flask and the cooling medium.
-
If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the excess heat.
-
Ensure vigorous stirring to break up any hot spots and distribute the heat more evenly.
-
For future experiments, reduce the rate of reagent addition or use a syringe pump for better control. Consider performing the reaction at a lower temperature to slow down the reaction rate.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
Symptoms:
-
No noticeable temperature change or product formation after the initial addition of reagents.
-
A sudden and rapid increase in temperature after a period of inactivity.
Possible Causes:
-
Induction Period: As mentioned previously, some reactions, like certain Grignard reactions used in alkyne synthesis, can have an induction period.[7]
-
Poor Quality Reagents or Catalyst: An inactive catalyst or impure reagents may prevent the reaction from starting as expected.
Solutions:
-
Be patient, but vigilant. If an induction period is suspected, continue to monitor the reaction closely with cooling in place.
-
If the reaction does not start after a reasonable amount of time, consider carefully quenching the reaction. Do not add more reagents, as this will increase the potential for a dangerous exotherm if the reaction does suddenly initiate.
-
For future experiments, ensure the quality of all reagents and catalysts. For Grignard reactions, activation of magnesium may be necessary.[10] Consider initiating the reaction with a small amount of a more reactive substrate if applicable.
Quantitative Data Summary
| Parameter | Sonogashira Coupling (Typical) | Dehydrohalogenation (with NaNH₂) | Corey-Fuchs Reaction (Step 2) | Click Chemistry (CuAAC) |
| Typical Temperature | Room Temperature to 50°C[8][11][12] | High Temperatures[2] | -78°C to Room Temperature[13] | Room Temperature[6] |
| Key Exotherm Control | Slow catalyst/reagent addition | Slow addition of base, efficient cooling | Slow addition of n-butyllithium at low temperature[13] | Controlled addition of catalyst, dilution |
| Potential for Runaway | Low to Moderate | High | High | High |
| Common Solvents | THF, Et3N, Water[8][11][14] | Liquid Ammonia, THF[3] | THF[13] | Water, various organic solvents[6] |
Experimental Protocols
Protocol 1: Controlled Dehydrohalogenation for Alkyne Synthesis
This protocol describes the synthesis of an alkyne from a vicinal dihalide using a strong base, with an emphasis on managing the exothermic reaction.
Materials:
-
Vicinal dihalide
-
Sodium amide (NaNH₂)
-
Liquid ammonia (or a high-boiling point ether solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel
-
Efficient cooling bath (e.g., dry ice/acetone)
Procedure:
-
Set up the reaction apparatus in a fume hood and ensure it is completely dry.
-
Charge the reaction vessel with the vicinal dihalide and the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -78°C for liquid ammonia) using the cooling bath.
-
Slowly add the sodium amide portion-wise or as a solution/slurry in an inert solvent via the dropping funnel over an extended period.[3][4]
-
Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain a stable internal temperature.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time, continuing to monitor the temperature.
-
Carefully quench the reaction by the slow addition of a proton source (e.g., ammonium chloride solution) while maintaining cooling.
Protocol 2: Managing Temperature in a Sonogashira Coupling Reaction
This protocol provides a general method for performing a Sonogashira coupling with attention to thermal control.
Materials:
-
Aryl or vinyl halide
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous, deoxygenated solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with a stirrer, thermometer, and condenser
Procedure:
-
Assemble the dry reaction glassware under an inert atmosphere.
-
To the reaction vessel, add the aryl/vinyl halide, terminal alkyne, and solvent.
-
Begin stirring and ensure the mixture is at the desired starting temperature (often room temperature).[8]
-
In a separate flask, prepare a solution or slurry of the palladium catalyst, copper co-catalyst, and amine base in the reaction solvent.
-
Add the catalyst/base mixture to the reaction vessel dropwise via a syringe or dropping funnel.
-
Monitor the internal temperature for any signs of an exotherm. For larger-scale reactions, a cooling bath should be on standby.
-
If the reaction requires heating, apply heat gradually and maintain a stable internal temperature.[8]
-
Upon completion, cool the reaction to room temperature before workup.
Visualizations
Caption: Troubleshooting workflow for a rapid temperature increase.
Caption: Hierarchy of safety controls for managing exothermic reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 4. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. fiveable.me [fiveable.me]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Nona-3,5-diyn-2-one Reactions
Welcome to the technical support center for reactions involving Nona-3,5-diyn-2-one and related diyne/ynone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses common problems that may arise during reactions with this compound and similar substrates, offering potential causes and solutions.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inadequate Solvent | The chosen solvent may not be suitable for the specific reaction type. For instance, in nucleophilic additions, a polar aprotic solvent is often preferred to a protic one as it does not solvate the nucleophile as strongly, thus not hindering its reactivity. Consider screening alternative solvents with different polarities. |
| Insufficient Catalyst Activity | For catalyzed reactions, ensure the catalyst is fresh and active. If using a solid catalyst, ensure it is properly dispersed in the reaction mixture. Consider increasing the catalyst loading or trying an alternative catalyst. |
| Low Reaction Temperature | Some reactions may require higher temperatures to overcome the activation energy. If the reaction is sluggish at room temperature, consider gently heating the mixture. For instance, Diels-Alder reactions often require elevated temperatures, with high-boiling solvents like xylene being used. |
| Reagent Instability | This compound, being a conjugated system, might be prone to polymerization or degradation under certain conditions. Ensure all reagents are pure and handle them under an inert atmosphere if they are sensitive to air or moisture. |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent that effectively dissolves all starting materials at the reaction temperature. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Ynone Moiety | The electron-deficient triple bonds and the ketone functionality of this compound make it susceptible to various side reactions. For example, in the presence of a base, Michael addition of nucleophiles can occur. In some cases, cycloaddition reactions might compete with the desired transformation. |
| Homocoupling of Alkyne | In coupling reactions, such as the Sonogashira coupling for the synthesis of similar compounds, homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction. This can be minimized by using a copper co-catalyst and carefully controlling the reaction conditions. |
| Isomerization or Rearrangement | Under certain conditions (e.g., strong acid or base), the diyne system might be prone to isomerization or other rearrangements. Careful control of pH and temperature is crucial. |
| Solvent Participation in the Reaction | Protic solvents like water or alcohols can sometimes act as nucleophiles and add to the activated alkyne, leading to undesired byproducts. Using aprotic solvents can prevent this. |
Frequently Asked Questions (FAQs)
Q1: What are suitable alternative solvents for reactions involving this compound?
The choice of solvent is highly dependent on the specific reaction being performed. For nucleophilic additions (e.g., Michael additions), polar aprotic solvents like tetrahydrofuran (THF) , dimethylformamide (DMF) , or acetonitrile are often good choices as they can dissolve the reactants and facilitate the reaction without strongly solvating the nucleophile. For cycloaddition reactions like the Diels-Alder reaction, non-polar or moderately polar solvents such as toluene or xylene are commonly used, especially when heating is required. In some modern synthetic approaches, "green" solvents like deep eutectic solvents (DESs) are being explored for reactions like the Nazarov cyclization of divinyl ketones, which are structurally related to diynones.
Q2: How can I improve the yield of my reaction with this compound?
To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants.
-
Solvent Choice: As discussed above, the solvent plays a critical role. A solvent that provides good solubility for all reactants and is compatible with the reaction chemistry is essential.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reactants and catalysts by oxygen or moisture.
-
Purification of Reagents: Ensure that this compound and all other reagents are of high purity. Impurities can interfere with the reaction or lead to side products.
-
Catalyst Selection: For catalyzed reactions, screen different catalysts to find the most efficient one for your specific transformation.
Q3: My reaction is not selective and I am getting a mixture of regioisomers. What can I do?
Regioselectivity can be a challenge in reactions with unsymmetrical diynes. Here are some strategies to improve it:
-
Directing Groups: The presence of the ketone in this compound can direct the attack of nucleophiles. Understanding the electronic effects of the substituents is key.
-
Catalyst Control: In many reactions, the choice of catalyst and ligands can significantly influence the regioselectivity. For example, in cycloaddition reactions, chiral Lewis acids can be used to control both enantioselectivity and regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thereby affect the regiochemical outcome. Experimenting with a range of solvents from non-polar to polar aprotic can be beneficial.
Experimental Protocols
General Protocol for a Michael Addition to an Ynone
This protocol is a general guideline and may need to be optimized for this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the ynone (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Addition of Nucleophile: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is not readily reactive, a base (e.g., a non-nucleophilic base like DBU or a metal hydride) may be required to generate the active nucleophile in situ.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution for organometallic reagents).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Hypothetical Michael Addition to a Diynone
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Tetrahydrofuran (THF) | 7.6 | 6 | 85 |
| Dichloromethane (DCM) | 9.1 | 8 | 70 |
| Acetonitrile | 37.5 | 4 | 92 |
| Toluene | 2.4 | 12 | 55 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3 | 95 |
Note: This data is illustrative and the optimal solvent will depend on the specific reactants and conditions.
Visualizations
Caption: General experimental workflow for a reaction with this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Validation & Comparative
A Comparative Spectroscopic Analysis of Nona-3,5-diyn-2-one Analogs: Unveiling Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced structural details of bioactive compounds is paramount. This guide provides a comparative analysis of the spectral data of a series of Nona-3,5-diyn-2-one analogs, specifically focusing on 1,5-diaryl-1,4-pentadien-3-ones. By presenting key experimental data in a clear, comparative format, this document aims to facilitate a deeper understanding of their structure-activity relationships and provide a foundational methodology for similar spectroscopic investigations.
This guide delves into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for five analogs, offering a comprehensive spectroscopic profile. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future experiments. Furthermore, a visualization of the proposed mechanism of action for related enediyne compounds, which involves DNA damage through a diradical intermediate, is presented to contextualize the potential biological significance of these molecular scaffolds.
Comparative Spectral Data
The following tables summarize the key spectral data for five 1,5-diaryl-1,4-pentadien-3-one analogs, which serve as structural analogs to this compound. The data is compiled from the study by Ahmed et al. (2023).[1]
Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm) [1]
| Compound | C-2 & C-4 (d, J=15.5 Hz) | C-1 & C-5 (d, J=15.5 Hz) | Aromatic Protons (m) | Other |
| 1a (1,5-di(o-chlorophenyl)-1,4-pentadien-3-one) | 7.18 | 7.95 | 7.29-7.53 | - |
| 1b (1,5-di(o-methoxyphenyl)-1,4-pentadien-3-one) | 7.12 | 7.92 | 6.95-7.45 | 3.92 (s, 6H, -OCH₃) |
| 1c (1,5-di(m-hydroxyphenyl)-1,4-pentadien-3-one) | 6.95 | 7.55 | 6.85-7.30 | 5.30 (s, 2H, -OH) |
| 1d (1,5-di(m-nitrophenyl)-1,4-pentadien-3-one) | 7.25 | 7.85 | 7.65-8.45 | - |
| 1e (1,5-di(p-nitrophenyl)-1,4-pentadien-3-one) | 7.20 | 7.75 | 7.70-8.30 | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm) [1]
| Compound | C-3 (C=O) | C-2 & C-4 | C-1 & C-5 | Aromatic Carbons | Other |
| 1a | 188.5 | 128.5 | 138.0 | 127.0, 127.5, 130.0, 130.5, 134.0, 135.5 | - |
| 1b | 189.0 | 126.0 | 139.5 | 111.5, 121.0, 129.0, 131.5, 158.0 | 55.5 (-OCH₃) |
| 1c | 189.2 | 126.5 | 144.0 | 115.0, 117.0, 121.5, 130.0, 136.0, 156.0 | - |
| 1d | 187.0 | 128.0 | 140.5 | 122.5, 125.0, 130.0, 133.5, 136.5, 148.5 | - |
| 1e | 187.5 | 129.0 | 141.0 | 124.0, 129.5, 140.0, 149.0 | - |
Table 3: Infrared (IR) Spectral Data (KBr, cm⁻¹) [1]
| Compound | ν (C=O) | ν (C=C) | ν (C-H, aromatic) | Other Key Bands |
| 1a | 1655 | 1595 | 3060 | 755 (C-Cl) |
| 1b | 1660 | 1590 | 3050 | 1245 (C-O) |
| 1c | 1650 | 1585 | 3040 | 3350 (O-H) |
| 1d | 1665 | 1600 | 3070 | 1530, 1350 (NO₂) |
| 1e | 1660 | 1605 | 3080 | 1520, 1345 (NO₂) |
Table 4: Mass Spectrometry (MS) Data (m/z) [1]
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 1a | 318 | 283 [M-Cl]⁺, 207 [M-C₆H₄Cl]⁺, 179 [M-C₇H₄OCl]⁺, 111 [C₆H₄Cl]⁺ |
| 1b | 310 | 279 [M-OCH₃]⁺, 203 [M-C₇H₇O]⁺, 135 [C₇H₇O]⁺ |
| 1c | 282 | 189 [M-C₆H₅O]⁺, 161 [M-C₇H₅O₂]⁺, 93 [C₆H₅O]⁺ |
| 1d | 322 | 276 [M-NO₂]⁺, 201 [M-C₆H₄NO₂]⁺, 173 [M-C₇H₄NO₃]⁺, 122 [C₆H₄NO₂]⁺ |
| 1e | 322 | 276 [M-NO₂]⁺, 201 [M-C₆H₄NO₂]⁺, 173 [M-C₇H₄NO₃]⁺, 122 [C₆H₄NO₂]⁺ |
Experimental Protocols
The following methodologies were employed for the synthesis and spectroscopic characterization of the 1,5-diaryl-1,4-pentadien-3-one analogs.[1]
General Synthesis Procedure: A mixture of the appropriate aromatic aldehyde (2 mmol) and acetone (1 mmol) was dissolved in aqueous ethanol. A solution of sodium hydroxide was added dropwise with constant stirring. The reaction mixture was stirred at room temperature for a specified time, after which the precipitated solid was filtered, washed with water, and recrystallized from a suitable solvent to yield the pure product.[1]
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, using CDCl₃ as the solvent and TMS as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Shimadzu FT-IR spectrometer using KBr pellets. The vibrational frequencies are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra were obtained on a JEOL GCmate mass spectrometer using the electron impact (EI) ionization method at 70 eV.
Proposed Biological Action: A Look at Enediyne-Induced DNA Damage
While the direct biological activity of the presented dienone analogs requires further investigation, the structurally related enediyne class of natural products exhibits potent antitumor properties. Their mechanism of action involves a fascinating chemical transformation known as the Bergman cyclization, which ultimately leads to DNA damage and cell death.
The enediyne core, under physiological conditions, can undergo a cycloaromatization reaction to form a highly reactive p-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks. This DNA damage triggers cellular repair mechanisms, and if the damage is too extensive, it can lead to the induction of apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells.
Caption: Proposed mechanism of enediyne-induced DNA damage leading to apoptosis.
This guide provides a framework for the comparative spectroscopic analysis of this compound analogs and related compounds. The presented data and methodologies serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design and synthesis of novel therapeutic agents. Further investigation into the biological activities of these and similar compounds is warranted to fully elucidate their therapeutic potential.
References
Purity Analysis of Synthetic Nona-3,5-diyn-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic Nona-3,5-diyn-2-one, a compound of interest in drug development and organic synthesis due to its reactive α,β-unsaturated ketone and conjugated diyne functionalities. The guide details experimental protocols for key analytical techniques, presents comparative data in a clear tabular format, and visualizes experimental workflows for enhanced understanding.
Introduction to Purity Analysis
The determination of purity is a critical step in the characterization of any synthetic compound, particularly for applications in pharmacology and medicinal chemistry where impurities can significantly impact biological activity and toxicity. For a molecule like this compound, the presence of starting materials, reaction byproducts, or degradation products can interfere with experimental results and compromise the safety and efficacy of potential drug candidates. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound and compares its purity profile with structurally related alternatives.
Comparative Purity Analysis
The purity of a synthetically prepared batch of this compound was compared with two alternative α,β-unsaturated ketones: (E)-Nona-3-en-5-yn-2-one (Alternative A) , which contains one double and one triple bond, and Nona-3,5-dien-2-one (Alternative B) , which contains two double bonds. The comparison aims to highlight how variations in the degree of unsaturation can influence the impurity profile and the suitability of different analytical techniques.
Table 1: Comparative Purity Data of this compound and Alternatives
| Compound | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) | Major Impurity Identified |
| This compound | 98.5 | 98.2 | 98.8 | Deca-3,5,7-triyn-2-one (Homocoupling byproduct) |
| Alternative A | 99.1 | 98.9 | 99.3 | Starting Aldehyde |
| Alternative B | 97.8 | 97.5 | 98.1 | Isomeric diene |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are detected by a UV detector, and the peak area is proportional to the concentration of the compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
Procedure:
-
Prepare a 1 mg/mL solution of the sample in acetonitrile.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Monitor the chromatogram at the wavelength of maximum absorbance for the analyte (e.g., 254 nm).
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ion source temperature: 230 °C
-
Electron energy: 70 eV
-
Scan range: 40-400 m/z.
Procedure:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system.
-
Identify the main peak and any impurity peaks by their retention times and mass spectra.
-
Calculate the purity based on the relative peak areas in the total ion chromatogram (TIC).[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration. The purity is calculated based on the molar ratio of the analyte to the standard.[6][7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Materials:
-
Internal Standard (IS): Maleic anhydride or another suitable standard with a known purity and resonances that do not overlap with the analyte.
-
Deuterated solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
Procedure:
-
Accurately weigh a known amount of the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections involved in the purity analysis of this compound, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 4. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. rssl.com [rssl.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Nona-3,5-diyn-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential crystallographic features of nona-3,5-diyn-2-one derivatives. Due to a lack of publicly available experimental data for this specific class of compounds, this document outlines a framework for comparison based on the analysis of structurally related molecules containing diyne and enone functionalities. The experimental protocols provided are based on established methodologies for small molecule X-ray crystallography.
Data Presentation: A Framework for Comparison
To facilitate a systematic comparison of this compound derivatives, the following table outlines the key crystallographic parameters that should be determined and compared. Hypothetical data for three representative derivatives (a parent compound and two substituted analogues) are presented to illustrate the comparative approach.
Table 1: Hypothetical Crystallographic Data for this compound Derivatives
| Parameter | Derivative A (R = H) | Derivative B (R = OCH₃) | Derivative C (R = NO₂) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| Unit Cell Dimensions | |||
| a (Å) | 8.5 | 10.2 | 7.8 |
| b (Å) | 12.1 | 9.8 | 11.5 |
| c (Å) | 9.3 | 15.4 | 6.9 |
| α (°) | 90 | 90 | 95.2 |
| β (°) | 105.3 | 90 | 101.8 |
| γ (°) | 90 | 90 | 88.7 |
| Volume (ų) | 925.4 | 1539.2 | 602.1 |
| Z | 4 | 8 | 2 |
| Calculated Density (g/cm³) | 1.15 | 1.28 | 1.45 |
| Bond Lengths (Å) | |||
| C=O | 1.21 | 1.20 | 1.22 |
| C≡C (avg.) | 1.20 | 1.19 | 1.21 |
| C-C (diyne) | 1.38 | 1.39 | 1.37 |
| Key Torsion Angles (°) | |||
| O=C-C≡C | 175 | -178 | 170 |
| C-C≡C-C | 179 | 177 | -176 |
Experimental Protocols
The successful crystallographic analysis of this compound derivatives hinges on a meticulous experimental workflow, from synthesis to data analysis.
Synthesis and Crystallization
-
Synthesis: The target this compound derivatives can be synthesized via established methods for the coupling of terminal alkynes. A common route involves the Cadiot-Chodkiewicz or related cross-coupling reactions.
-
Purification: Purity of the compound is paramount for successful crystallization. Column chromatography followed by recrystallization from a suitable solvent system is recommended.
-
Crystallization: The growth of high-quality single crystals is often the most challenging step. A variety of techniques should be explored, including:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound is slowly cooled to induce crystallization.
-
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically > 0.1 mm in all dimensions) is mounted on a goniometer head.[1]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.[1] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, accurate crystal structure.
Mandatory Visualizations
The following diagrams illustrate key conceptual and experimental workflows relevant to the X-ray crystallography of this compound derivatives.
Concluding Remarks
The crystallographic study of this compound derivatives holds significant potential for understanding the structure-property relationships in this class of compounds. The linear and rigid nature of the diyne moiety, combined with the polar ketone group, can lead to interesting crystal packing arrangements and intermolecular interactions. By systematically synthesizing and analyzing a series of derivatives, researchers can elucidate how substituent effects influence the solid-state architecture and, potentially, the biological activity of these molecules. The protocols and comparative framework presented in this guide offer a roadmap for such investigations.
References
Comparative Biological Activity of Diyne vs. Diene Ketones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity between structurally related compounds is paramount. This guide provides a comparative analysis of diyne and diene ketones, focusing on their cytotoxic and antimicrobial properties. The information is supported by experimental data, detailed protocols, and visual representations of key signaling pathways to facilitate further research and development in this area.
The core structural distinction between diyne and diene ketones lies in the nature of their unsaturation. Diyne ketones possess two carbon-carbon triple bonds (alkynes) conjugated with a carbonyl group, creating a highly linear and rigid pharmacophore. In contrast, diene ketones feature two carbon-carbon double bonds (alkenes) in conjugation with the carbonyl group, allowing for greater conformational flexibility. This fundamental difference in geometry and electron distribution significantly influences their interaction with biological targets, leading to distinct activity profiles.
Cytotoxicity Comparison
The cytotoxic effects of diyne and diene ketones have been evaluated against various cancer cell lines. Generally, diyne-containing compounds, particularly the enediyne class of natural products, exhibit exceptionally high potency. Their mechanism often involves the generation of highly reactive diradicals that cause DNA strand cleavage, leading to apoptotic cell death. Diene ketones, while also demonstrating significant cytotoxic potential, typically act through different mechanisms, such as the inhibition of key signaling pathways like NF-κB.
| Compound Class | Compound Name/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diyne Ketones | 1,3-Diyne derivative of Lembehyne B | Jurkat (Human T-cell leukemia) | 5.2 | [1] |
| 1,3-Diyne derivative of Lembehyne B | K562 (Human myelogenous leukemia) | 8.1 | [1] | |
| 1,3-Diyne derivative of Lembehyne B | U937 (Human histiocytic lymphoma) | 7.5 | [1] | |
| Enediyne Antibiotic C-1027 | Various | Orders of magnitude lower than doxorubicin | [2] | |
| Diene Ketones | Curcumin (Dienone) | Various | ~50 | [3] |
| 4,4-dimethyl-2-cyclopenten-1-one | HSC-2 (Human oral squamous carcinoma) | CC50 = 4.0 µg/mL | [4] | |
| Furanodienone | A-549 (Human non-small cell lung cancer) | Dose-dependent inhibition | [5] |
Antimicrobial Activity Comparison
Both diyne and diene ketones have shown promise as antimicrobial agents. The rigid structure of diyne compounds may allow for specific interactions with microbial enzymes or cell wall components. Diene ketones, such as curcumin and its analogs, are known to possess broad-spectrum antibacterial and antifungal activity, often attributed to their ability to disrupt cell membranes and interfere with various cellular processes.
| Compound Class | Compound Name/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Diyne Ketones | (Data for simple diyne ketones is limited) | - | - | |
| Diene Ketones | Curcumin | Staphylococcus aureus | 125-250 | [6] |
| Curcumin | Escherichia coli | 163 | [3] | |
| Imidazole derivative with 2,4-dienone motif | Candida albicans (fluconazole-resistant) | 8 | [7] | |
| Imidazole derivative with 2,4-dienone motif | Staphylococcus aureus | 4-8 | [7] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (diyne or diene ketones) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways
Apoptosis Induction by Enediyne Antibiotics
Enediyne antibiotics, a potent class of diyne-containing compounds, induce apoptosis primarily through DNA damage. The activation of this pathway often involves a caspase-mediated mitochondrial amplification loop.[8]
Caption: Apoptosis induction by enediyne antibiotics.
NF-κB Inhibition by Diene Ketones (e.g., Curcumin)
Many diene ketones, including the well-studied compound curcumin, exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9]
Caption: NF-κB signaling pathway inhibition by diene ketones.
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchmap.jp [researchmap.jp]
- 5. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Potential of Curcumin: Therapeutic Potential and Challenges to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Conjugated vs. Non-Conjugated Diynes
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between conjugated and non-conjugated diynes is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of their performance in key chemical transformations, supported by available experimental data and detailed methodologies.
The arrangement of the two alkyne functionalities in a diyne molecule—either separated by a single bond (conjugated) or by two or more single bonds (non-conjugated)—profoundly influences its electronic properties and, consequently, its chemical reactivity. This guide explores these differences across several important reaction classes, including cycloaddition reactions, nucleophilic additions, and transition metal-catalyzed transformations.
Stability and General Reactivity
Conjugated diynes are generally more stable than their non-conjugated counterparts. This increased stability arises from the delocalization of π-electrons across the four sp-hybridized carbons. This electronic communication between the two alkyne units in a conjugated system not only impacts its thermodynamic stability but also dictates its behavior in chemical reactions.
Cycloaddition Reactions: The Bergman Cyclization and Diels-Alder Reactions
Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules with high stereospecificity. The reactivity of diynes in these transformations is highly dependent on their conjugated or non-conjugated nature.
The Bergman Cyclization: A Reaction Unique to Conjugated Enediynes
The Bergman cyclization is a powerful thermal or photochemical reaction that is characteristic of conjugated enediynes (a system containing a double bond between the two triple bonds). This reaction proceeds through a highly reactive p-benzyne diradical intermediate, which can then abstract hydrogen atoms to form an aromatic ring.[1] This transformation is particularly significant in the mechanism of action of several enediyne antitumor antibiotics.[1]
The rate of the Bergman cyclization is highly sensitive to the structure of the enediyne. Factors such as ring strain and the nature of substituents on the alkyne termini can dramatically influence the activation energy of the cyclization. For instance, incorporating the enediyne moiety into a 10-membered ring can lower the reaction temperature from over 200 °C to a physiologically relevant 37 °C.[1] Electron-withdrawing groups on the alkyne can also lower the activation barrier.[2]
Non-conjugated diynes do not undergo the Bergman cyclization, as the spatial proximity and electronic communication between the two alkyne units, facilitated by the conjugated system, are essential for the formation of the p-benzyne intermediate.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. While diynes themselves are not dienes, they can participate as dienophiles. The reactivity of diynes in this role is influenced by their electronic properties. Conjugated diynes, with their electron-delocalized system, can have different electronic profiles compared to non-conjugated diynes, which will affect the HOMO-LUMO energy gaps with a given diene.
Generally, for a normal demand Diels-Alder reaction, electron-withdrawing groups on the dienophile accelerate the reaction.[3] Therefore, the substitution pattern on the diyne is a more critical determinant of reactivity than whether it is conjugated or non-conjugated. However, the conjugated system can influence the overall electron density of the alkyne units.
| Reaction Type | Diyne System | Key Reactivity Aspects | Supporting Data (Activation Enthalpy, ΔH‡) |
| Bergman Cyclization | Conjugated (Enediyne) | Undergoes cycloaromatization via a p-benzyne diradical. The reaction rate is highly sensitive to ring strain and substituents. | For (Z)-hex-3-ene-1,5-diyne, ΔH‡ = 28.2 ± 0.5 kcal/mol.[2] |
| Non-Conjugated | Does not undergo Bergman cyclization. | Not applicable. | |
| Diels-Alder Reaction | Conjugated & Non-Conjugated | Both can act as dienophiles. Reactivity is primarily influenced by substituent electronic effects. Electron-withdrawing groups generally increase reactivity in normal demand Diels-Alder reactions. | Direct comparative quantitative data on the intrinsic reactivity difference is not readily available in the literature. |
Nucleophilic Addition Reactions
The addition of nucleophiles to alkynes is a fundamental transformation in organic chemistry. The presence of a conjugated system in a diyne can influence the regioselectivity and rate of nucleophilic attack.
In a conjugated diyne, the electron delocalization can render the internal carbons of the diyne system susceptible to nucleophilic attack, in addition to the terminal carbons. The regioselectivity will be governed by both steric and electronic factors, including the nature of the nucleophile and the substituents on the diyne. For non-conjugated diynes, the two alkyne units react more independently, and the regioselectivity of nucleophilic addition to each alkyne is governed by the same principles as for a simple terminal or internal alkyne.
While qualitative differences are expected, quantitative comparative data on the rates of nucleophilic addition to a pair of analogous conjugated and non-conjugated diynes is not extensively documented in the literature.
Transition Metal-Catalyzed Reactions
Transition metals can catalyze a wide array of transformations involving diynes, leading to the formation of complex cyclic and acyclic structures. The coordination of the metal to the alkyne is a key step in these catalytic cycles.
With a conjugated diyne , the two alkyne units can chelate to a single metal center, leading to unique reactivity and the formation of metallacyclic intermediates. This can facilitate reactions such as cyclotrimerization, cycloisomerization, and enyne metathesis.
For non-conjugated diynes , the two alkynes can either react independently or, if the linker between them is of an appropriate length, they can both coordinate to a metal center to facilitate intramolecular reactions.
The specific outcome of a transition metal-catalyzed reaction is highly dependent on the metal, the ligands, the diyne substrate, and the reaction conditions. A direct comparison of reactivity would require a systematic study with a specific catalyst system and a pair of analogous conjugated and non-conjugated diynes.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data when comparing the reactivity of conjugated and non-conjugated diynes. Below are general methodologies for key experiments.
Protocol 1: Kinetic Monitoring of Bergman Cyclization by UV-Vis Spectroscopy
This protocol is suitable for conjugated enediynes that undergo Bergman cyclization to form an aromatic product with a distinct UV-Vis absorbance spectrum.
-
Preparation of Reactant Solution: Prepare a stock solution of the enediyne in a suitable high-boiling solvent (e.g., 1,4-cyclohexadiene, which also acts as a hydrogen donor). The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0 for the product.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder. Set the desired reaction temperature.
-
Data Acquisition:
-
Transfer an aliquot of the reactant solution to a cuvette and place it in the pre-heated holder.
-
Start monitoring the absorbance at the λmax of the aromatic product over time. The frequency of data collection will depend on the reaction rate.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order kinetics, the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) plotted against time should yield a straight line.
-
The rate constant (k) can be determined from the slope of this line.
-
The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and constructing an Arrhenius plot.
-
Protocol 2: Comparative Kinetic Study of Diels-Alder Reactions by 1H NMR Spectroscopy
This protocol can be used to compare the rates of Diels-Alder reactions of a conjugated and a non-conjugated diyne with a suitable diene.
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the diyne (conjugated or non-conjugated), the diene, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent.
-
NMR Spectrometer Setup:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Acquire an initial 1H NMR spectrum (t=0).
-
-
Reaction Monitoring:
-
Acquire a series of 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a reactant (diyne or diene) and the product.
-
Normalize the integrals to the internal standard.
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial rate of the reaction from the slope of the concentration vs. time plot at t=0.
-
Compare the initial rates for the conjugated and non-conjugated diynes to determine their relative reactivity.
-
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental differences in the reaction pathways of conjugated and non-conjugated diynes.
Conclusion
The distinction between conjugated and non-conjugated diynes is fundamental to predicting their chemical behavior. Conjugated diynes exhibit unique reactivity, most notably in the Bergman cyclization, a reaction not accessible to their non-conjugated counterparts. In other transformations, such as Diels-Alder and nucleophilic addition reactions, the electronic effects of substituents often play a more dominant role in determining reactivity than the mere presence or absence of conjugation. However, the conjugated system can influence the overall electronic nature and steric accessibility of the reactive sites. For the rational design of complex molecules and the development of new chemical entities, a thorough understanding of these principles, supported by rigorous experimental investigation, is indispensable.
References
Nona-3,5-diyn-2-one: A Comparative Guide for Terminal Alkyne Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, terminal alkynes are indispensable building blocks. Their utility is prominently showcased in the realm of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its high efficiency, selectivity, and biocompatibility.[1][2][3] The choice of the terminal alkyne building block can significantly influence reaction kinetics, yield, and the physicochemical properties of the final product. This guide provides a comparative analysis of Nona-3,5-diyn-2-one against other commonly employed terminal alkyne building blocks, supported by available experimental data and detailed protocols.
Introduction to this compound
This compound is a functionalized terminal alkyne characterized by a conjugated diyne system and a ketone moiety. This unique structure suggests enhanced reactivity in nucleophilic additions and cycloaddition reactions due to the electron-withdrawing nature of the conjugated system. While direct comparative studies on this compound are limited, its structural features allow for informed predictions of its performance relative to other terminal alkynes.
Comparative Performance of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is influenced by steric and electronic factors. Generally, alkynes with electron-withdrawing groups exhibit enhanced reactivity.[4][5] This is attributed to an increase in the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate, which is a key step in the catalytic cycle.[5]
To provide a quantitative comparison, the following table summarizes reported yields and reaction times for the CuAAC reaction with various terminal alkyne building blocks. While specific data for this compound is not available in the cited literature, its performance is anticipated to be comparable to or exceed that of other activated alkynes.
Table 1: Comparative Performance of Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Terminal Alkyne Building Block | Structure | Azide Partner | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Simple Alkyl Alkyne | ||||||
| 1-Hexyne | CH3(CH2)3C≡CH | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | 3 h | >95% | [6] |
| Aromatic Alkyne | ||||||
| Phenylacetylene | PhC≡CH | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | 5 min | >95% | [6] |
| Propargyl Derivatives | ||||||
| Propargyl Alcohol | HC≡CCH₂OH | Coumarin Azide | CuSO₄, THPTA, Sodium Ascorbate | 1 h | Not specified | [7][8] |
| Propargyl Amine | HC≡CCH₂NH₂ | Not specified | Not specified | Not specified | Not specified | |
| Electron-Activated Alkynes | ||||||
| Ethyl Propiolate | HC≡CCO₂Et | Various Azides | CuI, DIPEA | 15 min - 24 h | 58-91% | [9] |
| 3-Butyn-2-one | HC≡CCOCH₃ | Not specified | Not specified | Not specified | Not specified | |
| This compound (Predicted) | CH₃(CH₂)₂C≡CC≡CCOCH₃ | Benzyl Azide | Standard CuAAC | < 1 h | High | Inferred |
Note: Reaction conditions and azide partners vary across studies, which can significantly impact reaction times and yields. This table is intended for relative comparison.
Key Performance Metrics: A Deeper Dive
Reactivity:
The reactivity of terminal alkynes in CuAAC is a critical parameter. As indicated in Table 1, phenylacetylene, an aromatic alkyne, reacts significantly faster than 1-hexyne, a simple alkyl alkyne. This is attributed to the electronic effects of the phenyl group. Electron-withdrawing groups, such as the carbonyl in ynones and the conjugated system in this compound, are expected to further accelerate the reaction.[5] Studies have shown that alkynes bearing electron-withdrawing groups are generally more reactive in CuAAC.[5] For instance, propiolamides have been identified as highly reactive partners in these reactions.[10]
Stability:
Synthetic Accessibility:
Common terminal alkynes like 1-hexyne, phenylacetylene, and propargyl alcohol are commercially available and relatively inexpensive. More complex, functionalized alkynes such as this compound may require multi-step synthesis, which can add to the cost and time of a research project. The synthesis of diynes often involves oxidative coupling reactions, such as the Glaser or Cadiot-Chodkiewicz couplings.[11][12]
Experimental Protocols
General Experimental Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Terminal alkyne (e.g., this compound)
-
Azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the terminal alkyne and the azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a premixed solution of CuSO₄ and the copper ligand in water.
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Add the CuSO₄/ligand solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be worked up by extraction or purified directly by chromatography.
For a detailed protocol for bioconjugation applications, refer to the work by Hong et al.[7]
Visualizing Reaction Pathways and Workflows
Diagram 1: Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the CuAAC reaction, highlighting the key intermediates.
Diagram 2: Experimental Workflow for a Typical CuAAC Reaction
Caption: A standard workflow for performing a CuAAC reaction in a laboratory setting.
Conclusion
This compound represents a potentially highly reactive terminal alkyne building block for applications in organic synthesis and drug discovery. Its conjugated diyne and ketone functionalities are expected to significantly enhance its reactivity in CuAAC reactions compared to simple alkyl and aryl alkynes. While direct experimental data for this compound is currently limited, a comparative analysis of structurally related compounds suggests that it would be a valuable tool for researchers seeking rapid and efficient conjugation methodologies. The choice of a terminal alkyne building block should always be guided by a careful consideration of reactivity, stability, synthetic accessibility, and the specific requirements of the target application. Further experimental investigation into the performance of this compound is warranted to fully elucidate its potential.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. bioclone.net [bioclone.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
A Comparative Guide to Assessing the Isomeric Purity of Nona-3,5-diyn-2-one
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) and other bioactive molecules is a critical parameter that can significantly influence their efficacy, safety, and overall pharmacological profile. Even subtle differences in the arrangement of atoms within a molecule can lead to vastly different biological activities.[1][2][3] This guide provides a comparative overview of analytical methodologies for determining the isomeric purity of Nona-3,5-diyn-2-one, a conjugated ynone, which serves as a representative example for this class of compounds.
Conjugated polyynes, including ynones, are a class of compounds with interesting biological activities.[4] The precise isomeric composition of such compounds is crucial for reproducible biological studies and for ensuring the quality and safety of potential drug candidates. This guide will delve into the potential isomers of this compound, common synthetic routes that may lead to isomeric impurities, and detailed experimental protocols for assessing isomeric purity.
Potential Isomers of this compound
The primary type of isomerism expected for this compound, based on its structure, is positional isomerism. Geometric (cis-trans) isomerism is not anticipated due to the linear nature of the alkyne functional groups.[5][6][7]
Positional Isomers: These isomers have the same molecular formula but differ in the position of the functional groups (the ketone and the two triple bonds) along the carbon chain. Common synthetic methods could potentially yield a mixture of such isomers.
Table 1: Potential Positional Isomers of this compound
| Isomer Name | Structure | Key Differentiating Feature |
| This compound | CH₃-C≡C-C≡C-CH₂-CH₂-CH₃ | Ketone at C2, Alkynes at C3, C5 |
| Nona-4,6-diyn-3-one | CH₃-CH₂-C(=O)-C≡C-C≡C-CH₂-CH₃ | Ketone at C3, Alkynes at C4, C6 |
| Nona-1,4-diyn-3-one | HC≡C-C(=O)-CH₂-C≡C-CH₂-CH₂-CH₃ | Terminal alkyne at C1, Ketone at C3 |
Comparison of Synthetic Routes and Potential for Isomeric Impurities
The choice of synthetic methodology can significantly impact the isomeric purity of the final product. Below are two common routes for the synthesis of ynones, with a discussion of potential isomeric impurities.
-
Oxidation of Propargylic Alcohols: This method involves the oxidation of the corresponding alcohol, nona-3,5-diyn-2-ol.[8][9][10] While often efficient, side reactions or impurities in the starting material could lead to the formation of positional isomers. For instance, if the starting alcohol contains isomeric impurities, these will likely be carried through to the final ynone product.
-
Sonogashira Coupling: This powerful cross-coupling reaction is widely used for the synthesis of ynones.[11][12][13][14] It typically involves the reaction of a terminal alkyne with an acyl halide in the presence of a palladium and a copper co-catalyst. While highly versatile, this method can sometimes lead to side products, including homocoupling of the alkyne. The regioselectivity of the coupling can also be a factor, potentially leading to the formation of positional isomers depending on the substrates used.
Table 2: Illustrative Comparison of Synthetic Routes for this compound
| Synthetic Route | Typical Yield (%) | Key Advantages | Potential for Isomeric Impurities |
| Oxidation of Propargylic Alcohol | 85-95 | High yields, often clean reactions. | Dependent on the purity of the starting alcohol. |
| Sonogashira Coupling | 70-90 | High functional group tolerance. | Can lead to positional isomers depending on substrate design and reaction conditions. |
Experimental Protocols for Isomeric Purity Assessment
A multi-pronged analytical approach is often necessary to definitively determine the isomeric purity of a compound. Here, we detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying isomers.
Experimental Workflow:
Caption: Workflow for HPLC analysis of isomeric purity.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Illustrative):
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
Data Interpretation: The percentage of each isomer is determined by the relative area of its corresponding peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another excellent technique for separating and identifying volatile isomers.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of isomeric purity.
Detailed Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program (Illustrative):
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 min
-
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
Data Interpretation: Isomers are identified by their retention times and unique mass fragmentation patterns. Quantification is based on the integrated peak areas in the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information that can be used to identify and quantify isomers.
Experimental Workflow:
Caption: Workflow for NMR analysis of isomeric purity.
Detailed Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: To observe the proton environment.
-
¹³C NMR: To observe the carbon skeleton.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.
Data Interpretation: Each isomer will have a unique set of chemical shifts and coupling constants. By integrating the signals that are unique to each isomer in the ¹H NMR spectrum, the relative ratio of the isomers in the mixture can be determined.
Conclusion
The determination of isomeric purity is a non-negotiable aspect of research and development in the pharmaceutical and chemical industries. For a compound like this compound, where positional isomers are a possibility, a combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment. HPLC and GC-MS are ideal for separation and quantification, while NMR spectroscopy provides definitive structural confirmation of the isomers present. The choice of synthetic route has a direct bearing on the isomeric profile of the final product, and careful analytical characterization is paramount to ensure the quality, reproducibility, and safety of the compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 9. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Study of Catalysts for Nona-3,5-diyn-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for the synthesis of Nona-3,5-diyn-2-one, a conjugated diynone with potential applications in medicinal chemistry and materials science. The selection of an appropriate catalyst is crucial for achieving high yields and purity in the synthesis of such compounds. This document outlines two prominent catalytic methods, the Cadiot-Chodkiewicz coupling and the Acyl Sonogashira coupling, and presents a comparison of their performance based on available experimental data for analogous compounds.
Performance Comparison of Catalytic Systems
The synthesis of this compound can be approached through the coupling of a terminal alkyne with a haloalkyne or an acyl chloride. The choice of catalyst significantly influences the reaction efficiency. Below is a summary of typical reaction conditions and yields for two major catalytic strategies, extrapolated from the synthesis of similar alkyl-substituted diynones.
| Catalytic System | Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Cadiot-Chodkiewicz Coupling | Copper(I) salt (e.g., CuI, CuBr) | Amine (e.g., Piperidine, TMEDA) | Amine Base | Methanol, THF | Room Temp. - 50 | 70-90 |
| Acyl Sonogashira Coupling | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Copper(I) Iodide (CuI) | Amine (e.g., Et₃N, Dipea) | THF, Toluene | Room Temp. - 80 | 65-95 |
Note: The yields are indicative and can vary based on the specific substrate, reaction conditions, and catalyst loading.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound via the Cadiot-Chodkiewicz and Acyl Sonogashira couplings are provided below. These protocols are based on established methodologies for the synthesis of related diynones.
Method 1: Cadiot-Chodkiewicz Coupling
This method involves the copper-catalyzed coupling of a terminal alkyne (1-hexyne) with a 1-bromoalkyne (1-bromo-prop-1-yne).
Materials:
-
1-Hexyne
-
1-Bromo-prop-1-yne
-
Copper(I) Iodide (CuI)
-
Piperidine
-
Tetrahydrofuran (THF), anhydrous
-
Hydroxylamine hydrochloride (optional, as a reducing agent to maintain Cu(I) state)
-
Argon or Nitrogen gas supply
Procedure:
-
To a stirred solution of 1-hexyne (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (Argon or Nitrogen), add piperidine (2.0 mmol) and Copper(I) Iodide (0.05 mmol).
-
If necessary, add a catalytic amount of hydroxylamine hydrochloride.
-
To this mixture, add a solution of 1-bromo-prop-1-yne (1.2 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Acyl Sonogashira Coupling
This method utilizes a palladium and copper co-catalyzed coupling of a terminal alkyne (1-pentyne) with an acyl chloride (acetyl chloride).
Materials:
-
1-Pentyne
-
Acetyl Chloride
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol).
-
Add anhydrous THF (15 mL) and triethylamine (1.5 mmol).
-
To this stirred solution, add 1-pentyne (1.0 mmol).
-
Add acetyl chloride (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 8-16 hours, monitoring its progress by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of this compound using the described catalytic methods.
Caption: Cadiot-Chodkiewicz Coupling Workflow
Caption: Acyl Sonogashira Coupling Workflow
Conclusion
Both the Cadiot-Chodkiewicz and Acyl Sonogashira couplings represent viable and efficient methods for the synthesis of this compound. The choice between these methods may depend on the availability of starting materials, desired reaction conditions, and tolerance of functional groups in more complex substrates. The Acyl Sonogashira coupling, with its palladium catalyst, may offer a broader substrate scope, while the copper-catalyzed Cadiot-Chodkiewicz coupling can be a more cost-effective option. Further optimization of reaction parameters for the specific synthesis of this compound is recommended to achieve maximum yield and purity.
A Comparative Guide to Analytical Methods for Diyne Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diynes—compounds containing two carbon-carbon triple bonds—is critical in various research and development fields, including materials science and drug development. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide provides a cross-validation of four common analytical methods for diyne quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present a comparative summary of their performance, detailed experimental protocols, and visual workflows to aid in your selection process.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for each analytical method. Please note that these values are representative and can vary depending on the specific diyne, sample matrix, and instrumentation.
| Analytical Method | Typical Sensitivity (LOD/LOQ) | Linearity (R²) | Precision (%RSD) | Throughput | Remarks |
| HPLC-UV | ~0.1 - 10 µg/mL | >0.99 | < 5% | High | Excellent for conjugated diynes; requires chromophores for UV detection. |
| GC-MS | ~1 - 100 pg on column | >0.99 | < 10% | High | Suitable for volatile and thermally stable diynes; may require derivatization.[1][2][3] |
| qNMR | ~0.1 - 1 mg/mL | Not applicable | < 2% | Low to Medium | Provides absolute quantification without a calibration curve; non-destructive.[4][5][6][7][8] |
| UV-Vis | ~0.1 - 10 µg/mL | >0.99 | < 5% | High | Simple and rapid for conjugated diynes; susceptible to interference from other absorbing species.[9][10] |
Mandatory Visualization: Experimental Workflows
To facilitate a clearer understanding of the procedural steps involved in each analytical technique, the following diagrams, generated using the DOT language, illustrate the typical experimental workflows.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific diyne compounds and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture.[11] For diyne analysis, reversed-phase HPLC with UV detection is commonly employed, particularly for conjugated systems that exhibit strong UV absorbance.
1. Sample Preparation:
-
Accurately weigh and dissolve the diyne sample in a suitable solvent that is miscible with the mobile phase (e.g., acetonitrile or methanol).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
Transfer the filtered sample into an HPLC vial.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic composition will depend on the polarity of the diyne.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, often around 25-30 °C.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance (λmax) of the diyne. For dinaphthylpolyynes, for instance, detection at 350 nm has been used.[12]
3. Data Analysis:
-
Identify the peak corresponding to the diyne based on its retention time, which can be confirmed by injecting a pure standard.
-
Generate a calibration curve by injecting a series of standard solutions of known concentrations and plotting the peak area versus concentration.
-
Quantify the diyne in the unknown sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][3] For diynes, especially those with lower volatility or polar functional groups, derivatization may be necessary to improve their chromatographic properties.
1. Sample Preparation:
-
Dissolve the diyne sample in a volatile organic solvent (e.g., dichloromethane, hexane).[1][13]
-
Derivatization (if necessary): For diynes with active hydrogens (e.g., terminal alkynes), derivatization can improve volatility and peak shape. Silylation is a common derivatization method.
-
Transfer the solution to a GC vial.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is usually employed to ensure good separation of components. An example program could be: start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Parameters: Electron ionization (EI) at 70 eV is standard. The mass range should be set to cover the expected molecular ion and fragment ions of the diyne.
3. Data Analysis:
-
Identify the diyne peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum.
-
Quantification is typically performed using an internal standard method. A known amount of an internal standard is added to both the calibration standards and the unknown sample.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a calibration curve of the analyte itself.[4][5][6][7][8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
1. Sample Preparation:
-
Accurately weigh a known amount of the diyne sample and a suitable internal standard into a vial.[7][14] The internal standard should have a simple spectrum with at least one peak that does not overlap with any of the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer.
-
Experiment: A standard 1D proton (¹H) NMR experiment is typically used.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): This must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being integrated) to ensure complete relaxation of all relevant nuclei between scans.
-
Pulse Angle: A 90° pulse is often used.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision).[4]
-
3. Data Analysis:
-
Process the raw data (FID) with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping peak for the diyne and a peak for the internal standard.
-
The concentration or purity of the diyne can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[9] This technique is particularly well-suited for conjugated diynes, which typically exhibit strong UV absorbance.[10][15]
1. Sample Preparation:
-
Dissolve the diyne sample in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile).
-
Prepare a series of standard solutions of the diyne with known concentrations.
-
Transfer the blank (solvent), standard solutions, and sample solution to cuvettes.
2. Instrumentation and Conditions:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for better stability and accuracy.
-
Scan Range: Scan a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the blank, standards, and sample at the determined λmax.
3. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance readings of the standards and the sample.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.[16]
-
Determine the concentration of the diyne in the sample by interpolating its absorbance on the calibration curve, using the Beer-Lambert law (A = εbc).
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. emerypharma.com [emerypharma.com]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. uoguelph.ca [uoguelph.ca]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mt.com [mt.com]
Comparative Analysis of Nona-3,5-diyn-2-one: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical and physical properties of Nona-3,5-diyn-2-one. Due to a notable lack of published experimental data for this specific compound, this document presents its known fundamental properties and offers a comparison with the structurally related, albeit less complex, compound, 3-Butyn-2-one. Furthermore, a detailed, generalized experimental protocol for the characterization of a novel alkynone like this compound is provided to guide researchers in their own investigations.
Data Presentation: A Comparative Overview
A direct comparison of experimentally determined properties for this compound with literature values is currently challenging due to the limited availability of public data. The basic molecular details for this compound have been confirmed through spectral database entries.[1] Below is a table summarizing these known properties and comparing them with the experimentally determined values for 3-Butyn-2-one, a structurally simpler alkynone. This comparison is intended to provide a basic frame of reference.
| Property | This compound | 3-Butyn-2-one | Data Source |
| Molecular Formula | C₉H₁₀O | C₄H₄O | SpectraBase[1] |
| Molecular Weight | 134.18 g/mol | 68.07 g/mol | SpectraBase[1] |
| Boiling Point | Not available | 85-86 °C | Literature |
| Melting Point | Not available | Not applicable (liquid at room temp.) | - |
| Spectroscopic Data | 13C NMR and GC-MS data exist but are not publicly detailed.[1] | IR, Mass Spec, and NMR data are well-documented. | NIST Chemistry WebBook |
Experimental Protocols
Given the absence of specific published experimental procedures for this compound, a general methodology for the synthesis and characterization of diynones is outlined below. This protocol is based on standard organic chemistry techniques for the synthesis and analysis of alkynones.
Synthesis of Diynones
A common route for the synthesis of unsymmetrical diynes involves the Cadiot-Chodkiewicz coupling, which couples a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base. For a diynone like this compound, a plausible synthetic approach could involve the coupling of a suitable terminal alkyne with a halo-alkynone.
Characterization of this compound
The following is a standard workflow for the complete characterization of a newly synthesized alkynone.
-
Purification: The crude product would first be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to determine the carbon and proton framework of the molecule. The chemical shifts and coupling constants would confirm the presence of the acetylenic protons, the methyl ketone, and the propyl group, as well as the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule. Gas chromatography-mass spectrometry (GC-MS) could be employed to assess purity and obtain the fragmentation pattern, which can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, specifically the sharp alkyne (C≡C) stretching frequency (around 2100-2260 cm⁻¹) and the strong carbonyl (C=O) stretching frequency of the ketone (around 1650-1700 cm⁻¹).
-
-
Physicochemical Property Determination:
-
Melting and Boiling Point: The melting point of the purified solid or the boiling point of the purified liquid would be determined using standard laboratory apparatus.
-
Solubility: The solubility of the compound in a range of common laboratory solvents (e.g., water, ethanol, dichloromethane, acetone) would be assessed.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel diynone compound like this compound.
Caption: A generalized workflow for the synthesis and characterization of this compound.
References
A Comparative Guide to the Synthesis and Utility of Nona-3,5-diyn-2-one and Nona-3,6-diyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Nona-3,6-diyn-1-ol: A Precursor for Biologically Active Molecules
Nona-3,6-diyn-1-ol is a valuable synthetic intermediate, primarily utilized as a precursor in the synthesis of biologically active compounds such as insect pheromones and fragrance components.[1] Its non-conjugated diyne system and terminal hydroxyl group offer multiple sites for selective functionalization.
Synthesis of Nona-3,6-diyn-1-ol
The synthesis of non-conjugated diynes like Nona-3,6-diyn-1-ol is commonly achieved through cross-coupling reactions. The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, is a well-established method for creating unsymmetrical 1,3-diynes.
While a specific experimental protocol for the synthesis of Nona-3,6-diyn-1-ol is not detailed in the readily available literature, a plausible and widely used approach is the Cadiot-Chodkiewicz coupling.
Illustrative Experimental Protocol: Cadiot-Chodkiewicz Coupling
The following is a generalized protocol for a Cadiot-Chodkiewicz coupling reaction that could be adapted for the synthesis of Nona-3,6-diyn-1-ol.
Reaction: Coupling of 1-bromo-1-pentyne with 3-butyn-1-ol.
Reagents and Materials:
-
1-bromo-1-pentyne
-
3-butyn-1-ol
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
A suitable amine base (e.g., ethylamine, butylamine, or piperidine)
-
Hydroxylamine hydrochloride (as a reducing agent to maintain Cu(I))
-
Solvent (e.g., methanol, ethanol, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A reaction flask is charged with the terminal alkyne (3-butyn-1-ol), the amine base, and the copper(I) catalyst in the chosen solvent under an inert atmosphere.
-
A solution of the 1-haloalkyne (1-bromo-1-pentyne) in the same solvent is added dropwise to the reaction mixture at room temperature or slightly below.
-
The reaction is stirred for a specified time, and its progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by adding an aqueous solution of ammonium chloride to quench the reaction and dissolve the copper salts.
-
The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired Nona-3,6-diyn-1-ol.
| Parameter | Typical Value/Condition |
| Reactant 1 | 1-bromo-1-pentyne |
| Reactant 2 | 3-butyn-1-ol |
| Catalyst | Copper(I) salt (e.g., CuCl) |
| Base | Amine (e.g., ethylamine) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Reported Purity | >95% (commercial sources) |
Table 1: Generalized parameters for the synthesis of Nona-3,6-diyn-1-ol via Cadiot-Chodkiewicz coupling.
Nona-3,5-diyn-2-one: A Versatile Building Block (Hypothetical Synthesis)
Currently, there is a lack of specific published experimental data for the synthesis and application of this compound. However, based on established methodologies for the synthesis of conjugated ynones, a plausible synthetic route can be proposed. Conjugated ynones are versatile building blocks in organic synthesis, known to participate in a variety of transformations including Michael additions, cycloadditions, and conjugate reductions.
Proposed Synthetic Pathway for this compound
A common and effective method for the synthesis of α,β-acetylenic ketones is the oxidation of the corresponding propargyl alcohol. Therefore, a logical precursor to this compound would be Nona-3,5-diyn-2-ol. This intermediate could be synthesized via a Cadiot-Chodkiewicz coupling, followed by oxidation.
Step 1: Synthesis of Nona-3,5-diyn-2-ol via Cadiot-Chodkiewicz Coupling
This would involve the coupling of 1-bromo-1-pentyne with 3-butyn-2-ol.
Step 2: Oxidation of Nona-3,5-diyn-2-ol
The secondary alcohol, Nona-3,5-diyn-2-ol, could then be oxidized to the corresponding ketone, this compound, using a variety of mild oxidizing agents.
Illustrative Experimental Protocol: Oxidation of a Secondary Propargyl Alcohol
Reaction: Oxidation of Nona-3,5-diyn-2-ol to this compound.
Reagents and Materials:
-
Nona-3,5-diyn-2-ol
-
Oxidizing agent (e.g., Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC), or Swern oxidation reagents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dimethyl sulfoxide (DMSO))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (using Dess-Martin periodinane):
-
To a solution of Nona-3,5-diyn-2-ol in anhydrous DCM under an inert atmosphere, Dess-Martin periodinane is added portion-wise at room temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
| Parameter | Typical Value/Condition |
| Starting Material | Nona-3,5-diyn-2-ol |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Expected Yield | Moderate to High (based on analogs) |
| Expected Purity | >95% after chromatography |
Table 2: Hypothetical parameters for the synthesis of this compound.
Comparative Analysis: Structure, Reactivity, and Synthetic Potential
The key structural difference between this compound and Nona-3,6-diyn-1-ol lies in the nature and position of their functional groups, which profoundly influences their reactivity.
| Feature | This compound | Nona-3,6-diyn-1-ol |
| Functional Group | Conjugated Ketone (Ynone) | Primary Alcohol |
| Diyne System | Conjugated (at C3 and C5) | Non-conjugated (at C3 and C6) |
| Key Reactive Sites | Carbonyl carbon (electrophilic), β-carbon (Michael acceptor), α-protons (acidic), alkynes | Hydroxyl group (nucleophilic, can be converted to a leaving group), alkynes |
| Potential Transformations | Michael addition, Nazarov cyclization, Pauson-Khand reaction, conjugate reduction, aldol condensation | Oxidation, etherification, esterification, conversion to halide, metal-catalyzed coupling of alkynes |
| Synthetic Utility | Precursor for complex heterocyclic and carbocyclic systems. | Precursor for fragrances, pheromones, and other functionalized long-chain molecules.[1] |
Table 3: Comparative overview of this compound and Nona-3,6-diyn-1-ol.
Visualizing Synthetic Pathways
The following diagrams illustrate the proposed synthetic pathways for both molecules.
Caption: Proposed synthesis of Nona-3,6-diyn-1-ol.
References
Safety Operating Guide
Proper Disposal of Nona-3,5-diyn-2-one: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Nona-3,5-diyn-2-one could not be located. The following disposal procedures are based on general best practices for uncharacterized, potentially flammable, and reactive organic compounds. It is imperative to handle this substance with caution, assuming it to be hazardous in the absence of definitive data. This guide is intended for researchers, scientists, and drug development professionals.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For a compound like this compound, which contains highly unsaturated bonds (alkynes), the potential for reactivity and flammability should be a primary concern. The following procedures provide a step-by-step approach to its safe disposal.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1] All manipulations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][2]
Step-by-Step Disposal Protocol
-
Waste Characterization (Presumptive): In the absence of a specific SDS, treat this compound as a flammable and reactive hazardous waste.[3] The presence of a ketone and diyne functionality suggests potential for instability.
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially aqueous, acidic, or oxidizing solutions, to prevent unforeseen reactions.[4] It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection: Use a clean, dry, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid to prevent the escape of vapors.[5] Ensure the container material is appropriate for flammable organic liquids.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Flammable," "Potentially Reactive").
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources, such as heat, sparks, or open flames.[6][7] Flammable liquid storage cabinets are the preferred location.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8] Provide them with as much information as possible about the compound's structure and potential hazards. Never dispose of this chemical down the drain or in regular trash.[7][9]
-
Decontamination: Thoroughly decontaminate any labware that has come into contact with this compound by rinsing with an appropriate organic solvent (e.g., acetone), collecting the rinsate as hazardous waste.
Data on Structurally Similar Compounds
While specific quantitative data for this compound is unavailable, the properties of structurally related compounds can offer some insight into its potential characteristics. This information should be used for context only and not as a direct substitute for data on the specific molecule.
| Compound Name | Molecular Formula | CAS Number | Known Hazards |
| 1,8-Nonadiyne | C9H12 | 2396-65-8 | Flammable liquid and vapor.[1] |
| Nona-3,6-diyn-1-ol | C9H12O | 57386-91-1 | Causes skin and serious eye irritation; may cause respiratory irritation.[1] |
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of an uncharacterized chemical like this compound.
References
- 1. flinnsci.ca [flinnsci.ca]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. nswai.org [nswai.org]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. How to Ensure Safe Handling & Storage of Flammable Liquids [safetystoragesystems.co.uk]
- 8. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Essential Safety and Operational Guidance for Handling Nona-3,5-diyn-2-one
Disclaimer: A specific Safety Data Sheet (SDS) for Nona-3,5-diyn-2-one was not located. The following guidance is based on the hazardous properties of structurally similar compounds, including other acetylenic ketones and related molecules. It is imperative to handle this substance with extreme caution and to conduct a thorough risk assessment before commencing any work.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment
While specific toxicity data for this compound is unavailable, related compounds such as Nona-3,6-diyn-1-ol are known to cause skin irritation, serious eye irritation, and respiratory irritation[1]. Acetylenic compounds, in general, can be unstable and may pose fire or explosion hazards, especially in the presence of heat, sparks, or certain metals. Ketones, as a class, are often flammable and can cause irritation upon contact.
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Eye Irritation: Expected to cause serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.
-
Flammability: As a ketone, it should be considered flammable.
-
Reactivity: The diyne functionality may lead to instability under certain conditions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk[2][3]. |
| Hands | Chemical-Resistant Gloves | Butyl rubber or neoprene gloves are recommended for protection against ketones and other organic solvents[2]. Inspect gloves for any signs of degradation or perforation before each use. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material should be worn and fully fastened. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a properly fitted respirator with organic vapor cartridges may be necessary. |
| Feet | Closed-Toed Shoes | Leather or other chemical-resistant, closed-toed shoes are required in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize risks during the handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
